2-(4-Bromophenyl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKKTIWXHJDLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629746 | |
| Record name | 2-(4-Bromophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17797-12-5 | |
| Record name | 2-(4-Bromophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(4-Bromophenyl)propan-2-amine" physical and chemical properties
An In-Depth Technical Guide to 2-(4-Bromophenyl)propan-2-amine
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. We delve into its structural attributes, a plausible synthetic pathway via the Ritter reaction, detailed protocols for its characterization using modern spectroscopic techniques, and a discussion of its potential applications, particularly as a scaffold in drug discovery. This document is intended as a foundational resource for researchers, chemists, and professionals in the pharmaceutical sciences, offering both established data and field-proven insights to guide future research and development.
Introduction and Core Concepts
This compound, also known by its synonym 4-Bromo-α,α-dimethylbenzylamine, is a primary amine belonging to the phenethylamine class.[1] Its structure is characterized by a p-brominated phenyl ring attached to a tertiary carbon, which also bears two methyl groups and a primary amine functional group. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis.
The presence of the bromine atom at the para-position of the phenyl ring serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the introduction of further molecular complexity. The α,α-dimethyl substitution, often referred to as a gem-dimethyl group, sterically shields the benzylic position and blocks metabolic oxidation at this site, a common strategy in drug design to enhance metabolic stability and prolong the pharmacokinetic profile of a candidate molecule.[2]
This guide will systematically explore the key attributes of this compound, providing the necessary technical details for its synthesis, identification, and safe handling.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-α,α-dimethylbenzylamine, 1-(4-Bromophenyl)-1-methylethylamine | [1] |
| CAS Number | 17797-12-5 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| Physical Form | Liquid or Semi-Solid | [3] |
| Boiling Point | 268 °C at 760 mmHg | [3] |
| Flash Point | 116 °C | [3] |
| Solubility | Soluble in most organic solvents | [3] |
| Storage Conditions | Store at 2-8°C, in a dark place under an inert atmosphere | [3] |
| SMILES | CC(C)(C1=CC=C(C=C1)Br)N | [1] |
| InChIKey | IQKKTIWXHJDLFL-UHFFFAOYSA-N |
Synthesis and Purification
While several synthetic routes to primary amines exist, the Ritter reaction provides a robust and direct method for the synthesis of α,α-disubstituted benzylamines from the corresponding tertiary alcohol.[4][5] This pathway is particularly advantageous as it proceeds through a stable tertiary benzylic carbocation intermediate.
Proposed Synthetic Workflow: The Ritter Reaction
The synthesis involves the acid-catalyzed reaction of 2-(4-bromophenyl)propan-2-ol with a nitrile source (e.g., acetonitrile), followed by hydrolysis of the resulting N-alkyl amide intermediate to yield the final primary amine.
Caption: Proposed synthesis of this compound via the Ritter Reaction.
Detailed Experimental Protocol
-
Materials : 2-(4-bromophenyl)propan-2-ol, acetonitrile, concentrated sulfuric acid, diethyl ether, sodium hydroxide solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Step 1: Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-bromophenyl)propan-2-ol (1 equivalent) in an excess of acetonitrile (which acts as both reagent and solvent). Cool the mixture in an ice bath to 0 °C.
-
Step 2: Acid Addition : Slowly add concentrated sulfuric acid (approx. 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. Causality Note: The strong acid is essential for protonating the hydroxyl group, facilitating its departure as water and generating the stable tertiary carbocation required for the reaction.[6]
-
Step 3: Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Quenching and Hydrolysis : Carefully pour the reaction mixture over crushed ice. Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >12 to hydrolyze the intermediate amide and deprotonate the final amine product. Self-Validation: The mixture should be kept cool during neutralization to manage the exothermic reaction.
-
Step 5: Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Step 6: Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
Structural confirmation and purity assessment are critical. The following sections describe the expected spectroscopic data based on the compound's structure and general principles of spectroscopy for amines.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
N-H Stretch : As a primary amine, two distinct, sharp to medium bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7]
-
C-H Stretch : Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching will appear just above 3000 cm⁻¹.
-
N-H Bend : A characteristic N-H bending (scissoring) vibration for primary amines is expected in the 1650-1580 cm⁻¹ region.[7]
-
C-N Stretch : The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ range.[7]
-
Aromatic C=C Stretch : Medium to weak bands are expected between 1600-1450 cm⁻¹.
-
p-Disubstitution Pattern : A strong out-of-plane C-H bending band is expected in the 850-800 cm⁻¹ region, which is characteristic of 1,4-disubstituted benzene rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectrum (Predicted)
-
Aromatic Protons (δ 7.2-7.6 ppm) : The four aromatic protons will appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted phenyl ring. The protons ortho to the bromine atom will be at a slightly different chemical shift than the protons meta to it.
-
Amine Protons (δ 1.5-3.0 ppm) : The two protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift can vary with concentration and solvent due to hydrogen bonding and exchange.
-
Methyl Protons (δ ~1.5 ppm) : The six protons of the two equivalent methyl groups (-C(CH₃)₂) will appear as a sharp singlet, integrating to 6H.
¹³C NMR Spectrum (Predicted)
-
Aromatic Carbons : Four signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be shifted downfield (approx. 120-125 ppm). The ipso-carbon attached to the propan-2-amine group will be found around 145-150 ppm. The two sets of equivalent aromatic CH carbons will appear in the typical aromatic region (approx. 125-135 ppm).
-
Quaternary Carbon (C-N) : The carbon atom bonded to the nitrogen and the phenyl ring will appear around 50-60 ppm.
-
Methyl Carbons : The two equivalent methyl carbons will produce a single signal in the aliphatic region, typically around 25-35 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum will show a characteristic pair of molecular ion peaks at m/z 213 and 215, with an approximate 1:1 intensity ratio. This pattern is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[8]
-
Major Fragmentation : The most prominent fragmentation pathway is typically the α-cleavage, involving the loss of a methyl group (•CH₃) to form a stable benzylic iminium cation [C₈H₉BrN]⁺ at m/z 198/200.
Caption: Key structural features and their expected spectroscopic signals.
Reactivity and Potential Applications
This compound is a valuable building block in medicinal chemistry and materials science.
-
Pharmaceutical Scaffolding : As an analogue of the antihistamine diphenhydramine, this compound and its derivatives have shown selectivity for protein kinases such as VEGFR-2 and CDK1, suggesting potential applications in oncology research. In vivo studies have indicated that analogues can inhibit these kinases with IC₅₀ values below 1 µM in human tumor cells. The α,α-dimethylbenzylamine core is also found in antiarrhythmic agents, highlighting its potential as a pharmacophore.[2]
-
Synthetic Intermediate : The primary amine can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to build more complex molecules. The aryl bromide is a key functional group for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, alkyl, or alkyne groups, thereby enabling the rapid generation of compound libraries for drug discovery screening.
Safety and Handling
It is imperative to handle this compound with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Hazard Identification : this compound is harmful if swallowed (H302), causes skin irritation (H315), can cause serious eye damage (H318), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
First Aid Measures :
-
Skin Contact : Immediately wash off with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
Inhalation : Move the person to fresh air and keep comfortable for breathing.
-
References
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NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
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Wikipedia. (2023). Ritter reaction. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H12BrN). Retrieved from [Link]
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ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of.... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]
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Torchiana, M. L., Stone, C. A., Wenger, H. C., Evans, R., Lagerquist, B., & O'Malley, T. (1975). The antiarrhythmic and hemodynamic actions of alpha, alpha-dimethyl-4-(alpha, alpha, beta, beta-tetrafluorophenethyl) benzylamine (MK-251). The Journal of Pharmacology and Experimental Therapeutics, 194(2), 415–426. Retrieved from [Link]
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An In-depth Technical Guide to the Characterization of 2-(4-Bromophenyl)propan-2-amine (CAS Number: 17797-12-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)propan-2-amine, with the CAS number 17797-12-5, is a primary amine that belongs to the class of substituted amphetamines. Its structural similarity to known bioactive molecules makes it a compound of interest in medicinal chemistry and drug development. For instance, it is an analog of the antihistamine diphenhydramine and has been investigated for its potential as a selective inhibitor of protein kinases such as VEGFR-2, cyclin, and CDK1. The presence of a bromine atom on the phenyl ring and a tertiary carbon attached to the amine group provides a unique scaffold for further chemical modifications. Accurate and thorough characterization of this compound is paramount for its application in research and development, ensuring its purity, identity, and stability. This guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound, offering both theoretical insights and practical, step-by-step protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application. The compound is typically a liquid at room temperature.[1]
| Property | Value | Source |
| Molecular Formula | C9H12BrN | [2][3] |
| Molecular Weight | 214.10 g/mol | [2][3][4] |
| Boiling Point | 268 °C | [5] |
| Density | 1.342 g/cm³ | [5] |
| Flash Point | 116 °C | [5] |
| pKa | 9.15 ± 0.10 (Predicted) | [5] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR are essential.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons: The protons on the bromophenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The para-substitution pattern leads to an AA'BB' spin system, which often simplifies to two distinct doublets.
-
Methyl Protons: The two methyl groups attached to the tertiary carbon are chemically equivalent and will appear as a singlet, integrating to six protons. This signal is expected in the aliphatic region (typically δ 1.0-1.5 ppm).
-
Amine Protons: The two protons of the primary amine group will appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity and will have a distinct chemical shift.
-
Quaternary Carbon: The carbon atom attached to the amine and two methyl groups will appear as a quaternary signal.
-
Methyl Carbons: The two equivalent methyl groups will give rise to a single signal in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6][7]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
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An In-Depth Technical Guide to 2-(4-Bromophenyl)propan-2-amine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)propan-2-amine, a versatile building block in medicinal chemistry. The document delineates its fundamental chemical properties, including molecular formula and weight, and offers detailed, field-proven insights into its synthesis and purification. Two primary synthetic routes, the Ritter reaction and the Leuckart reaction, are presented with step-by-step protocols and mechanistic discussions. Furthermore, this guide details the analytical characterization of the compound, outlining expected outcomes from various spectroscopic techniques. A significant focus is placed on its application in drug development, particularly its role as a scaffold for protein kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in synthetic chemistry and drug discovery.
Introduction: The Chemical Identity and Significance of this compound
This compound, also known as 4-bromo-α,α-dimethylbenzylamine or by the abbreviation BPAP, is a primary amine featuring a brominated phenyl ring and a tertiary carbon atom attached to the nitrogen. This unique structural arrangement, often referred to as a cumylamine moiety, imparts specific chemical properties that make it a valuable intermediate in organic synthesis.
The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the sterically hindered amine group influences its reactivity and basicity. These features have made it an attractive scaffold in the design of bioactive molecules, particularly in the realm of drug discovery.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.10 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4-Bromo-α,α-dimethylbenzylamine, BPAP, 4-Bromocumylamine | [2] |
| CAS Number | 17797-12-5 | [2] |
The hydrochloride salt of this amine is also commonly used, possessing the molecular formula C₉H₁₃BrClN and a molecular weight of approximately 250.56 g/mol .
Synthesis of this compound: A Tale of Two Reactions
The synthesis of tertiary carbinamines like this compound can be approached through several classic organic reactions. This guide will focus on two of the most established and mechanistically distinct methods: the Ritter reaction and the Leuckart reaction. The choice between these pathways often depends on the availability of starting materials and the desired scale of the synthesis.
The Ritter Reaction: From Alcohol to Amine via a Nitrilium Intermediate
The Ritter reaction is a powerful method for preparing N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[3][4][5][6] The resulting amide can then be hydrolyzed to yield the desired primary amine.
Diagram of the Ritter Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Ritter reaction.
Experimental Protocol: Ritter Reaction
Step 1: N-(2-(4-bromophenyl)propan-2-yl)acetamide Synthesis
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add 2-(4-bromophenyl)propan-2-ol (1 equivalent) to an excess of acetonitrile (which acts as both reactant and solvent).
-
Acid Addition: Cool the mixture in an ice bath to 0 °C. Slowly add concentrated sulfuric acid (approximately 2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly. The formation of a stable carbocation is crucial for the reaction to proceed.[3][5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(4-bromophenyl)propan-2-yl)acetamide.
Step 2: Hydrolysis to this compound
-
Hydrolysis: To the crude amide from the previous step, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Reflux: Heat the mixture to reflux for several hours until the amide is fully hydrolyzed (monitored by TLC).
-
Isolation (Acidic Hydrolysis): If acidic hydrolysis is used, cool the reaction mixture and basify with a strong base to a pH > 12 to deprotonate the amine.
-
Extraction: Extract the free amine with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
The Leuckart Reaction: Reductive Amination of a Ketone
The Leuckart reaction provides a direct route to amines from ketones or aldehydes using ammonium formate or formamide as the nitrogen source and reducing agent.[7][8] This one-pot reductive amination is particularly useful for the synthesis of primary amines from ketones.
Diagram of the Leuckart Reaction Mechanism
Caption: Simplified mechanism of the Leuckart reaction for amine synthesis.
Experimental Protocol: Leuckart Reaction
-
Reaction Mixture: In a round-bottom flask fitted with a reflux condenser, combine 4-bromoacetophenone (1 equivalent) with an excess of ammonium formate (typically 3-5 equivalents).
-
Heating: Heat the mixture to a high temperature (typically 160-180 °C) for several hours. The reaction is often carried out neat (without a solvent).
-
Hydrolysis of the Intermediate: After the reaction is complete (monitored by TLC), cool the mixture and add an aqueous solution of a strong acid (e.g., concentrated HCl). Heat the mixture to reflux to hydrolyze the intermediate N-formyl derivative to the primary amine.[9]
-
Work-up: Cool the reaction mixture and make it strongly basic (pH > 12) with an aqueous solution of a strong base (e.g., NaOH) to liberate the free amine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification Strategies
The crude this compound obtained from either synthesis will likely contain unreacted starting materials or byproducts. Purification is essential to obtain a high-purity compound suitable for further use.
Purification of the Free Base:
-
Distillation: If the product is a liquid, vacuum distillation can be an effective method for purification.
-
Column Chromatography: Purification can be achieved using silica gel chromatography with an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the acidic silica gel.
Purification via the Hydrochloride Salt:
A highly effective method for purifying primary amines is through the formation and recrystallization of their hydrochloride salts.
-
Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or 2-propanol).
-
Precipitation: Bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with a cold, non-polar solvent to remove impurities.
-
Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent or solvent mixture (e.g., ethanol/diethyl ether or isopropanol).
-
Liberation of the Free Base: To recover the pure free amine, dissolve the recrystallized salt in water, basify the solution with a strong base, and extract the free amine with an organic solvent.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will typically appear as two doublets in the aromatic region (around 7.0-7.5 ppm) due to the para-substitution pattern. The six protons of the two methyl groups will appear as a singlet further upfield (likely around 1.5 ppm). The two protons of the amine group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. Based on the closely related structure of 2-(4-bromophenyl)-1-chloro-2-propan-2-ol, the methyl singlet is anticipated around 1.61 ppm, and the aromatic protons as multiplets around 7.34 and 7.50 ppm.[10]
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for the different carbon environments. The two equivalent methyl carbons will give a single peak in the aliphatic region. The quaternary carbon attached to the amine and the phenyl ring will also have a characteristic chemical shift. The aromatic region will show four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the bromine and one to the propan-2-amine group). For the aforementioned chloro-alcohol analog, the methyl carbon appears at 27.3 ppm, and the aromatic carbons are observed at 121.6, 126.8, 131.5, and 143.2 ppm.[10]
Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl groups and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.
-
N-H bending: A peak around 1600 cm⁻¹.
-
C-N stretching: An absorption in the fingerprint region.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br stretching: A strong absorption in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. A common fragmentation pattern for α,α-dimethylbenzylamines is the loss of a methyl group (a-cleavage) to form a stable benzylic cation, which would result in a significant peak at m/z 199/201.[11] Further fragmentation of the aromatic ring can also be expected.
Applications in Drug Discovery and Development
The cumylamine scaffold, and specifically this compound, has garnered interest in medicinal chemistry due to its structural features that can be exploited for designing molecules with specific biological activities.
Protein Kinase Inhibitors:
One of the most notable applications of this compound (BPAP) is as a building block for the synthesis of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12][13]
BPAP has been identified as an analog of the antihistamine diphenhydramine and its derivatives have shown selectivity as inhibitors for several protein kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
-
Cyclin-dependent kinases (e.g., CDK1): These are critical for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
In vivo studies have indicated that BPAP analogs can inhibit these kinases with IC₅₀ values in the sub-micromolar range in human tumor cells. The α,α-dimethylbenzylamine core provides a rigid and sterically defined scaffold that can be appropriately decorated with other functional groups to achieve potent and selective binding to the ATP-binding pocket of various kinases. The 4-bromo-phenyl group serves as a versatile point for modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Diagram of the Role of this compound in Kinase Inhibitor Design
Caption: The role of the BPAP scaffold in the drug discovery process for kinase inhibitors.
Other Potential Applications:
The cumylamine moiety is present in various other biologically active compounds, suggesting that this compound could serve as a precursor for the synthesis of molecules targeting other biological systems. Its structural similarity to certain neurotransmitters and other bioactive amines makes it a candidate for exploration in neuroscience and other therapeutic areas. The ability to readily modify the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for the development of successful drug candidates.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical entity with a well-defined molecular structure and accessible synthetic routes. Its unique combination of a sterically hindered primary amine and a functionalizable aromatic ring makes it an important building block in medicinal chemistry. The demonstrated utility of its derivatives as potent protein kinase inhibitors highlights its significance in the ongoing search for novel therapeutics, particularly in oncology. This guide provides a solid foundation for researchers to synthesize, purify, and characterize this compound, and to explore its potential in the development of new and improved drugs.
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"2-(4-Bromophenyl)propan-2-amine" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)propan-2-amine
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This compound, also known as 4-bromo-α,α-dimethylbenzylamine, is a versatile intermediate and building block in organic synthesis.[1] Its molecular architecture, featuring a tertiary amine, a quaternary carbon, and a substituted aromatic ring, presents a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.
The methodologies and interpretations detailed herein are grounded in fundamental principles and extensive field experience, designed to serve as a robust reference for researchers, scientists, and drug development professionals. Our approach emphasizes not just the data itself, but the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system of characterization.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is paramount for accurate spectral assignment. The structure of this compound is presented below, with key proton and carbon environments labeled for subsequent NMR analysis.
Molecular Structure Diagram
Caption: Labeled structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous characterization.
Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:
-
Rationale: The choice of solvent is critical to avoid overlapping signals with the analyte. Deuterated solvents are used for this purpose.[2] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.
-
Procedure:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃.
-
If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
2. Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Pulse Program: Standard single-pulse acquisition.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
3. Instrument Parameters (¹³C NMR):
-
Spectrometer: 101 MHz (for a 400 MHz ¹H instrument).
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus has low natural abundance.
Workflow: Spectroscopic Analysis
Caption: Generalized workflow for spectroscopic characterization.
¹H NMR: Predicted Spectrum and Interpretation
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their electronic environment (chemical shift and multiplicity).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Signal A | ~ 7.45 | Doublet (d) | 2H | H' (ortho to C-Br) | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded. They appear as a doublet due to coupling with the meta protons. |
| Signal B | ~ 7.30 | Doublet (d) | 2H | H' (meta to C-Br) | Aromatic protons meta to the bromine atom are less deshielded. They appear as a doublet due to coupling with the ortho protons. |
| Signal C | ~ 1.60 | Singlet (s) | 2H | -NH₂ | The amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and solvent. |
| Signal D | ~ 1.55 | Singlet (s) | 6H | -C(CH ₃)₂ | The six protons of the two methyl groups are chemically equivalent and are adjacent to a quaternary carbon, hence they appear as a sharp singlet. |
¹³C NMR: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Signal 1 | ~ 148 | C1 (ipso-C) | The aromatic carbon attached to the bulky alkyl group is deshielded. Its intensity may be lower due to the quaternary nature. |
| Signal 2 | ~ 131 | C3, C5 (meta to C-Br) | Aromatic carbons ortho to the alkyl group and meta to bromine. |
| Signal 3 | ~ 128 | C2, C6 (ortho to C-Br) | Aromatic carbons meta to the alkyl group and ortho to bromine. |
| Signal 4 | ~ 120 | C4 (ipso-C-Br) | The carbon directly bonded to bromine experiences a characteristic shielding/deshielding effect, placing it in this region. |
| Signal 5 | ~ 55 | Cq' (quaternary) | The aliphatic quaternary carbon attached to the aromatic ring and the amine group. |
| Signal 6 | ~ 30 | C(CH₃)₂'' | The two equivalent methyl carbons are in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their vibrational frequencies.
Experimental Protocol: IR Data Acquisition
1. Sample Preparation (Neat Liquid):
-
Rationale: As this compound is a liquid, the simplest method is to acquire the spectrum of a thin film. This avoids solvent interference.
-
Procedure:
-
Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.
-
Place one to two drops of the neat liquid sample onto one salt plate.
-
Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film.[4]
-
Mount the plates in the spectrometer's sample holder.
-
2. Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Background: A background spectrum of the empty, clean salt plates must be acquired first and automatically subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum will confirm the presence of the amine and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Primary amines characteristically show two distinct bands in this region.[5] Their appearance can be broad due to hydrogen bonding. |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Stretching vibrations of C-H bonds on the benzene ring. |
| 2980 - 2850 | C-H Stretch (sp³) | Alkyl Groups (-CH₃) | Stretching vibrations of the methyl C-H bonds. |
| ~ 1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is characteristic of the -NH₂ group.[6] |
| 1585, 1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | The stretching vibration of the carbon-nitrogen bond.[6] |
| ~ 820 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic | The pattern of out-of-plane bending is highly diagnostic for the substitution pattern on an aromatic ring. |
| ~ 550 | C-Br Stretch | Aryl Halide | The C-Br bond vibration typically appears in the far-IR region.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem MS (MS/MS) reveals structural information through fragmentation patterns.
Experimental Protocol: MS Data Acquisition
1. Sample Preparation:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like amines, typically yielding the protonated molecular ion [M+H]⁺.[8]
-
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Add a trace amount of a weak acid (e.g., 0.1% formic acid) to the solvent to promote protonation of the amine.
-
Infuse the solution directly into the mass spectrometer or inject via an LC system.
-
2. Instrument Parameters (ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole-Time of Flight (QTOF) for high resolution.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120 °C.
-
Mass Range: m/z 50 - 500.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.
Predicted Mass Spectrum and Interpretation
The molecular formula is C₉H₁₂BrN. The presence of bromine is highly diagnostic due to its characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1), resulting in M and M+2 peaks of nearly equal intensity.
-
Monoisotopic Mass: 213.0153 Da.[1]
-
Expected [M+H]⁺ (HRMS): 214.0226 Da (for C₉H₁₃⁷⁹BrN⁺) and 216.0205 Da (for C₉H₁₃⁸¹BrN⁺). The observation of this isotopic doublet with accurate mass confirms the elemental composition.
Predicted Fragmentation Pattern: The most likely fragmentation pathway for the protonated molecule involves α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This is a common and energetically favorable fragmentation for amines.[9]
Predicted MS/MS Fragmentation
Caption: Key fragmentation pathway for this compound.
-
Major Fragment Ion (α-Cleavage): Loss of a methyl radical (•CH₃, 15 Da) from the protonated molecular ion is the most probable primary fragmentation. This results from the cleavage of the Cq'-C(CH₃) bond, leading to a stable resonance-delocalized benzylic cation.
-
Fragment m/z: 199.0001 (for C₈H₁₁⁷⁹BrN⁺) and 200.9980 (for C₈H₁₁⁸¹BrN⁺). The observation of this fragment ion pair would be strong evidence for the proposed structure.
-
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and the substitution pattern. IR spectroscopy confirms the presence of key functional groups—the primary amine and the substituted aromatic ring. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement of the isotopic molecular ions, while MS/MS fragmentation patterns provide direct evidence of the molecule's connectivity. This integrated analytical approach ensures the highest level of scientific integrity and trustworthiness, which is indispensable in the fields of chemical research and pharmaceutical development.
References
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Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Chemistry Analytical Lab, FT-IR Spectroscopy. (n.d.). Sample preparation for FT-IR. [Link]
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PubChemLite. (n.d.). This compound (C9H12BrN). [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. [Link]
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MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]
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-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]
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ResearchGate. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Link]
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-
PubMed. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. [Link]
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A Technical Guide to the Solubility of 2-(4-Bromophenyl)propan-2-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Bromophenyl)propan-2-amine (also known as 4-Bromo-alpha,alpha-dimethylbenzylamine). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust predictive framework based on its physicochemical properties and the fundamental principles of solute-solvent interactions. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This guide further outlines a detailed, self-validating experimental protocol for the precise determination of its solubility, ensuring methodological soundness for practical applications.
Introduction and Physicochemical Profile
This compound is a substituted aromatic amine with a molecular structure that dictates its solubility behavior. A thorough understanding of its key physicochemical properties is paramount to predicting its interactions with organic solvents.
The molecule consists of a polar amine group attached to a tertiary carbon, which is in turn bonded to a brominated phenyl ring. This combination of a polar functional group and a larger, nonpolar aromatic structure results in a molecule with moderate polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(C1=CC=C(C=C1)Br)N | [1] |
| Physical Form | Liquid, Semi-Solid, or Solid | [2] |
| Boiling Point | 268 °C at 760 mmHg |
The presence of the primary amine group allows for hydrogen bonding, a key factor in its solubility in protic solvents. The bulky tertiary alkyl structure and the bromophenyl group contribute to its hydrophobic character, suggesting good solubility in nonpolar and moderately polar aprotic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.
Polar Protic Solvents (e.g., Alcohols, Water)
Polar protic solvents, such as methanol, ethanol, and isopropanol, have the ability to act as both hydrogen bond donors and acceptors. The primary amine group of this compound can participate in hydrogen bonding with these solvents. However, the large, nonpolar bromophenyl and tertiary alkyl components of the molecule will limit its solubility in highly polar protic solvents like water. While it is expected to have limited water solubility, its solubility should increase with decreasing polarity of the alcohol (e.g., more soluble in butanol than in methanol).
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO)
Polar aprotic solvents, such as acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), possess dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. The polarity of these solvents will facilitate the dissolution of this compound through dipole-dipole interactions. Given the moderate polarity of the target molecule, good solubility is anticipated in this class of solvents.
Nonpolar Solvents (e.g., Hexane, Toluene)
Nonpolar solvents, like hexane and toluene, primarily interact through van der Waals forces. The significant nonpolar surface area of the bromophenyl and tertiary alkyl groups suggests that this compound will exhibit considerable solubility in these solvents. Analogous compounds like cumylamine demonstrate good solubility in most organic solvents, which supports this prediction.[3]
Predictive Solubility Summary
Based on the theoretical framework, the following table summarizes the predicted solubility of this compound in various classes of organic solvents.
Table 2: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, THF, DMSO, Acetonitrile | High | Dipole-Dipole |
| Nonpolar | Hexane, Toluene, Dichloromethane | High | Van der Waals Forces |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method provides a reliable approach to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Volumetric flasks and pipettes
-
Syringe filters (compatible with the chosen solvent)
-
Drying oven or rotary evaporator
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
-
-
Sample Extraction and Filtration:
-
Allow the solution to settle, permitting any undissolved solid to precipitate.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the extracted sample through a syringe filter to remove any suspended microparticles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry flask.
-
Determine the mass of the solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).
-
Once the solvent is removed, dry the flask containing the non-volatile residue in an oven at a temperature below the compound's boiling point until a constant weight is achieved.
-
Reweigh the flask to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (mass of dissolved amine / volume of solvent) * 100
-
Solubility can also be expressed in other units such as molarity (mol/L).
-
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[4][5] The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][2]
Visualizing the Solubility Workflow
The logical flow of the experimental determination of solubility can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure and the principles of solute-solvent interactions. It is anticipated to have high solubility in nonpolar and polar aprotic organic solvents and moderate to low solubility in polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This foundational knowledge is critical for the effective use of this compound in research and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(4-Bromophenyl)propan-2-amine as a Building Block in Organic Synthesis
This guide provides a comprehensive overview of 2-(4-bromophenyl)propan-2-amine, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, properties, and critical applications, emphasizing the rationale behind its use in constructing complex molecular architectures.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-bromo-α,α-dimethylbenzylamine, is a primary amine that has garnered significant interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a sterically hindered tertiary amine attached to a brominated phenyl ring, offers a unique combination of reactive sites. The primary amine serves as a nucleophile or a point for further functionalization, while the bromo-substituent is a versatile handle for cross-coupling reactions. This dual functionality makes it a valuable precursor for a wide array of more complex molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds.[3]
This guide will explore the synthesis of this key building block, its physicochemical properties, and its strategic applications in the synthesis of notable compounds.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 17797-12-5 | [4][5] |
| Molecular Formula | C9H12BrN | [6] |
| Molecular Weight | 214.1 g/mol | [5] |
| Appearance | Liquid | [4][7] |
| Boiling Point | 268 °C at 760 mmHg | [4] |
| Flash Point | 116 °C | [4] |
| Purity | Typically ≥95% | [4][7] |
| SMILES | CC(C)(C1=CC=C(C=C1)Br)N | [5] |
| InChI Key | IQKKTIWXHJDLFL-UHFFFAOYSA-N | [5][7] |
Safety Information: this compound is harmful if swallowed and causes skin and eye irritation.[5][7] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: The Ritter Reaction
A common and efficient method for the synthesis of this compound is through the Ritter reaction.[8][9] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is then hydrolyzed to form an N-alkyl amide.[10][11] Subsequent hydrolysis of the amide yields the desired primary amine.
The precursor, 2-(4-bromophenyl)propan-2-ol, can be readily synthesized from the corresponding Grignard reagent and acetone. The tertiary alcohol is then subjected to Ritter reaction conditions.
Sources
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- 11. Ritter Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Bromophenyl)propan-2-amine
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)propan-2-amine, a substituted phenethylamine, and its structural analogs and derivatives. The document delves into the synthetic pathways, physicochemical properties, and potential pharmacological applications of this class of compounds, with a particular focus on their emerging role as kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore this chemical scaffold further. Structure-activity relationships are discussed to guide future drug discovery and development efforts. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The Chemical Landscape of this compound
This compound, also known as 4-bromo-α,α-dimethylbenzylamine, is a synthetic organic compound belonging to the phenethylamine class.[1][2][3] The core structure features a phenyl ring substituted with a bromine atom at the para position, and a propan-2-amine group at the benzylic position, characterized by a tertiary carbon atom attached to the amino group. This unique structural arrangement imparts specific physicochemical properties and has drawn interest in the field of medicinal chemistry.
The broader class of substituted phenethylamines is renowned for its diverse pharmacological activities, encompassing central nervous system stimulants, hallucinogens, and anorectics.[4] The introduction of a bromine atom and a gem-dimethyl group on the α-carbon of the ethylamine side chain significantly modifies the electronic and steric properties of the molecule compared to simpler phenethylamines, leading to a distinct biological profile.
Recent investigations have highlighted the potential of this compound and its analogs as selective protein kinase inhibitors, targeting key enzymes involved in cell signaling pathways critical to cancer and other diseases. This guide will explore the synthesis, derivatization, and biological evaluation of this promising chemical scaffold.
Core Structure of this compound:
Caption: Chemical structure of this compound.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be achieved through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production. Two prominent methods for the synthesis of the core amine structure are the Ritter reaction and the Leuckart reaction.
Synthesis via the Ritter Reaction
The Ritter reaction is a powerful method for the preparation of N-alkyl amides from nitriles and a source of a carbocation, such as an alkene or an alcohol in the presence of a strong acid.[5][6] Subsequent hydrolysis of the amide yields the corresponding amine. For the synthesis of this compound, the precursor is the tertiary alcohol, 2-(4-bromophenyl)propan-2-ol.
Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the Ritter reaction.
Experimental Protocol: Ritter Reaction
-
Carbocation Formation and Nitrile Addition: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-bromophenyl)propan-2-ol (1 equivalent) in acetonitrile (5-10 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Amide Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(4-bromophenyl)propan-2-yl)acetamide.
-
Hydrolysis: To the crude amide, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Product Isolation: After cooling to room temperature, wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with a 10 M aqueous solution of sodium hydroxide until pH > 12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Synthesis via the Leuckart Reaction
The Leuckart reaction provides an alternative route to amines through the reductive amination of ketones or aldehydes using ammonium formate or formamide as both the nitrogen source and the reducing agent.[7][8] For the synthesis of this compound, the starting material is 4'-bromoacetophenone.
Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the Leuckart reaction.
Experimental Protocol: Leuckart Reaction
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4'-bromoacetophenone (1 equivalent) and ammonium formate (4-5 equivalents).
-
Reaction: Heat the mixture to 160-180°C for 6-8 hours. The reaction progress can be monitored by TLC.
-
Work-up and Formamide Isolation: After cooling, add water to the reaction mixture and extract with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(4-bromophenyl)propan-2-yl)formamide.
-
Hydrolysis: Add a 10% aqueous solution of hydrochloric acid to the crude formamide.
-
Heat the mixture to reflux for 4-6 hours.
-
Product Isolation: Follow the same basification and extraction procedure as described in the Ritter reaction protocol (steps 11-13) to isolate the final product.
Structural Analogs and Derivatives
The core structure of this compound serves as a versatile scaffold for the generation of a diverse library of analogs and derivatives. Modifications can be introduced at several positions to modulate the physicochemical and pharmacological properties of the molecule.
Key Modification Points:
-
Phenyl Ring Substitution: The bromine atom at the para-position can be replaced with other halogens (F, Cl, I) or a variety of electron-donating or electron-withdrawing groups to probe the electronic requirements for biological activity. Further substitution at the ortho- and meta-positions can also be explored.
-
Amino Group Derivatization: The primary amine can be alkylated to form secondary or tertiary amines, or acylated to generate amides. These modifications can influence the polarity, basicity, and hydrogen bonding capacity of the molecule.
-
α,α-Dimethyl Group Modification: While the gem-dimethyl group is a key feature, analogs with other small alkyl groups or a cyclopropyl group at this position could be synthesized to investigate steric effects.
Table 1: Representative Structural Analogs of this compound
| Compound ID | R1 (para-substituent) | R2 (Amino group) | R3, R4 (α-substituents) |
| Core | Br | NH₂ | CH₃, CH₃ |
| Analog 1 | Cl | NH₂ | CH₃, CH₃ |
| Analog 2 | F | NH₂ | CH₃, CH₃ |
| Analog 3 | I | NH₂ | CH₃, CH₃ |
| Analog 4 | Br | NHCH₃ | CH₃, CH₃ |
| Analog 5 | Br | N(CH₃)₂ | CH₃, CH₃ |
| Analog 6 | CF₃ | NH₂ | CH₃, CH₃ |
| Analog 7 | OCH₃ | NH₂ | CH₃, CH₃ |
Pharmacological Profile: A Focus on Kinase Inhibition
While the broader class of phenethylamines is known for its effects on the central nervous system, recent evidence suggests that this compound and its analogs exhibit a distinct pharmacological profile as selective protein kinase inhibitors.
Kinase Targets:
In vitro studies have indicated that this compound analogs are selective inhibitors of several protein kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9]
-
Cyclin-Dependent Kinase 1 (CDK1): A crucial regulator of the cell cycle, particularly the transition from G2 phase to mitosis.[10]
-
Cyclin: Regulatory proteins that bind to and activate CDKs.
In vivo efficacy studies have demonstrated that these analogs can inhibit these kinases with IC₅₀ values of less than 1 µM in human tumor cells. This positions the this compound scaffold as a promising starting point for the development of novel anti-cancer therapeutics.
Proposed Mechanism of Action:
The inhibitory activity of these compounds is likely due to their ability to bind to the ATP-binding pocket of the target kinases, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling pathways that promote cell proliferation and survival. The specific interactions with the kinase domain are influenced by the nature and position of the substituents on the phenethylamine core.
Signaling Pathway Overview:
Caption: Simplified signaling pathways targeted by this compound analogs.
Experimental Protocols for Biological Evaluation
To assess the pharmacological activity of this compound analogs, a series of in vitro and cell-based assays are employed.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Experimental Protocol: VEGFR-2 Kinase Assay [11][12][13]
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Luminescence is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This assay evaluates the effect of a compound on the growth and viability of cancer cells.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., HeLa) in appropriate growth medium.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing lead compounds. For phenethylamine derivatives, several structural features are known to influence their pharmacological profile.
-
Halogen Substitution: The position and nature of the halogen on the phenyl ring can significantly impact activity. In many classes of kinase inhibitors, a halogen atom can form halogen bonds with the protein backbone, enhancing binding affinity. Studies on phenethylamine derivatives have shown that para-substitution with a halogen can positively influence binding to certain receptors.[14][15]
-
α,α-Dimethyl Group: The gem-dimethyl group at the α-position is thought to provide steric hindrance that may prevent metabolism by monoamine oxidase (MAO), potentially increasing the bioavailability and duration of action of the compound. It also contributes to the overall lipophilicity of the molecule.
-
Amine Substitution: N-alkylation or N-acylation of the primary amine can alter the compound's polarity and ability to form hydrogen bonds, which can have a profound effect on its interaction with the target protein.
Further SAR studies are needed to elucidate the specific structural requirements for potent and selective inhibition of VEGFR-2, CDK1, and other kinases by this class of compounds.
Toxicology and Safety Profile
The toxicological profile of this compound and its analogs has not been extensively studied. However, information can be gleaned from related compounds. The broader class of phenethylamines can exhibit a range of toxic effects, particularly at high doses, including cardiovascular and neurological toxicity.
Brominated aromatic compounds, in general, can be persistent in the environment and may bioaccumulate. The toxicity of brominated compounds can vary widely depending on the specific structure. For example, some brominated flame retardants have been shown to have endocrine-disrupting and neurotoxic effects.[11]
Given that this compound is an analog of the antihistamine diphenhydramine, it may share some of its side-effect profile, which can include drowsiness, dizziness, and anticholinergic effects. A 90-day repeated dose toxicity study of a combination drug product containing chlorpheniramine, a related brominated pheniramine, did not indicate a significant toxicity risk to humans with chronic exposure.[14] However, comprehensive toxicological and pharmacokinetic studies are essential to determine the safety and therapeutic window of any new chemical entity based on this scaffold.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of compounds with potential applications in oncology and other therapeutic areas. Their activity as selective kinase inhibitors warrants further investigation. This technical guide has provided a comprehensive overview of the synthesis, pharmacology, and methods for biological evaluation of this chemical scaffold.
Future research efforts should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of analogs with diverse substitutions to further explore the structure-activity relationships.
-
In-depth pharmacological profiling: Screening of optimized compounds against a wider panel of kinases to determine their selectivity profile.
-
Mechanism of action studies: Elucidating the precise binding mode of these compounds within the kinase active site through techniques such as X-ray crystallography.
-
In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicological profile of lead compounds in relevant animal models.
The information presented in this guide provides a solid foundation for researchers to embark on the exploration and development of this intriguing class of molecules.
References
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U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology Review and Evaluation for NDA 22-113. Retrieved from [Link]
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Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
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- Kim, Y., et al. (2018). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(5), 489–498.
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ResearchGate. (2021). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved from [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
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PubMed. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Retrieved from [Link]
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MDPI. (2021). Leuckart Reductive Amination of a 4-Acetylazetidinone Using Microwave Technology. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
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PubMed. (2018). CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. Retrieved from [Link]
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Reaction Biology. (n.d.). KDR/VEGFR2 Kinase Assay Service. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC). Retrieved from [Link]
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National Center for Biotechnology Information. (2015). CDK1-dependent Inhibition of the E3 Ubiquitin Ligase CRL4CDT2 Ensures Robust Transition from S Phase to Mitosis. Retrieved from [Link]
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ResearchGate. (2021). Recent advances of Ritter reaction and its synthetic applications. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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PubMed. (2014). Partial inhibition of Cdk1 in G 2 phase overrides the SAC and decouples mitotic events. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of alkaloid-like compounds via the bridging Ritter reactions II. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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"2-(4-Bromophenyl)propan-2-amine" stability and degradation profile
An In-depth Technical Guide to the Stability and Degradation Profile of 2-(4-Bromophenyl)propan-2-amine
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and degradation profile of this compound (also known as 4-Bromo-α,α-dimethylbenzylamine). As a molecule of interest in pharmaceutical research and organic synthesis, understanding its intrinsic stability is paramount for ensuring the quality, safety, and efficacy of related drug candidates and chemical products.[1] This document delineates the molecule's structural vulnerabilities, predicts its primary degradation pathways under various stress conditions, and outlines a robust framework for executing forced degradation studies. Furthermore, it details the principles for developing a stability-indicating analytical method, a critical tool for the accurate quantification of the parent compound and its degradation products. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and structurally related compounds.
Introduction and Molecular Overview
This compound, with the molecular formula C₉H₁₂BrN, is an aromatic amine characterized by a brominated phenyl ring attached to a tertiary carbon, which also holds a primary amine group.[2][3] Its structure is analogous to other phenethylamine derivatives, a class of compounds with significant pharmacological relevance.[1][4] The interplay between the primary amine, the tertiary carbon center, and the electron-withdrawing bromo-aromatic system dictates its chemical reactivity and, consequently, its stability profile. A thorough understanding of its degradation is essential for developing stable formulations, defining appropriate storage conditions, and ensuring the validity of analytical data.[5]
Key Molecular Features:
-
Primary Amine (-NH₂): A basic and nucleophilic center susceptible to oxidation and acid-base reactions.[6][7]
-
Tertiary α-Carbon: The quaternary carbon atom provides steric hindrance but can be involved in certain degradation mechanisms.
-
Bromophenyl Group (C₆H₄Br): The carbon-bromine (C-Br) bond is a known photosensitive site, prone to cleavage upon exposure to light.[8][9] The aromatic ring itself can influence the molecule's overall electronic properties and reactivity.
Predicted Degradation Pathways and Mechanistic Rationale
The intrinsic stability of this compound is challenged by several environmental and chemical factors. The following sections explore the most probable degradation pathways based on its functional groups and established chemical principles.
Hydrolytic Degradation
The molecule is expected to be largely stable against hydrolysis across a neutral pH range due to the robust carbon-carbon and carbon-nitrogen single bonds. However, under strongly acidic or basic conditions, degradation can be forced.
-
Acidic Conditions: In an acidic medium, the primary amine group will be protonated to form an ammonium salt. While this generally increases water solubility, it does not typically induce cleavage of the core structure under moderate conditions. Extreme heat and acid concentration could potentially promote elimination or rearrangement reactions, but this is less common.
-
Basic Conditions: Under strong basic conditions, the molecule remains as the free base. It is generally stable, though high pH combined with elevated temperature could catalyze oxidative processes if oxygen is present.
Oxidative Degradation
Oxidation is a primary degradation pathway for molecules containing amine functionalities.[6] The primary amine of this compound is a prime target for oxidative attack.
-
Mechanism: The reaction, typically initiated by agents like hydrogen peroxide (H₂O₂), can proceed through a free-radical mechanism or direct oxygen transfer.[10] The nitrogen lone pair is susceptible to electron transfer, leading to the formation of intermediates.
-
Potential Products:
-
N-Oxide and Hydroxylamine Derivatives: Initial oxidation can lead to the formation of the corresponding N-oxide or hydroxylamine.
-
Imines and Ketones: Further oxidation or rearrangement could potentially lead to the formation of an imine, which upon hydrolysis would yield the corresponding ketone (4-Bromophenyl propan-2-one) and ammonia.
-
Photodegradation
Given the presence of a bromo-aromatic system, photolytic degradation is a critical concern. Brominated aromatic compounds are known to be susceptible to photodecomposition, primarily through the cleavage of the C-Br bond.[8][11][12]
-
Mechanism: The aromatic ring absorbs energy from ultraviolet (UV) light, promoting an electron to an excited state. This energy can be transferred to the C-Br bond, causing homolytic cleavage to generate a phenyl radical and a bromine radical. The phenyl radical can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated analogue, 2-phenylpropan-2-amine.
-
Kinetics: Photodegradation reactions often follow pseudo-first-order kinetics, with the rate being dependent on the intensity of the light source and the quantum yield of the reaction.[8][9]
Thermal Degradation
In the solid state and in solution, elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating hydrolysis, oxidation, and other degradation pathways.[5][13]
-
Mechanism: For amines, thermal degradation can be complex. While this specific molecule is not prone to the cyclization reactions seen in diamines, high temperatures can promote polymerization or fragmentation.[14][15] More commonly, heat acts as a catalyst for oxidative degradation, especially if oxygen is not excluded.
A Framework for Forced Degradation Studies
Forced degradation (or stress testing) is a mandated process in pharmaceutical development designed to identify the likely degradation products of a drug substance.[6][16] This information is crucial for developing and validating stability-indicating analytical methods.[17] A typical study involves subjecting the compound to stress conditions slightly more severe than accelerated stability testing to achieve a target degradation of 10-20%.[17]
Experimental Protocols
The following protocols provide a standardized approach to conducting a forced degradation study on this compound.
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.
-
Incubate the mixture at 60°C for 24-48 hours.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 1.0 M NaOH, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.
-
Incubate the mixture at 60°C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1.0 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Monitor the reaction periodically. Once significant degradation is observed, dilute an aliquot with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in a thin layer in a petri dish.
-
Expose to dry heat at 80°C in a calibrated oven for 48 hours.
-
At the end of the study, dissolve a weighed amount of the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) and a thin layer of the solid compound to a light source conforming to ICH Q1B guidelines.[13]
-
The exposure should be for a minimum of 1.2 million lux hours and 200 watt hours per square meter.[13]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the light-exposed and dark control samples.
-
Workflow Visualization
Caption: Workflow for the forced degradation study of this compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure used to quantify the drug substance in the presence of its impurities, excipients, and degradation products.[18] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.
Methodological Approach
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or Diode Array (DAD) detector is required. Coupling to a Mass Spectrometer (MS) is highly recommended for peak identification.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point, offering good retention and separation for moderately polar compounds.
-
Mobile Phase Optimization:
-
Aqueous Phase (A): 0.1% Formic Acid or 10 mM Phosphate Buffer in water. The acidic pH helps in sharpening the peak shape of the amine.
-
Organic Phase (B): Acetonitrile or Methanol.
-
A gradient elution (e.g., starting with 10% B, ramping to 90% B over 20-30 minutes) is essential to ensure the elution and separation of the polar parent compound from potentially non-polar degradation products.
-
-
Detection: The PDA/DAD detector should be set to scan a wide UV range (e.g., 200-400 nm) to identify the optimal wavelength for detection and to perform peak purity analysis on the stressed samples.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing specificity (using stressed samples), linearity, accuracy, precision, and robustness.[19]
Summarized Degradation Profile
The following table summarizes the anticipated degradation behavior of this compound under forced conditions.
| Stress Condition | Reagents & Conditions | Expected Observation | Potential Degradation Products |
| Acid Hydrolysis | 1.0 M HCl @ 60°C | Likely stable or minimal degradation. | None expected under moderate conditions. |
| Base Hydrolysis | 1.0 M NaOH @ 60°C | Likely stable or minimal degradation. | None expected under moderate conditions. |
| Oxidation | 6% H₂O₂ @ Room Temp | Significant degradation expected. | N-oxide, hydroxylamine, imine, 4-Bromophenyl propan-2-one. |
| Thermal | 80°C (Solid State) | Minor degradation, possible discoloration. | Primarily oxidative and other thermally-accelerated products. |
| Photolysis | ICH Q1B Light Exposure | Significant degradation expected. | 2-Phenylpropan-2-amine (debrominated product). |
Visualization of Key Degradation Pathway: Photolysis
The photolytic cleavage of the C-Br bond represents the most distinct and predictable degradation pathway for this molecule.
Caption: Proposed photolytic degradation pathway via C-Br bond cleavage.
Conclusion
The stability of this compound is governed by the reactivity of its primary amine and the photosensitivity of its bromo-aromatic moiety. The molecule is most susceptible to degradation via oxidation and photolysis. Oxidative stress can lead to the formation of N-oxides and other related products, while exposure to UV light is highly likely to cause debromination, yielding 2-phenylpropan-2-amine. The compound demonstrates relative stability towards hydrolytic and moderate thermal stress. A well-designed forced degradation study, coupled with a robust, gradient RP-HPLC method, is essential for fully characterizing its degradation profile, identifying impurities, and ensuring the development of a stable and reliable product.
References
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022-09-16). MDPI.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.).
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (n.d.). MDPI.
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- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Forced Degradation Studies. (2016-12-14). MedCrave online.
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- Forced Degrad
- 4-Bromo-alpha-phenethylamine | 24358-62-1. (2025-09-25). ChemicalBook.
- This compound | 17797-12-5. (n.d.). Sigma-Aldrich.
- This compound | 17797-12-5 | SAA79712. (n.d.). Biosynth.
- This compound | C9H12BrN | CID 23009116. (n.d.). PubChem.
- 1173047-86-3|this compound hydrochloride. (n.d.). BLDpharm.
- Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. (n.d.). PubMed.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
- This compound | 17797-12-5. (n.d.). Sigma-Aldrich.
- The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. (2019-07-31).
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- (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025-10-30).
- Reductive synthesis of alpha, alpha-dimethylphenethylamine. (n.d.). PubMed.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption F. Vega , A. Sanna , B. Navarrete , M.M. Marot. (n.d.). CORE.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
- Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (n.d.).
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- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). University of Kentucky.
- (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017-09-05).
- 2-(2-Bromophenyl)propan-2-amine hydrochloride | C9H13BrClN. (n.d.). PubChem.
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-
amine hydrochloride. (n.d.). PubChemLite.
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- This compound(WXC06369). (2024-04-09). ChemBK.
- Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2022-04-15). Semantic Scholar.
- Amantadine. (n.d.). Wikipedia.
- Oxidation of 4-amino-4'-methoxydiphenylamine in aqueous and organo-aqueous media | Request PDF. (2025-08-05).
- Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (n.d.).
- Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. (n.d.). PubMed.
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Methodological & Application
Application Notes: A Direct Synthetic Route to 2-(4-Bromophenyl)propan-2-amine from 4-Bromobenzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-bromophenyl)propan-2-amine, a valuable substituted phenethylamine intermediate, starting from 4-bromobenzonitrile. The presented protocol leverages a direct, one-pot synthesis strategy involving the double nucleophilic addition of an organolithium reagent to the nitrile functionality. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and efficient transformation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for preparing α,α-disubstituted benzylamines.
Introduction and Scientific Principle
The synthesis of α,α-disubstituted benzylamines, such as this compound, is of significant interest in medicinal chemistry due to their prevalence as structural motifs in pharmacologically active compounds. While classical methods often involve multi-step sequences, a more elegant and efficient approach utilizes the unique reactivity of organolithium reagents with nitriles.
The core of this synthesis is the conversion of a nitrile (R-C≡N) into a primary amine bearing a tertiary carbon center (R-C(R')₂-NH₂). This transformation is achieved through the sequential addition of two equivalents of an organolithium reagent.
-
First Addition: The first equivalent of methyllithium (CH₃Li) acts as a potent nucleophile, attacking the electrophilic carbon of the polarized nitrile group in 4-bromobenzonitrile. This forms a lithioimine intermediate.
-
Second Addition: Unlike Grignard reagents, which typically cease reacting at the imine stage, the higher reactivity of organolithium reagents enables a second nucleophilic addition to the C=N bond of the lithioimine. This step forms a stable dilithio-dianion intermediate.[1]
-
Hydrolysis: The reaction is completed by an aqueous workup, which protonates the dianion to yield the final primary amine product, this compound.
This method is highly efficient as it constructs two new carbon-carbon bonds and a carbon-nitrogen single bond in a single reaction vessel, proceeding from the nitrile to the target amine directly.
Overall Synthetic Transformation
The direct conversion is summarized in the reaction scheme below.
Figure 1: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. All procedures should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly reactive organolithium reagent.
Materials & Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Bromobenzonitrile | 182.02 | 1.82 g | 10.0 | 1.0 |
| Methyllithium (1.6 M in Diethyl Ether) | 21.98 | 13.8 mL | 22.0 | 2.2 |
| Anhydrous Diethyl Ether (or THF) | 74.12 | 50 mL | - | - |
| Saturated Aqueous NH₄Cl Solution | - | ~20 mL | - | - |
| Diethyl Ether (for extraction) | - | ~100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
| 2 M Hydrochloric Acid (in Ether) | - | As needed | - | - |
Protocol Steps:
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen.
-
Equip the flask with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer.
-
Maintain a positive pressure of nitrogen throughout the experiment.
-
-
Addition of Starting Material:
-
To the flask, add 4-bromobenzonitrile (1.82 g, 10.0 mmol).
-
Add anhydrous diethyl ether (50 mL) via syringe to dissolve the starting material.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
-
Addition of Methyllithium:
-
Slowly add the methyllithium solution (1.6 M in diethyl ether, 13.8 mL, 22.0 mmol) dropwise via syringe over 30 minutes.
-
Causality Note: A slow addition rate is crucial to control the exothermic nature of the reaction and prevent side reactions. The solution may develop a yellow/orange color upon formation of the intermediate anions.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 3-4 hours to ensure the completion of the second addition. The reaction can be monitored by thin-layer chromatography (TLC) or GC-MS by carefully quenching a small aliquot.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture back down to 0°C in an ice-water bath.
-
Safety Note: The quenching process is highly exothermic. Quench the reaction by adding saturated aqueous ammonium chloride solution (~20 mL) very slowly and carefully.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice with diethyl ether (50 mL each).
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude amine as an oil or solid.
-
-
Purification and Isolation:
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product tailing.
-
Alternatively, the free base can be dissolved in a minimal amount of diethyl ether and precipitated as its hydrochloride salt by the slow addition of a 2 M HCl solution in ether. The resulting salt can be collected by filtration and washed with cold ether.
-
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.
Safety and Handling
-
Methyllithium: Methyllithium solutions are corrosive and pyrophoric, meaning they can ignite spontaneously on contact with air or moisture. Handle only under an inert atmosphere using proper syringe techniques. Always have a Class D fire extinguisher available.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory throughout the procedure.
References
- Cho, B. T., & Chun, Y. S. (2004). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent. SYNLETT, 2004(09), 1484–1488.
- ResearchGate. (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4?
- Master Organic Chemistry. (2017).
- Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Ketones via Reaction of Phenylmagnesium Bromide with Nitriles.
- ChemicalBook. (2024).
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- OpenStax. (2023). 20.7 Chemistry of Nitriles. In Organic Chemistry.
- Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube.
- Numerade. (n.d.). Nitriles (RC ≡ N) react with Grignard reagents (R'MgBr).
- Dufrasne, F., & Neve, J. (2005). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol.
- Rasayan Journal of Chemistry. (n.d.).
- Chem-Impex. (n.d.). 4-Bromo-α-phenethylamine.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Leah4Sci. (2020).
- Biosynth. (n.d.). 2-amino-2-phenylpropan-1-ol.
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- Google Patents. (2018).
- ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)
- Google Patents. (n.d.). US3547999A - 4 - alkyl - dialkoxy - alpha - methyl - phenethylamines and their pharmacologically-acceptable salts.
- BenchChem. (2025). Application Notes and Protocols for 4-Bromobenzonitrile as an Aryl Halide Test Compound.
- IUCr. (n.d.). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide.
- The Royal Society of Chemistry. (2015).
- BLDpharm. (n.d.). This compound hydrochloride.
- Cayman Chemical. (n.d.). 4-bromo-2,5-DMMA.
- PubMed. (1973). Reductive synthesis of alpha, alpha-dimethylphenethylamine. Annals of the New York Academy of Sciences, 214, 110-118.
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- Wikipedia. (n.d.). Substituted phenethylamine.
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
Sources
Application Notes and Protocols: A Guide to the Ritter Reaction for the Synthesis of 2-(4-Bromophenyl)propan-2-amine
<
Introduction: The Strategic Importance of the Ritter Reaction
In the landscape of modern organic synthesis, the construction of carbon-nitrogen bonds remains a cornerstone of molecular architecture, particularly in the development of pharmaceuticals and bioactive molecules.[1][2] The Ritter reaction, first described by John J. Ritter in 1948, presents a powerful and atom-economical method for the synthesis of N-substituted amides.[3][4][5] This transformation is especially valuable for creating sterically hindered amides, which are often challenging to access through conventional acylation methods.[1][4] The reaction proceeds through the acid-catalyzed reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene.[5][6]
This application note provides a comprehensive guide to the synthesis of 2-(4-Bromophenyl)propan-2-amine, a valuable building block in medicinal chemistry, utilizing the Ritter reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and robust experimental protocol, and offer insights into process optimization and troubleshooting. The final amine product is obtained through the hydrolysis of the intermediate N-acyl amine.
Mechanistic Insights: A Step-by-Step Look at the Ritter Reaction
The Ritter reaction is a classic example of harnessing a reactive intermediate, the carbocation, to forge a new C-N bond. The generally accepted mechanism involves three key stages:
-
Carbocation Formation: The reaction is initiated by the protonation of the starting alcohol, 2-(4-bromophenyl)propan-2-ol, by a strong acid, typically sulfuric acid. This is followed by the elimination of a water molecule to generate a stable tertiary benzylic carbocation. The stability of this carbocation is a critical factor for the success of the reaction.[4]
-
Nucleophilic Attack by the Nitrile: The nitrogen atom of the nitrile (in this case, acetonitrile) acts as a nucleophile and attacks the electrophilic carbocation. This step forms a resonance-stabilized nitrilium ion intermediate.[4][7][8][9]
-
Hydrolysis to the Amide: During the aqueous workup, the nitrilium ion is hydrolyzed to yield the corresponding N-substituted amide, N-(2-(4-bromophenyl)propan-2-yl)acetamide.[4][7][9][10] Subsequent hydrolysis of this amide under acidic or basic conditions yields the desired primary amine, this compound.
Reaction Mechanism Diagram
Sources
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Application Notes and Protocols for the Recrystallization of 2-(4-Bromophenyl)propan-2-amine Hydrochloride
A Guide for Researchers in Synthetic Chemistry and Drug Development
Abstract
This document provides a comprehensive guide to the recrystallization of 2-(4-Bromophenyl)propan-2-amine hydrochloride, a common intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound. The guide emphasizes a systematic approach to solvent selection and recrystallization, underpinned by the fundamental principles of solubility and crystal growth. It includes detailed experimental procedures, troubleshooting advice, and methods for purity assessment, ensuring a robust and reproducible purification process.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for crystalline solids.[1] The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] For amine hydrochlorides, such as this compound hydrochloride, which are salts, the choice of solvent is critical due to their ionic nature. A successful recrystallization protocol hinges on identifying a solvent that completely dissolves the compound at an elevated temperature but allows for its precipitation as pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[1] This guide will walk you through a systematic process to identify the optimal recrystallization conditions for this specific compound.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the compound's properties is essential for developing a purification protocol.
| Property | Value | Source |
| CAS Number | 1173047-86-3 | Internal Data |
| Molecular Formula | C₉H₁₃BrClN | Internal Data |
| Molecular Weight | 250.56 g/mol | Internal Data |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Melting Point | To be determined experimentally | N/A |
Experimental Workflow for Recrystallization
The overall process, from initial solvent screening to obtaining the final pure product, is outlined below.
Caption: Workflow for the recrystallization of this compound hydrochloride.
Detailed Protocols
Materials and Equipment
-
Crude this compound hydrochloride
-
Selection of solvents (e.g., isopropanol, ethanol, methanol, water, acetone, ethyl acetate, toluene, heptane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Pasteur pipettes
-
Test tubes and a test tube rack
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatulas
-
Melting point apparatus
-
Drying oven or vacuum desiccator
Protocol 1: Solvent Screening
The success of recrystallization is critically dependent on the choice of solvent. A systematic screening process is therefore the essential first step.
-
Preparation: Place approximately 20-30 mg of the crude this compound hydrochloride into a series of test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., isopropanol, ethanol, water, acetone) with agitation, up to about 0.5 mL. Observe and record the solubility at room temperature. An ideal solvent will show poor solubility at this stage.
-
Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.
-
Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice-water bath. Observe the formation of crystals.
-
Solvent Selection Criteria:
-
Ideal Single Solvent: The compound is poorly soluble in the cold solvent but highly soluble in the hot solvent. Abundant crystal formation is observed upon cooling.
-
Solvent Pair: If no single solvent is ideal, a solvent pair may be used. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.
-
Protocol 2: Bulk Recrystallization
Once a suitable solvent or solvent system has been identified from the screening process, proceed with the bulk recrystallization. The following protocol assumes isopropanol is a suitable solvent, but it should be adapted based on the results of your solvent screen.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of the recrystallized product.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Expertise Insight: This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature or in a vacuum desiccator until a constant weight is achieved.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| No Crystal Formation | The solution is not saturated, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal from a previous batch if available. If the solution is not saturated, reduce the volume of the solvent by gentle heating. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath before filtration. |
| Colored Impurities in Crystals | Colored impurities are not removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration. Caution: Use charcoal sparingly as it can adsorb the desired product. |
Purity Assessment
The purity of the recrystallized this compound hydrochloride should be assessed to validate the effectiveness of the purification.
-
Melting Point Determination: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Compare the experimentally determined melting point with the literature value if available. A broad melting point range is indicative of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product with the crude material. A single spot for the recrystallized product suggests high purity.
-
Spectroscopic Methods: Techniques such as ¹H NMR and ¹³C NMR can be used to confirm the structure and assess the purity of the final product.
Conclusion
This application note provides a robust and scientifically grounded protocol for the recrystallization of this compound hydrochloride. By following a systematic approach to solvent screening and employing the detailed recrystallization procedure, researchers can achieve a high degree of purity for this important chemical intermediate. The troubleshooting guide and methods for purity assessment further equip the scientist to optimize the process and validate the results.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
MIT OpenCourseWare. Recrystallization. [Video]. Available at: [Link]
- Google Patents. Purification of primary aromatic amine hydrohalides of the benzene series. US1878970A.
Sources
Application Note: Structural Elucidation of 2-(4-Bromophenyl)propan-2-amine using ¹H and ¹³C NMR Spectroscopy
Introduction
2-(4-Bromophenyl)propan-2-amine is a primary amine featuring a brominated aromatic ring and a tertiary alkyl group. As a versatile chemical intermediate in the development of pharmaceuticals and other advanced materials, its unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the molecular characterization of such compounds, providing detailed information about the chemical environment of each proton and carbon atom. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, offering insights into expected chemical shifts, multiplicities, and the influence of the molecule's functional groups on the spectral features. While experimentally obtained spectra for this specific molecule are not publicly available, this guide presents a robust prediction and interpretation based on extensive data from analogous structures and fundamental NMR principles.
Experimental Protocols
Sample Preparation for NMR Analysis
To ensure high-quality NMR data, proper sample preparation is critical. The following protocol is recommended for this compound.
Materials:
-
This compound (solid or oil)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)
-
NMR tubes (5 mm)
-
Pipettes and a clean, dry vial
Protocol:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. For observing coupling of the -NH₂ protons, a non-protic solvent like DMSO-d₆ can be beneficial as it slows down the rate of proton exchange.[1]
-
Ensure the internal standard, TMS, is present in the solvent to calibrate the chemical shift scale to 0 ppm.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
D₂O Exchange for Amine Proton Identification
The labile nature of amine protons can make their identification challenging. A D₂O exchange experiment is a definitive method to confirm the presence of the -NH₂ signal.
Protocol:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and gently shake it to mix the contents.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the amine protons will either disappear or significantly diminish in intensity due to the exchange of protons for deuterons.[2]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the aromatic protons, the methyl protons, and the amine protons.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ha | ~ 7.40 | Doublet | 2H | Aromatic protons ortho to Bromine |
| Hb | ~ 7.25 | Doublet | 2H | Aromatic protons meta to Bromine |
| Hc | ~ 1.45 | Singlet | 6H | Methyl protons (-CH₃) |
| Hd | ~ 1.5-2.5 (broad) | Singlet (broad) | 2H | Amine protons (-NH₂) |
Detailed Analysis:
-
Aromatic Protons (Ha and Hb): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the electron-withdrawing bromine atom (Ha) are expected to be deshielded and appear further downfield, around 7.40 ppm.
-
The protons meta to the bromine atom (Hb), which are ortho to the isopropylamine group, will be slightly more shielded and are predicted to resonate around 7.25 ppm. The coupling between these adjacent aromatic protons will result in a doublet splitting pattern for each signal, with a typical ortho coupling constant (³J) of approximately 8-9 Hz.
-
-
Methyl Protons (Hc): The six protons of the two equivalent methyl groups are attached to a quaternary carbon. Therefore, they will not exhibit any splitting and will appear as a sharp singlet at approximately 1.45 ppm. The integration of this signal will correspond to six protons.
-
Amine Protons (Hd): The two protons of the primary amine group are expected to appear as a broad singlet in the range of 1.5-2.5 ppm. The broadness of this signal is due to rapid chemical exchange with other labile protons (like trace water) and quadrupole broadening from the adjacent nitrogen atom.[2][3] The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature. As mentioned, a D₂O exchange experiment would cause this signal to disappear, confirming its assignment.
dot graph "1H_NMR_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];
} Caption: Molecular structure of this compound with proton assignments.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, as the two methyl carbons and the two pairs of aromatic carbons are chemically equivalent due to molecular symmetry.
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |
| C1 | ~ 148 | No Signal | No Signal | Quaternary aromatic carbon (C-NH₂) |
| C2 | ~ 131 | Positive | Positive | Aromatic CH (meta to Br) |
| C3 | ~ 128 | Positive | Positive | Aromatic CH (ortho to Br) |
| C4 | ~ 119 | No Signal | No Signal | Quaternary aromatic carbon (C-Br) |
| C5 | ~ 52 | No Signal | No Signal | Quaternary alkyl carbon (C-NH₂) |
| C6 | ~ 30 | Positive | No Signal | Methyl carbons (-CH₃) |
Detailed Analysis:
-
Aromatic Carbons (C1-C4): The aromatic region of the ¹³C NMR spectrum typically ranges from 110-160 ppm.
-
C1 (ipso-C, attached to the propan-2-amine group): This quaternary carbon is expected to be downfield due to the attachment of the alkyl group, likely around 148 ppm.
-
C2 and C3 (protonated aromatic carbons): The two sets of equivalent methine carbons in the aromatic ring will appear as positive signals in both DEPT-135 and DEPT-90 spectra. The carbons ortho to the bromine (C3) are predicted around 128 ppm, while those meta to the bromine (C2) will be at a slightly different shift, around 131 ppm.
-
C4 (ipso-C, attached to Bromine): The carbon directly attached to the bromine atom is subject to the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone.[4] This quaternary carbon is predicted to resonate around 119 ppm.
-
-
Aliphatic Carbons (C5 and C6):
-
C5 (Quaternary alkyl carbon): The quaternary carbon of the isopropyl group, bonded to the nitrogen and the aromatic ring, will be deshielded and is expected around 52 ppm. This signal will be absent in both DEPT-135 and DEPT-90 spectra.
-
C6 (Methyl carbons): The two equivalent methyl carbons will appear as a single positive signal in the DEPT-135 spectrum at approximately 30 ppm and will be absent in the DEPT-90 spectrum.
-
dot graph "DEPT_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for determining carbon multiplicities using DEPT experiments.
Conclusion
This application note has detailed the predicted ¹H and ¹³C NMR spectra of this compound and provided a comprehensive guide to their interpretation. The predicted chemical shifts, multiplicities, and through-bond couplings are based on established NMR principles and data from analogous compounds. The use of standard NMR experiments, including D₂O exchange and DEPT, allows for the unambiguous assignment of all proton and carbon signals, leading to a complete structural elucidation of the molecule. This guide serves as a valuable resource for researchers, scientists, and drug development professionals in the characterization of this and structurally related compounds.
References
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Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
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(n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Retrieved from [Link]
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(2015, September 1). When does amine (NH2) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal? ResearchGate. Retrieved from [Link]
-
Wu, H., & Hynes, J., Jr. (2010). Supporting Information. Retrieved from [Link]
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(n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Retrieved from [Link]
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(2025, May 22). Video: NMR Spectroscopy Of Amines. JoVE. Retrieved from [Link]
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(2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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(2023, November 24). Amine protons on NMR. Reddit. Retrieved from [Link]
-
(2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]
-
(2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Use of 2-(4-Bromophenyl)propan-2-amine in Novel Compound Synthesis
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2-(4-Bromophenyl)propan-2-amine, a seemingly straightforward molecule, emerges as a highly versatile and powerful building block. Its structure is uniquely primed for diversification: the aryl bromide serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, while the neopentyl amine moiety offers a site for nucleophilic attack or modification, often imparting desirable pharmacokinetic properties to the final compound.
This guide provides an in-depth exploration of the utility of this compound, moving beyond simple procedural lists to explain the underlying chemical logic. We will delve into cornerstone synthetic transformations, offering detailed, field-tested protocols for its application in palladium-catalyzed cross-coupling reactions and its role as a foundational element in the synthesis of complex heterocyclic systems. The protocols herein are designed to be self-validating, with explanations for the selection of reagents and conditions to empower researchers to adapt these methods to their unique synthetic challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17797-12-5 | [1][2] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1][2][3] |
| Boiling Point | 268 °C at 760 mmHg | [2] |
| Physical Form | Liquid | [2][3] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(C1=CC=C(C=C1)Br)N | [1] |
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of the 4-bromophenyl moiety is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides an ideal site for oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that enables the formation of new bonds with remarkable efficiency and selectivity.[4][5] This approach is a cornerstone of modern organic synthesis, allowing for the modular construction of complex molecules.[6]
Detailed Protocol: Synthesis of 2-(4'-methyl-[1,1'-biphenyl]-4-yl)propan-2-amine
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.14 g, 10 mmol).
-
Add p-tolylboronic acid (1.2 eq, 1.63 g, 12 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 347 mg, 0.3 mmol).
-
Add toluene (30 mL) and ethanol (10 mL).
-
Prepare a 2M aqueous solution of sodium carbonate (Na₂CO₃) and add 15 mL.
-
-
Reaction Execution:
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to degas the mixture. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Table 2: Reagent Summary for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Mmol | Equivalents | Mass/Volume |
| This compound | 214.10 | 10 | 1.0 | 2.14 g |
| p-tolylboronic acid | 135.96 | 12 | 1.2 | 1.63 g |
| Pd(PPh₃)₄ | 1155.56 | 0.3 | 0.03 | 347 mg |
| Sodium Carbonate (2M aq.) | 105.99 | 30 | 3.0 | 15 mL |
| Toluene | - | - | - | 30 mL |
| Ethanol | - | - | - | 10 mL |
Core Application II: Precursor for Heterocyclic Synthesis
The primary amine of this compound is a potent nucleophile, making it an excellent starting point for constructing nitrogen-containing heterocycles, which are privileged structures in drug discovery. [7][8]For instance, it can be used to synthesize quinoline and benzoxazine derivatives, which have shown a range of biological activities. [9][10][11]
Application Protocol 2: Synthesis of a 2,3-disubstituted Quinazolin-4(3H)-one
This protocol is adapted from methodologies involving the reaction of an amine with a benzoxazinone intermediate to form a quinazolinone core. [9]The process involves the nucleophilic attack of the primary amine on the electrophilic carbonyl of the benzoxazinone ring, leading to ring-opening followed by cyclization.
Expert Insight (Causality): The initial starting material, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, is itself synthesized from anthranilic acid. [9]When this intermediate reacts with this compound, the reaction proceeds via nucleophilic acyl substitution. The use of a high-boiling polar solvent like ethanol or pyridine not only facilitates solubility but also provides the thermal energy required to overcome the activation barrier for the final dehydrative cyclization step, which forms the stable quinazolinone ring system.
Reaction Scheme: Quinazolinone Synthesis
Detailed Protocol: Synthesis of 3-(1-(4-bromophenyl)-1-methylethyl)-2-(4-bromophenyl)quinazolin-4(3H)-one
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, dissolve 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one (1.0 eq, e.g., 3.02 g, 10 mmol) in absolute ethanol (30 mL). Note: This starting material must be synthesized separately.
-
Add this compound (1.0 eq, 2.14 g, 10 mmol) to the solution.
-
-
Reaction Execution:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with magnetic stirring.
-
Maintain the reflux for 3-5 hours. The reaction progress can be monitored by observing the formation of a precipitate or by TLC analysis.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. If a solid has precipitated, collect it by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as toluene or n-butanol, to yield the pure quinazolinone derivative. [9]
-
Safety and Handling
This compound and its hydrochloride salt are hazardous chemicals and must be handled with appropriate precautions. [12] Table 3: GHS Hazard Information
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral [1][2] |
| H315 | Causes skin irritation | Skin corrosion/irritation [1][2] |
| H318/H319 | Causes serious eye damage/irritation | Serious eye damage/eye irritation [1][2] |
| H335 | May cause respiratory irritation | Specific target organ toxicity [1][2] |
Mandatory Precautions:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. [12][13][14]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield. [12][14][15]* Handling: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. [12][13]Keep containers tightly sealed when not in use.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. [12][13]* First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, seeking prompt medical attention. [12][14] * Skin: Wash off with soap and plenty of water. Remove contaminated clothing. [13][14] * Ingestion: If swallowed, rinse mouth with water and call a poison center or doctor immediately. [13][14]
-
References
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This compound | C9H12BrN | CID 23009116. (n.d.). PubChem. Retrieved from [Link]
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This compound(WXC06369) - Introduction. (2024). ChemBK. Retrieved from [Link]
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This compound hydrochloride. (n.d.). Molbase. Retrieved from [Link]
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Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]
-
Guirguis, D. B. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. Retrieved from [Link]
-
Material Safety Data Sheet for 2-(4-bromophenyl)propan-2-ol. (2025). Capot Chemical. Retrieved from [Link]
-
Soderberg, T. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. Retrieved from [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. (n.d.). TSI Journals. Retrieved from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. Retrieved from [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2014). ResearchGate. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ResearchGate. Retrieved from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2021). MDPI. Retrieved from [Link]
-
Medicinal chemistry of 2,2,4-substituted morpholines. (2000). PubMed. Retrieved from [Link]
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Application Note: Electrophilic Reactions of 2-(4-Bromophenyl)propan-2-amine for Advanced Drug Discovery Scaffolds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of key electrophilic reactions involving 2-(4-bromophenyl)propan-2-amine. This compound is a valuable and versatile building block in modern synthetic chemistry, notable for its sterically hindered primary amine and a functionalized aryl ring. The presence of these two distinct reactive sites—a nucleophilic amine and an aryl bromide suitable for cross-coupling—allows for staged, vector-specific modifications. This note details the principles and provides validated, step-by-step protocols for three critical classes of transformations: N-acylation for amide synthesis, N-alkylation via reductive amination for controlled secondary amine formation, and N-arylation through Buchwald-Hartwig amination to generate complex diarylamine structures. The causality behind experimental choices, troubleshooting, and self-validating checkpoints are integrated into each protocol to ensure reproducibility and success.
Introduction
This compound, also known as 4-bromo-α,α-dimethylbenzylamine, is a synthetic building block of increasing importance in medicinal chemistry.[1] Its structure is characterized by a primary amine attached to a tertiary carbon, creating significant steric hindrance that modulates its reactivity in a predictable manner. This feature, combined with the presence of a bromine atom on the phenyl ring, makes it an ideal scaffold for creating diverse libraries of compounds. The amine serves as a nucleophilic handle for elaboration, while the aryl bromide is a prime site for subsequent palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Derivatives of this scaffold have been investigated for a range of biological activities, including the inhibition of protein kinases. Its structural motif is found in compounds targeting the central nervous system, making it a key intermediate in the synthesis of novel therapeutic agents.[2][3] This guide focuses on the reactions at the amine center with various electrophiles, providing robust protocols to empower researchers in their drug discovery efforts.
N-Acylation: Synthesis of Sterically Hindered Amide Derivatives
Principle & Mechanistic Insight
The formation of an amide bond via N-acylation is one of the most fundamental transformations in organic synthesis.[] The reaction of this compound with an acylating agent, such as an acyl chloride, proceeds through a nucleophilic addition-elimination mechanism.[5] The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of the chloride leaving group. A base is required to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[6] Due to the steric bulk around the amine of the title compound, this reaction may proceed at a slower rate compared to less hindered primary amines like benzylamine, a factor that can be overcome by adjusting reaction time or temperature.
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Protocol 1: Synthesis of N-(1-(4-bromophenyl)-1-methylethyl)benzamide
This protocol describes the reaction with benzoyl chloride, a representative acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved.
-
Basification: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Addition of Electrophile: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form. Safety Note: Benzoyl chloride is a lachrymator and should be handled in a fume hood.[6]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting amine should be consumed, and a new, less polar spot corresponding to the amide product should appear.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to remove excess benzoyl chloride), and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, N-(1-(4-bromophenyl)-1-methylethyl)benzamide, can be purified by recrystallization from ethanol/water or by silica gel column chromatography if necessary.
Self-Validation:
-
Expected Outcome: A white to off-white solid.
-
Typical Yield: 85-95%.
-
Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The N-H proton signal in the ¹H NMR spectrum and the appearance of a carbonyl carbon (~167 ppm) in the ¹³C NMR spectrum are indicative of success.
| Electrophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Acetyl Chloride | Et₃N / Pyridine | DCM / THF | 0 to RT | 1-3 |
| Propionyl Chloride | Et₃N | DCM | 0 to RT | 2-4 |
| Benzoyl Chloride | Et₃N | DCM | 0 to RT | 2-4 |
| Acetic Anhydride | Pyridine | DCM | RT | 4-8 |
Table 1: Representative Conditions for N-Acylation Reactions.
N-Alkylation via Reductive Amination: A Controlled Approach
Principle & Mechanistic Insight
Direct N-alkylation of primary amines with alkyl halides is often difficult to control, frequently resulting in a mixture of mono- and di-alkylated products, along with the potential for quaternary ammonium salt formation.[7][8] The secondary amine product is often more nucleophilic than the starting primary amine, leading to this "runaway" reaction.
Reductive amination offers a highly controlled and efficient alternative for mono-alkylation.[9] This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form a transient imine or iminium ion. This intermediate is then immediately reduced by a mild, selective hydride agent present in the reaction mixture.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is less reactive towards the carbonyl starting material but highly effective at reducing the protonated imine intermediate.[10]
Reductive Amination Mechanism
Caption: Mechanism of reductive amination showing iminium ion formation and subsequent reduction.
Protocol 2: Synthesis of N-Benzyl-2-(4-bromophenyl)propan-2-amine
This protocol details the N-benzylation using benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (~0.05 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes. Note: The addition may cause slight effervescence. Ensure adequate ventilation.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the desired product.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-benzyl-2-(4-bromophenyl)propan-2-amine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Self-Validation:
-
Expected Outcome: A colorless oil or a low-melting solid.
-
Typical Yield: 75-90%.
-
Characterization: Successful benzylation is confirmed by ¹H NMR, observing new signals for the benzyl group (aromatic protons ~7.3 ppm and a singlet for the benzylic CH₂ protons).
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time; Steric hindrance. | Allow reaction to proceed for a longer duration (up to 48h). Gentle heating (40 °C) can also be applied. |
| Aldehyde starting material remains | Imine formation is slow or equilibrium is unfavorable. | Add molecular sieves (3Å or 4Å) to the initial mixture to remove water and drive the imine formation equilibrium. |
| Side product from aldehyde reduction | NaBH(OAc)₃ is decomposing or is not selective. | Ensure the NaBH(OAc)₃ is of high quality. Add it portion-wise to a well-stirred solution. |
Table 2: Troubleshooting Guide for Reductive Amination.
N-Arylation: Buchwald-Hartwig Cross-Coupling
Principle & Mechanistic Insight
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11][12] This transformation is indispensable for creating aryl amines, which are prevalent motifs in pharmaceuticals.[13] The reaction couples an amine with an aryl halide or triflate. In this context, this compound acts as the nucleophilic amine component, reacting with a different aryl halide electrophile.
The catalytic cycle is complex but generally involves: (1) Oxidative addition of the aryl halide to a Pd(0) complex; (2) Coordination of the amine to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex; and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos) being essential for promoting the reductive elimination step, especially with sterically hindered amines.[14][15]
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Synthesis of N-(4-methoxyphenyl)-2-(4-bromophenyl)propan-2-amine
This protocol describes the coupling of the title amine with 4-bromoanisole.
Materials:
-
This compound (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Setup: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk flask or oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add 4-bromoanisole (1.0 eq) and this compound (1.2 eq) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere), quenching with water, extracting, and analyzing by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product must be purified by silica gel column chromatography to separate it from unreacted starting materials and catalyst byproducts.
Self-Validation:
-
Expected Outcome: A viscous oil or solid.
-
Typical Yield: 70-85%.
-
Characterization: Successful arylation is confirmed by mass spectrometry (correct molecular ion) and ¹H NMR (presence of signals for both aromatic rings, including the methoxy singlet from the anisole moiety).
Summary and Outlook
This compound is a powerful and versatile intermediate for constructing complex molecules. The protocols detailed in this application note provide reliable methods for its functionalization at the nucleophilic amine center through N-acylation, N-alkylation, and N-arylation. Mastery of these reactions allows researchers to systematically build out one vector of the molecule. The intact aryl bromide functionality remains available for subsequent transformations, such as Suzuki, Sonogashira, or Heck couplings, offering a secondary, orthogonal site for further diversification. This strategic, two-pronged approach makes this compound an exceptionally valuable tool in the design and synthesis of novel chemical entities for drug discovery and development.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Analysis of a Buckwald-Hartwig amination reaction for pharmaceutical production. (n.d.). Technical University of Denmark. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Schober, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Dabravolski, Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wang, J., et al. (2010). 2-(4-Bromophenyl)-2-methyl-propan-amide. Acta Crystallographica Section E. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Amine alkylation. Retrieved from [Link]
-
MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023). Russian Journal of General Chemistry. Retrieved from [Link]
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N-alkylation of "2-(4-Bromophenyl)propan-2-amine" experimental procedure
An Application Note for the N-Alkylation of 2-(4-Bromophenyl)propan-2-amine
Abstract
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and agrochemical research. The resulting secondary and tertiary amines are prevalent scaffolds in a vast array of biologically active molecules. This document provides detailed experimental protocols and scientific rationale for the N-alkylation of this compound, a valuable building block in medicinal chemistry. We will explore two robust and widely employed methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated derivatives of this key intermediate.
Introduction: The Strategic Importance of N-Alkylation
This compound features a sterically hindered primary amine and a versatile bromophenyl group, making it an attractive starting material for generating libraries of compounds. The bromine atom serves as a synthetic handle for further modifications, such as cross-coupling reactions, while the amine provides a site for tuning the molecule's physicochemical properties.
N-alkylation is a critical tool for modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. The choice of alkylation strategy depends on the desired product, the availability of starting materials, and the need to control selectivity. This note will detail two primary synthetic routes, providing the procedural steps and the underlying chemical principles that govern their success.
Method 1: Reductive Amination
Reductive amination is arguably the most reliable and versatile method for the controlled N-alkylation of primary amines.[1][2] It proceeds through a two-step sequence, often performed in a single pot: the formation of an imine intermediate via condensation of the amine with an aldehyde or ketone, followed by in situ reduction to the target secondary amine.[2][3] A key advantage of this method is its inherent prevention of the over-alkylation issues that can plague direct alkylation methods.[4]
The Underlying Principle: A Self-Validating System
The reaction's success hinges on the selection of a reducing agent that is selective for the protonated imine (iminium ion) intermediate over the starting carbonyl compound.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose. It is mild enough not to reduce the aldehyde or ketone but is highly effective at reducing the iminium ion as it forms, driving the equilibrium toward the final amine product.[1][4] This selectivity ensures a clean reaction with minimal formation of alcohol byproducts from carbonyl reduction.
Caption: One-pot workflow for reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the synthesis of N-alkyl-2-(4-bromophenyl)propan-2-amine using an aldehyde as the alkylating agent.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1 - 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[1]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make ~0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[6]
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-16 hours).[1]
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6] The crude product is then purified by flash column chromatography on silica gel to yield the pure N-alkylated secondary amine.
| Parameter | Recommended Condition | Rationale / Causality |
| Amine:Carbonyl Ratio | 1.0 : 1.1 | A slight excess of the carbonyl ensures full conversion of the limiting amine. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild and selective for the iminium ion; prevents reduction of the carbonyl.[4] |
| Solvent | Anhydrous DCM or DCE | Aprotic solvent that favors imine formation by not competing in H-bonding. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction without promoting side reactions. |
| Monitoring | TLC or LC-MS | Essential for determining reaction completion and preventing unnecessary reaction time. |
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic aliphatic substitution (S_N2) is a classic and straightforward approach.[7][8] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide.[8]
The Challenge of Over-Alkylation
The primary drawback of this method for primary amines is the potential for over-alkylation.[7][9] The product, a secondary amine, is often more nucleophilic than the starting primary amine. Consequently, it can compete for the alkyl halide, leading to the formation of an undesired tertiary amine and even a quaternary ammonium salt.[7]
Strategies for Control:
-
Use a large excess of the primary amine: This ensures the alkyl halide is more likely to encounter the starting material than the product.
-
Slow, controlled addition of the alkyl halide: Adding the alkylating agent dropwise, sometimes at reduced temperature, helps maintain a low concentration, favoring mono-alkylation.[6]
Caption: Reaction pathway showing desired mono-alkylation and potential over-alkylation.
Detailed Experimental Protocol: Direct Alkylation
This protocol describes the selective mono-alkylation of this compound with an alkyl halide.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., Ethyl Bromide, Benzyl Bromide) (1.0 - 1.1 equiv)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the anhydrous solvent (e.g., Acetonitrile).
-
Alkyl Halide Addition: Add the alkyl halide (1.0 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction Conditions: Gently heat the reaction mixture (e.g., 40-60 °C) to facilitate the reaction.
-
Reaction Monitoring: Monitor the disappearance of the starting amine and the formation of the mono- and di-alkylated products by TLC or LC-MS.[6] The reaction should be stopped once the starting material is consumed to minimize di-alkylation.
-
Work-up: After cooling to room temperature, filter off the inorganic base. Rinse the filter cake with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.[6]
| Parameter | Recommended Condition | Rationale / Causality |
| Base | K₂CO₃ or other non-nucleophilic base | Neutralizes the H-X acid byproduct, preventing protonation and deactivation of the amine nucleophile. |
| Alkyl Halide Addition | Dropwise at RT or 0 °C | Controls the reaction rate and minimizes local high concentrations of the alkylating agent, reducing over-alkylation.[6] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that are suitable for S_N2 reactions. |
| Temperature | Room Temp to 60 °C | Balances reaction rate with selectivity. Higher temperatures can increase the rate of over-alkylation. |
| Monitoring | TLC or LC-MS | Crucial for stopping the reaction at the optimal time to maximize the yield of the mono-alkylated product. |
Conclusion and Method Selection
Both reductive amination and direct alkylation are effective methods for the N-alkylation of this compound.
-
Reductive Amination is the preferred method when a high degree of selectivity for mono-alkylation is required and the corresponding aldehyde or ketone is readily available. It is cleaner, avoids the formation of over-alkylated byproducts, and often results in simpler purification.
-
Direct Alkylation is a viable alternative, especially when simple alkyl groups (like methyl or ethyl) are being introduced using their corresponding halides. However, it requires careful control of stoichiometry and reaction conditions to minimize the formation of undesired side products.
The choice of method should be guided by the specific synthetic target, the scale of the reaction, and the desired level of purity for the final N-alkylated compound.
References
- Experimental procedure for N-alkyl
- Application Notes and Protocols: N-Alkylation and N-Acyl
-
Reductive amination - Wikipedia. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. [Link]
- Purification of amine reaction mixtures - Google P
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Amine alkylation - Wikipedia. [Link]
- Processes for the alkylation of secondary amine groups of morphinan derivatives - Google P
-
Reductive Amination - Chemistry LibreTexts. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. [Link]
-
Aldehydes and Ketones to Amines - Chemistry Steps. [Link]
-
N-Dealkylation of Amines - MDPI. [Link]
-
Ch22: Alkylation of Amines. [Link]
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- 9. youtube.com [youtube.com]
Introduction: The Criticality of Chiral Amines and the Biocatalytic Advantage
Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, most notably pharmaceuticals and agrochemicals. It is estimated that 40-45% of small molecule drugs incorporate at least one chiral amine moiety, underscoring their significance in medicinal chemistry.[1][2] The specific stereochemistry of these amines is often crucial for therapeutic efficacy, as different enantiomers can exhibit varied pharmacological and toxicological profiles. The synthesis of the α-tertiary amine, 2-(4-Bromophenyl)propan-2-amine, presents a significant synthetic challenge due to the steric hindrance around the chiral center. Traditional chemical methods for producing such sterically hindered amines often necessitate harsh reaction conditions, the use of expensive and toxic heavy metal catalysts, and can struggle to achieve high enantioselectivity.[1]
Biocatalysis, the use of enzymes to mediate chemical transformations, has emerged as a powerful, green, and efficient alternative to conventional chemical synthesis.[1][2] Enzymes offer unparalleled stereoselectivity under mild, aqueous reaction conditions, contributing to more sustainable and cost-effective manufacturing processes.[3][4] This application note provides a detailed guide to the enzymatic synthesis of chiral amines, with a particular focus on the challenging α-tertiary amine, this compound, leveraging the capabilities of modern biocatalysts.
Enzymatic Strategies for Chiral Amine Synthesis: A Comparative Overview
Several classes of enzymes have been successfully employed for the asymmetric synthesis of chiral amines. The most prominent among these are ω-transaminases (ω-TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs).
-
ω-Transaminases (ω-TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor.[5][6][7] ω-TAs are attractive for their ability to perform asymmetric synthesis, theoretically achieving 100% conversion to the desired chiral amine.[2] However, their application can be limited by unfavorable reaction equilibria and substrate or product inhibition.[2][8] Protein engineering has been instrumental in expanding the substrate scope of ω-TAs to include bulkier molecules.[3][9][10]
-
Imine Reductases (IREDs): IREDs are NADPH-dependent oxidoreductases that catalyze the enantioselective reduction of prochiral imines to chiral amines.[11][12] They are particularly valuable for the synthesis of secondary and tertiary amines.[5][12] A key advantage of IREDs is their ability to be used in reductive amination reactions, where the imine is formed in situ from a ketone and an amine.[13][14]
-
Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of a ketone or aldehyde using ammonia as the amine donor and NAD(P)H as a cofactor.[3][9][10] Enzyme engineering has been crucial in developing AmDHs with broader substrate scopes beyond their natural α-keto acid substrates.[3][10]
For the synthesis of the sterically hindered α-tertiary amine, this compound, both engineered ω-transaminases and imine reductases present viable biocatalytic routes. The choice of enzyme will depend on factors such as substrate availability, desired enantioselectivity, and process economics.
Diagrammatic Representation of Enzymatic Pathways
To visually conceptualize the enzymatic routes, the following diagrams illustrate the core mechanisms.
Caption: Transaminase (ω-TA) catalytic cycle for chiral amine synthesis.
Caption: Imine Reductase (IRED) workflow for reductive amination.
Detailed Application Protocols
Protocol 1: Transaminase-Mediated Asymmetric Synthesis of (S)-2-(4-Bromophenyl)propan-2-amine
This protocol details the use of an engineered (S)-selective ω-transaminase for the synthesis of the target chiral amine from the corresponding prochiral ketone.
Materials:
-
(S)-selective ω-Transaminase (e.g., ATA-256 or equivalent, commercially available)
-
4'-Bromo-α,α-dimethylacetophenone (prochiral ketone substrate)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, prepare a 10 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0).
-
Add 1 mM pyridoxal-5'-phosphate (PLP).
-
Add 50 mg of the lyophilized (S)-selective ω-transaminase.
-
In a separate vial, dissolve 229 mg (1 mmol) of 4'-bromo-α,α-dimethylacetophenone in 1 mL of DMSO.
-
Add the substrate solution to the reaction mixture.
-
Add 1.5 mL (approximately 17.5 mmol) of isopropylamine to the reaction mixture.
-
Seal the flask and place it in a shaking incubator at 30°C and 200 rpm for 24 hours.
Work-up and Purification:
-
After 24 hours, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization:
-
Conversion Analysis: Determine the conversion of the ketone to the amine using Gas Chromatography (GC) or HPLC.
-
Enantiomeric Excess (ee) Determination: Analyze the enantiomeric excess of the product using a chiral HPLC method. A suitable column, such as a Chiralcel OD-H or equivalent, should be used with a mobile phase of hexane/isopropanol containing a small amount of a suitable amine modifier (e.g., diethylamine).[15]
Data Presentation:
| Parameter | Value |
| Substrate Concentration | 100 mM |
| Enzyme Loading | 5 g/L |
| Amine Donor | Isopropylamine |
| Reaction Time | 24 hours |
| Temperature | 30°C |
| pH | 8.0 |
| Expected Conversion | >95% |
| Expected Enantiomeric Excess (ee) | >99% (S)-enantiomer |
Protocol 2: Imine Reductase-Mediated Reductive Amination for the Synthesis of (R)-2-(4-Bromophenyl)propan-2-amine
This protocol outlines the use of an (R)-selective imine reductase for the direct synthesis of the target chiral amine from the prochiral ketone and ammonia.
Materials:
-
(R)-selective Imine Reductase (IRED) (e.g., IRED-260 or equivalent, commercially available)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
4'-Bromo-α,α-dimethylacetophenone
-
Ammonium chloride
-
D-Glucose
-
NADP+
-
Potassium phosphate buffer (100 mM, pH 8.5)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chiral HPLC system
Procedure:
-
Reaction Setup: In a 50 mL three-neck round-bottom flask equipped with a pH electrode and an overhead stirrer, prepare a 20 mL aqueous phase containing 100 mM potassium phosphate buffer (pH 8.5).
-
Add 1.07 g (20 mmol) of ammonium chloride.
-
Add 1.8 g (10 mmol) of D-glucose.
-
Add 10 mg of NADP+.
-
Add 20 mg of Glucose Dehydrogenase (GDH).
-
Add 50 mg of the (R)-selective Imine Reductase (IRED).
-
In a separate vial, dissolve 458 mg (2 mmol) of 4'-bromo-α,α-dimethylacetophenone in 5 mL of toluene.
-
Add the organic substrate solution to the aqueous enzyme solution to create a biphasic system.
-
Maintain the pH of the aqueous phase at 8.5 by the controlled addition of 1 M NaOH.
-
Stir the reaction mixture at 500 rpm at 35°C for 48 hours.
Work-up and Purification:
-
After 48 hours, separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further purification can be achieved by column chromatography.
Characterization:
-
Conversion Analysis: Monitor the reaction progress and determine the final conversion by GC or HPLC analysis of the organic phase.
-
Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product is determined by chiral HPLC as described in Protocol 1.[15]
Data Presentation:
| Parameter | Value |
| Substrate Concentration | 100 mM (in organic phase) |
| Enzyme Loading (IRED) | 2.5 g/L |
| Amine Source | Ammonium chloride |
| Cofactor Regeneration | GDH/Glucose |
| Reaction Time | 48 hours |
| Temperature | 35°C |
| pH | 8.5 |
| Expected Conversion | >90% |
| Expected Enantiomeric Excess (ee) | >99% (R)-enantiomer |
Troubleshooting and Optimization
-
Low Conversion:
-
Transaminase: The reaction equilibrium may be unfavorable. Strategies to shift the equilibrium include using a large excess of the amine donor, or removing the ketone byproduct (e.g., by evaporation if volatile, like acetone).[7]
-
Imine Reductase: Ensure the cofactor regeneration system is active. Check the activity of the GDH and the purity of the glucose. The pH control is also critical for IRED activity.
-
-
Low Enantioselectivity:
-
Ensure the correct enantiomer of the enzyme is being used for the desired product stereochemistry.
-
Screen a panel of different transaminases or imine reductases, as enzyme performance can be highly substrate-specific.
-
Optimize reaction temperature and pH, as these can influence enzyme selectivity.
-
-
Substrate/Product Inhibition:
Conclusion: A New Paradigm in Chiral Amine Synthesis
The enzymatic synthesis of chiral amines, including challenging α-tertiary amines like this compound, represents a significant advancement over traditional chemical methods. The high stereoselectivity, mild reaction conditions, and improved environmental footprint of biocatalysis are driving its adoption in the pharmaceutical and fine chemical industries.[6] Through careful enzyme selection, process optimization, and the application of robust analytical methods, researchers can now access a wide array of enantiopure chiral amines with unprecedented efficiency and sustainability. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals looking to harness the power of biocatalysis in their synthetic endeavors.
References
- Benchchem. Application Notes and Protocols: Transaminase-Mediated Amination for Chiral Amine Synthesis.
- Organic Letters. Asymmetric Synthesis of Sterically Hindered 1-Substituted Tetrahydro-β-carbolines Enabled by Imine Reductase: Enzyme Discovery, Protein Engineering, and Reaction Development.
- PubMed Central. Enzymatic strategies for asymmetric synthesis.
- Benchchem. A Comparative Guide to Analytical Methods for Chiral Purity Determination.
- PubMed. Amine transaminases in chiral amines synthesis: recent advances and challenges.
- MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
- ACS Catalysis. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- ResearchGate. Transaminases - A Biosynthetic Route for Chiral Amines: From Fundamental Science to Industrial Applications.
- NIH. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
- Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes.
- PubMed. Transaminases for chiral amine synthesis.
- Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- ResearchGate. (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Dove Medical Press. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- PubMed. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Oxford Academic. Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites.
- PubMed. Photoenzymatic Synthesis of α-Tertiary Amines by Engineered Flavin-Dependent "Ene"-Reductases.
- PubMed Central. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- IISER Pune. Enzyme Engineering for the Synthesis of Industrially Important Chiral Precursors.
- α-Tertiary Primary Amine Synthesis via Photocatalytic C(sp3)-H Aminoalkylation.
- PubChem. This compound | C9H12BrN | CID 23009116.
- ACS Sustainable Chemistry & Engineering. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Photocatalytic α‐Tertiary Amine Synthesis via C−H Alkylation of Unmasked Primary Amines.
- Biosynth. This compound | 17797-12-5 | SAA79712.
- NIH. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion.
- PubChemLite. This compound (C9H12BrN).
- Sigma-Aldrich. This compound | 17797-12-5.
- ChemicalBook. This compound HCL.
- PubMed. An imine reductase that captures reactive intermediates in the biosynthesis of the indolocarbazole reductasporine.
- PubMed Central. An imine reductase that captures reactive intermediates in the biosynthesis of the indolocarbazole reductasporine.
- MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- PubMed Central. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships.
- ResearchGate. An imine reductase that captures reactive intermediates in the biosynthesis of the indolocarbazole reductasporine | Request PDF.
- NIH. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization.
- NIH. Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors.
- ResearchGate. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization | Request PDF.
- PubChem. 2-(2-Bromophenyl)propan-2-amine hydrochloride | C9H13BrClN.
- Wikipedia. Amantadine.
- PubMed. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)propan-2-amine
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)propan-2-amine. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a focus on impurity identification and remediation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
I. Introduction to the Synthesis: The Ritter Reaction Pathway
The most common and practical route to this compound is a two-step process commencing with the Ritter Reaction . This reaction is exceptionally useful for creating sterically hindered secondary amines.
-
Step 1: Amide Formation. The synthesis begins with the reaction of a stable carbocation precursor, typically 2-(4-bromophenyl)propan-2-ol, with a nitrile (commonly acetonitrile) under strong acidic conditions (e.g., sulfuric acid). This forms a stable tertiary benzylic carbocation, which is then attacked by the nitrogen of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the N-acetylated amide, N-(2-(4-bromophenyl)propan-2-yl)acetamide.[1][2][3]
-
Step 2: Amide Hydrolysis. The intermediate amide is then hydrolyzed, typically under strong basic or acidic conditions, to cleave the acetyl group and yield the final primary amine product, this compound.
This synthetic route, while effective, is prone to the formation of specific impurities that can complicate purification and compromise the final product's quality. This guide will focus on identifying and mitigating these common issues.
II. Troubleshooting Guide: Common Impurities and Solutions
This section is formatted as a series of common problems encountered during the synthesis, their probable causes, and recommended solutions.
Problem 1: My final product is a mixture, and the major impurity is a non-basic, less polar compound according to TLC and extraction behavior.
-
Probable Cause: The most common impurity in this synthesis is the unhydrolyzed amide intermediate, N-(2-(4-bromophenyl)propan-2-yl)acetamide . Tertiary amides are notoriously difficult to hydrolyze due to steric hindrance around the carbonyl group.[4] The hydrolysis step (Step 2) was likely incomplete.
-
Identification:
-
1H NMR: Look for a characteristic singlet around 1.9-2.1 ppm corresponding to the acetyl methyl group (CH3-C=O) and a broad singlet for the N-H proton. The aromatic and isopropyl methyl signals will be similar to the desired product but may be shifted slightly.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch will be present around 1650 cm-1.
-
Mass Spectrometry: The impurity will have a molecular weight corresponding to C11H14BrNO (M+H+ ≈ 256/258 g/mol ).
-
-
Solution Protocol:
-
Re-subject to Hydrolysis: Combine the impure product mixture in a round-bottom flask with a suitable solvent (e.g., ethanol or ethylene glycol).
-
Add a strong base (e.g., 6M aqueous NaOH or KOH). A higher concentration of base and a co-solvent are often necessary to drive the hydrolysis of the hindered amide to completion.
-
Reflux the mixture for an extended period (12-24 hours), monitoring the reaction progress by TLC or LC-MS. The amide spot should disappear over time, replaced by the more polar amine spot.
-
After completion, cool the reaction, perform an extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the purified amine.
-
Problem 2: I'm observing a significant amount of a very non-polar, UV-active impurity that runs high on the TLC plate, and my overall yield is low.
-
Probable Cause: Under the strong acidic conditions of the Ritter reaction, the tertiary benzylic carbocation intermediate can undergo an E1 elimination side reaction instead of being trapped by the nitrile. This produces the alkene byproduct, 1-bromo-4-(prop-1-en-2-yl)benzene . This side reaction is competitive and is favored by higher temperatures.
-
Identification:
-
1H NMR: Look for characteristic signals for a terminal alkene, typically two singlets (or narrow doublets) in the vinyl region (around 5.0-5.4 ppm) and a singlet for the allylic methyl group around 2.1 ppm.
-
GC-MS: This is an excellent technique to identify this volatile, non-polar impurity. The mass spectrum will show the molecular ion peak for C9H9Br (M+ ≈ 196/198 g/mol ).
-
-
Solution Protocol:
-
Optimize Ritter Reaction Conditions:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the initial addition of the alcohol to the acid/nitrile mixture to disfavor the E1 elimination pathway.
-
Nitrile Concentration: Use acetonitrile as the solvent or in large excess to ensure the carbocation is trapped efficiently by the nucleophilic nitrile.
-
-
Purification: This non-polar impurity can typically be removed from the final amine product via column chromatography. However, optimizing the reaction to prevent its formation is a more efficient strategy.
-
Problem 3: My NMR spectrum shows residual signals consistent with my starting material.
-
Probable Cause: Incomplete conversion of the starting material, 2-(4-bromophenyl)propan-2-ol . This can happen if the reaction time is too short, the temperature is too low, or the acid catalyst is not sufficiently strong or concentrated.
-
Identification:
-
1H NMR: The starting alcohol will show a characteristic broad singlet for the hydroxyl (-OH) proton. The signals for the two methyl groups will be a sharp singlet at a slightly different chemical shift than the amine or amide products (typically around 1.5-1.6 ppm).
-
-
Solution Protocol:
-
Reaction Optimization: Ensure the reaction goes to completion by increasing the reaction time or slightly elevating the temperature after the initial addition. Monitor by TLC until the starting material spot is consumed.
-
Purification: The unreacted alcohol can be separated from the final amine product through an acid-base extraction.
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Dissolve the crude mixture in an organic solvent like diethyl ether.
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Extract with aqueous acid (e.g., 1M HCl). The desired amine will move to the aqueous layer as the ammonium salt, while the neutral alcohol and other non-basic impurities will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with NaOH to a pH > 12 to regenerate the free amine.
-
Extract the basified aqueous layer with fresh organic solvent.
-
Dry and evaporate the solvent to yield the purified amine.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal acid catalyst for the Ritter reaction, and how much should I use?
Concentrated sulfuric acid (H2SO4) is the most common and effective catalyst. It acts as both the catalyst for carbocation formation and a dehydrating agent. Typically, a stoichiometric amount or a slight excess relative to the alcohol is used. Some protocols use a mixture of acetic acid and sulfuric acid.
Q2: How can I effectively monitor the progress of the amide hydrolysis step?
Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system like 20-30% ethyl acetate in hexanes. The starting amide will be less polar (higher Rf) than the resulting amine product (lower Rf, may streak without triethylamine in the eluent). The reaction is complete when the amide spot is no longer visible. LC-MS is also an excellent tool for more precise monitoring.
Q3: My final product is an oil, but I've seen it reported as a solid. How can I crystallize it?
This compound can exist as a low-melting solid or an oil at room temperature, often depending on purity.[5] To induce crystallization, you can try dissolving the oil in a minimal amount of a non-polar solvent (like hexane or heptane) and cooling it to a low temperature (-20 °C or lower). Scratching the inside of the flask with a glass rod can also help initiate crystallization. Alternatively, converting the amine to its hydrochloride salt by treating a solution of the free base with HCl (e.g., HCl in ether) will almost certainly yield a stable, crystalline solid that is easier to handle and purify by recrystallization.
Q4: Can I use a different nitrile besides acetonitrile?
Yes, the Ritter reaction is versatile and works with a range of nitriles.[1][6] Using a different nitrile (e.g., propionitrile) will result in a different N-acyl group on the intermediate amide, which upon hydrolysis will still yield the same primary amine. However, be aware that bulkier nitriles may react more slowly.
IV. Data Summary and Visualization
Table 1: Common Impurities and Key Analytical Data
| Impurity Name | Structure | Probable Origin | 1H NMR Key Signal (CDCl3) | MS (m/z) [M+H]+ |
| N-(2-(4-bromophenyl)propan-2-yl)acetamide | C11H14BrNO | Incomplete Hydrolysis | ~2.0 ppm (s, 3H, -COCH3) | 256 / 258 |
| 1-Bromo-4-(prop-1-en-2-yl)benzene | C9H9Br | E1 Elimination | ~5.1, 5.4 ppm (2 x s, 2H, =CH2); ~2.1 ppm (s, 3H, -CH3) | 196 / 198 (M+) |
| 2-(4-Bromophenyl)propan-2-ol | C9H11BrO | Unreacted Starting Material | ~1.6 ppm (s, 6H, -C(CH3)2); ~1.8 ppm (s, 1H, -OH) | 215 / 217 |
Diagrams
Caption: Key reaction pathways leading to the desired product and major impurities.
Caption: Decision tree for identifying and addressing common synthesis impurities.
V. References
-
Pearson Education. (2024). Reactions at Benzylic Positions. Available at: [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Available at: [Link]
-
Wikipedia. (n.d.). Ritter reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Available at: [Link]
-
NROChemistry. (n.d.). Ritter Reaction. Available at: [Link]
-
University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Available at: [Link]
-
OpenOChem Learn. (n.d.). Ritter Reaction. Available at: [Link]
-
Organic Chemistry Portal. (2019). Ritter Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Ritter reaction of benzyl alcohols with nitriles. Available at: [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Available at: [Link]
-
Journal of Chemical Sciences. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Available at: [Link]
-
Reddit. (2024). Hydrolysis product troubleshooting. Available at: [Link]
-
The Journal of Organic Chemistry. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Available at: [Link]
-
Save My Exams. (2025). Reactions of Amides. Available at: [Link]
-
Google Patents. (n.d.). α, the preparation method of α-dimethyl-4-bromophenylacetonitrile. Available at:
-
Google Patents. (n.d.). Method for preparing 4,4-bis (alpha, alpha-dimethylbenzyl) diphenylamine. Available at:
Sources
Technical Support Center: Synthesis of 2-(4-Bromophenyl)propan-2-amine
Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, particularly via the common Ritter reaction pathway.
Issue 1: Low Yield of the Desired this compound
Question: I performed a Ritter reaction starting from 2-(4-bromophenyl)propan-2-ol and acetonitrile in the presence of sulfuric acid, followed by hydrolysis. After work-up, the yield of my target amine is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis are typically attributable to two main competing side reactions: elimination of the starting alcohol and incomplete hydrolysis of the intermediate amide.
1. Elimination Side Reaction:
The most common side reaction is the acid-catalyzed dehydration (E1 elimination) of the tertiary benzylic alcohol starting material to form 1-bromo-4-(prop-1-en-2-yl)benzene.[1][2] This is especially favored at higher temperatures. The benzylic carbocation intermediate is stable and can easily lose a proton to form the conjugated alkene.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the alcohol to the acid/nitrile mixture. This disfavors the elimination pathway, which has a higher activation energy than the desired Ritter reaction.
-
Order of Addition: Add the 2-(4-bromophenyl)propan-2-ol slowly to a pre-cooled mixture of acetonitrile and sulfuric acid. This ensures that the nitrile is present in excess to trap the carbocation as it forms, minimizing its opportunity to eliminate.
-
2. Incomplete Hydrolysis:
The Ritter reaction initially forms an N-acetyl amide, which must be hydrolyzed to yield the final primary amine.[3] If the hydrolysis step is incomplete, your final product will be contaminated with the amide, thus lowering the yield of the desired amine.
-
Troubleshooting Steps:
-
Hydrolysis Conditions: Ensure complete hydrolysis by using a sufficiently strong base (e.g., 20-40% NaOH) and adequate heating (reflux) for a sufficient duration (typically several hours). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate amide.
-
Issue 2: Presence of a Major Impurity in the Final Product
Question: My final product shows a significant peak in the NMR/LC-MS that I suspect is an impurity. How can I identify and eliminate it?
Answer:
The identity of the major impurity will depend on the synthetic route chosen. For the Ritter reaction, the most likely impurities are the elimination byproduct or the unhydrolyzed amide.
Identifying the Impurity:
-
1-bromo-4-(prop-1-en-2-yl)benzene: This alkene byproduct will have characteristic vinyl proton signals in the 1H NMR spectrum (typically in the 5.0-6.0 ppm region) and will lack the amine N-H signals.
-
N-(2-(4-bromophenyl)propan-2-yl)acetamide: This intermediate amide will show a characteristic acetyl methyl singlet (around 2.0 ppm) and an amide N-H singlet in the 1H NMR spectrum.
Purification Strategies:
-
Acid-Base Extraction: The desired amine is basic and can be separated from neutral impurities like the alkene byproduct.
-
Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, while the neutral alkene remains in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
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Extract the free amine back into an organic solvent.
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Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with a small amount of triethylamine to prevent streaking of the amine), can effectively separate the amine from the less polar alkene and the more polar amide.
Frequently Asked Questions (FAQs)
Question: What are the main synthetic routes to this compound, and what are the pros and cons of each?
Answer:
There are two primary synthetic routes to this compound, each with its own advantages and disadvantages.
| Synthetic Route | Starting Materials | Key Reagents | Pros | Cons |
| Ritter Reaction | 2-(4-Bromophenyl)propan-2-ol | Acetonitrile, Strong Acid (e.g., H₂SO₄) | Readily available starting materials, often a one-pot procedure. | Prone to elimination side reactions, requires strongly acidic conditions, and a separate hydrolysis step. |
| Reductive Amination | 4'-Bromoacetophenone | Ammonia source (e.g., NH₄OAc), Reducing Agent (e.g., NaBH₃CN) | Milder reaction conditions, avoids strongly acidic media. | Can be complicated by reduction of the ketone to an alcohol, requires careful control of pH.[4] |
| Leuckart Reaction | 4'-Bromoacetophenone | Ammonium formate or formamide | Uses inexpensive reagents. | Requires high temperatures, can produce formylated byproducts and secondary/tertiary amines.[5][6] |
For laboratory-scale synthesis, the Ritter reaction is often preferred due to the accessibility of the starting tertiary alcohol. However, for larger-scale production or with acid-sensitive substrates, reductive amination may be a more suitable choice.
Question: Why is a strong acid like sulfuric acid necessary for the Ritter reaction?
Answer:
The Ritter reaction proceeds via a carbocation intermediate.[3] The strong acid serves two critical purposes:
-
Protonation of the Hydroxyl Group: The hydroxyl group (-OH) of the starting alcohol is a poor leaving group. The strong acid protonates it to form a good leaving group, water (-OH₂⁺).
-
Carbocation Formation: The departure of the water molecule generates a stable tertiary benzylic carbocation, which is the key electrophile in the reaction. This carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile.
Without a strong acid, the carbocation will not form efficiently, and the reaction will not proceed at a reasonable rate.
Visualizing the Reaction Pathways
To better understand the synthetic challenges, the following diagrams illustrate the desired Ritter reaction pathway and the competing E1 elimination side reaction.
Detailed Experimental Protocol: Ritter Reaction and Hydrolysis
This protocol is a representative procedure for the synthesis of this compound, designed to minimize side reactions.
Materials:
-
2-(4-Bromophenyl)propan-2-ol
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice-water bath
Procedure:
Part 1: Ritter Reaction (Formation of the Amide)
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add acetonitrile (5 equivalents).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the acetonitrile while maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare a solution of 2-(4-bromophenyl)propan-2-ol (1 equivalent) in acetonitrile.
-
Add the alcohol solution dropwise to the stirred, cold acid-nitrile mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting alcohol.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide (e.g., 20% w/v) until the pH is approximately 7-8. The intermediate amide may precipitate as a solid.
-
Filter the solid amide, wash it with cold water, and air-dry. Alternatively, extract the amide with an organic solvent like ethyl acetate.
Part 2: Hydrolysis of the Amide
-
Transfer the crude N-(2-(4-bromophenyl)propan-2-yl)acetamide to a round-bottom flask.
-
Add a 20-40% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.
-
After cooling to room temperature, extract the resulting amine product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
If necessary, purify the product further by acid-base extraction or column chromatography as described in the troubleshooting section.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Olefins and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
- Wallach, O. (1891). Ueber die Einwirkung von Formaldehyd auf Amine. Berichte der deutschen chemischen Gesellschaft, 24(2), 3992-4007.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- Emerson, W. S. (1948).
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for "2-(4-Bromophenyl)propan-2-amine" synthesis
Introduction:
Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)propan-2-amine. This molecule, a key building block in pharmaceutical and materials science, presents unique synthetic challenges due to the electronic properties of the bromophenyl group and the steric hindrance around the tertiary amine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the synthesis is both efficient and reproducible. The information herein is grounded in established chemical principles and supported by authoritative literature to facilitate your success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
There are several viable synthetic pathways, each with its own set of advantages and challenges. The choice of route often depends on the starting material availability, scale, and desired purity profile. The three most prevalent methods are:
-
The Ritter Reaction: This is a classic and often effective method involving the reaction of a tertiary alcohol (2-(4-bromophenyl)propan-2-ol) or an alkene (α-methylstyrene derivative) with a nitrile (e.g., acetonitrile) under strong acidic conditions to form a stable nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. The amide is subsequently hydrolyzed to the target amine.
-
Reductive Amination of 4'-Bromoacetophenone: This approach involves the reaction of the ketone with an ammonia source to form an imine or enamine intermediate, which is then reduced in situ to the desired primary amine. However, forming the sterically hindered tertiary amine directly from a ketone can be challenging. A more common variation for tertiary amines involves different reducing agents and conditions.
-
Nucleophilic Addition to a Nitrile: This route involves the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to 4-bromobenzonitrile. This forms an intermediate imine which can then be reduced to the target amine.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Common Challenges |
| Ritter Reaction | 2-(4-bromophenyl)propan-2-ol | Acetonitrile, Strong Acid (e.g., H₂SO₄) | Good for tertiary amines; readily available starting materials. | Harsh acidic conditions; potential for side reactions (elimination); requires a final hydrolysis step. |
| Reductive Amination | 4'-Bromoacetophenone | Ammonia source, Reducing Agent (e.g., NaBH₃CN) | Milder conditions possible. | Steric hindrance can make direct amination difficult; risk of over-alkylation or side reactions. |
| Nucleophilic Addition | 4-Bromobenzonitrile | Methyl organometallic (e.g., CH₃MgBr), Reducing Agent | Direct formation of the carbon skeleton. | Requires anhydrous conditions; Grignard reagents can be difficult to handle; potential for side reactions. |
Troubleshooting Guide: The Ritter Reaction
The Ritter reaction is a frequently employed method for this synthesis. Below are common issues and their solutions.
Issue 1: Low or No Yield of the Intermediate Amide
Question: I performed the Ritter reaction using 2-(4-bromophenyl)propan-2-ol, acetonitrile, and sulfuric acid, but my TLC/LC-MS analysis shows mostly starting material and some dark, unidentifiable baseline material. What went wrong?
Answer: This is a common issue that typically points to one of three root causes: carbocation instability/side reactions, insufficient acid catalysis, or issues with the work-up procedure.
Causality & Troubleshooting Steps:
-
Carbocation Side Reactions: The tertiary benzylic carbocation formed from 2-(4-bromophenyl)propan-2-ol is relatively stable, but under harsh acidic and thermal conditions, it can undergo elimination to form 2-(4-bromophenyl)prop-1-ene. The bromine atom is deactivating, which can influence the stability of the carbocation compared to an unsubstituted phenyl ring.
-
Solution: Maintain a low reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Overheating can favor the elimination pathway.
-
-
Incomplete Reaction/Hydrolysis: The reaction requires a strong, anhydrous acid to promote the formation of the nitrilium ion. The presence of water can lead to the hydrolysis of the nitrilium ion intermediate back to the starting alcohol.
-
Solution: Use a high-quality, concentrated acid (e.g., 98% H₂SO₄). Ensure your glassware is oven-dried and the acetonitrile is anhydrous. The reaction should be protected from atmospheric moisture with a drying tube.
-
-
Work-up Issues: Quenching the strong acid reaction mixture is highly exothermic. If the quench is not controlled, it can lead to the decomposition of the desired amide product.
-
Solution: Perform the quench by slowly and carefully adding the reaction mixture to a vigorously stirred beaker of ice water or an ice/base solution (e.g., NaOH). This dissipates the heat and neutralizes the acid, precipitating the amide product.
-
Issue 2: The Final Amide Hydrolysis Step is Inefficient
Question: I have successfully synthesized the N-(2-(4-bromophenyl)propan-2-yl)acetamide intermediate. However, when I try to hydrolyze it to the final amine using either acidic or basic conditions, the reaction is very slow or incomplete. How can I improve this step?
Answer: The hydrolysis of this sterically hindered tertiary amide can indeed be challenging. The bulky groups surrounding the amide bond protect it from nucleophilic attack (by hydroxide) or protonation.
Causality & Troubleshooting Steps:
-
Steric Hindrance: The tertiary carbon atom adjacent to the amide nitrogen creates significant steric bulk, making it difficult for water or hydroxide to access the carbonyl carbon for hydrolysis.
-
Reaction Conditions: Standard hydrolysis conditions may not be forceful enough.
-
Acidic Hydrolysis Solution: A common and effective method is to use a strong acid at elevated temperatures. Refluxing the amide in a mixture of concentrated hydrochloric acid or sulfuric acid and an alcohol (like ethanol or isopropanol) can drive the reaction to completion. The alcohol helps to solubilize the amide.
-
Basic Hydrolysis Solution: While often slower, basic hydrolysis can also be effective. Using a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol allows for the high temperatures (e.g., 160-180°C) needed to overcome the steric hindrance. Ensure the reaction is monitored over a prolonged period (12-24 hours).
-
Experimental Workflow & Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of this compound via the Ritter Reaction, which is often the most reliable route.
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Protocol: Synthesis of N-(2-(4-bromophenyl)propan-2-yl)acetamide
Materials:
-
2-(4-Bromophenyl)propan-2-ol
-
Acetonitrile (anhydrous)
-
Sulfuric Acid (98%)
-
Sodium Hydroxide (pellets or solution)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-(4-bromophenyl)propan-2-ol (1.0 eq) in anhydrous acetonitrile (approx. 5-10 mL per gram of alcohol).
-
Cool the flask in an ice-water bath to 0°C.
-
While stirring vigorously, slowly add concentrated sulfuric acid (approx. 2.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Prepare a beaker with a large amount of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with good stirring.
-
Neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9. The amide product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude N-(2-(4-bromophenyl)propan-2-yl)acetamide.
Protocol: Hydrolysis to this compound
Materials:
-
N-(2-(4-bromophenyl)propan-2-yl)acetamide (from previous step)
-
Hydrochloric Acid (concentrated, ~37%)
-
Ethanol
-
Sodium Hydroxide (pellets or solution)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Magnesium Sulfate or Sodium Sulfate (anhydrous)
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add the crude amide (1.0 eq), ethanol (5 mL per gram of amide), and concentrated hydrochloric acid (5 mL per gram of amide).
-
Heat the mixture to reflux and maintain for 18-24 hours. The progress of the hydrolysis should be monitored by TLC or LC-MS until the starting amide is consumed.
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly basify the mixture by adding a concentrated sodium hydroxide solution until the pH is greater than 12. This will deprotonate the amine salt and allow it to be extracted.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by chromatography or distillation if necessary.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Bishop, R. (1991). The Ritter Reaction. In Comprehensive Organic Synthesis (Vol. 6, pp. 261-300). Pergamon Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Amination. In Topics in Organometallic Chemistry (Vol. 6, pp. 123-152). Springer.
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenyl)propan-2-amine
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve both the yield and purity of your product. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound:
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a two-step process. It begins with the Ritter reaction of 2-(4-bromophenyl)propan-2-ol with a nitrile (typically acetonitrile) in the presence of a strong acid to form the intermediate N-(1-(4-bromophenyl)-1-methylethyl)acetamide. This is followed by the hydrolysis of the acetamide to yield the final primary amine.
Q2: I am observing a significant amount of an alkene byproduct. What is causing this?
A2: The formation of an alkene, specifically 4-bromo-α-methylstyrene, is a common side reaction. This occurs due to the acid-catalyzed elimination of water from the starting material, 2-(4-bromophenyl)propan-2-ol.[1][2][3] This side reaction competes with the desired Ritter reaction.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include unreacted starting material (2-(4-bromophenyl)propan-2-ol), the acetamide intermediate (N-(1-(4-bromophenyl)-1-methylethyl)acetamide), and the elimination byproduct (4-bromo-α-methylstyrene). The presence of these impurities can complicate purification due to their similar polarities.
Q4: Can I use a different nitrile in the Ritter reaction?
A4: Yes, other nitriles can be used, which will result in a different N-acyl group on the intermediate amide. However, acetonitrile is commonly used due to its availability and the relative ease of hydrolysis of the resulting acetamide.
Q5: What are the best analytical methods to assess the purity of my final product?
A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative analysis (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.
II. In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.
Troubleshooting Low Yield
A low yield can be attributed to several factors throughout the two-step synthesis. The following table outlines potential causes and their corresponding solutions.
| Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material | Insufficient acid catalyst: The Ritter reaction requires a strong acid to generate the stable tertiary benzylic carbocation.[4][5] | Ensure the use of a strong acid like concentrated sulfuric acid or phosphoric acid. The amount of acid should be catalytic but sufficient to drive the reaction. |
| Low reaction temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. An optimal temperature balances reaction rate and selectivity. | |
| Poor quality of starting material: The presence of impurities in 2-(4-bromophenyl)propan-2-ol can inhibit the reaction. | Ensure the starting material is pure. Recrystallization or column chromatography may be necessary. | |
| Formation of elimination byproduct | High reaction temperature: Higher temperatures favor the E1 elimination pathway, leading to the formation of 4-bromo-α-methylstyrene.[1][2][3] | Maintain the lowest possible temperature that allows for a reasonable reaction rate. Careful temperature control is critical. |
| Excessively strong acid concentration: While a strong acid is necessary, an overly high concentration can promote elimination. | Optimize the concentration of the acid catalyst. A titration of the acid may be beneficial. | |
| Incomplete hydrolysis of the amide | Insufficient base or acid for hydrolysis: Incomplete hydrolysis of the acetamide intermediate will result in a lower yield of the final amine.[6][7] | For base-catalyzed hydrolysis, use a sufficient excess of a strong base like sodium hydroxide and ensure adequate heating. For acid-catalyzed hydrolysis, use a strong acid like hydrochloric acid and heat. |
| Short reaction time for hydrolysis: The hydrolysis of amides can be slow. | Increase the reaction time for the hydrolysis step and monitor the reaction progress by TLC or HPLC. | |
| Product loss during workup | Emulsion formation: The basic workup of the amine can lead to emulsions, making extraction difficult. | Add a saturated solution of sodium chloride (brine) to break up emulsions. |
| Improper pH adjustment: The amine will not be efficiently extracted into the organic phase if the aqueous layer is not sufficiently basic. | Ensure the pH of the aqueous layer is significantly above the pKa of the amine's conjugate acid (typically >10-11). |
Troubleshooting Purity Issues
Achieving high purity is often as challenging as obtaining a high yield. The following guide addresses common purity problems.
| Problem | Potential Impurity | Probable Cause | Purification Strategy |
| Presence of starting material | 2-(4-bromophenyl)propan-2-ol | Incomplete reaction. | Column Chromatography: Use a silica gel column with a gradient elution of hexane and ethyl acetate. The less polar starting material will elute before the more polar amine. |
| Presence of acetamide intermediate | N-(1-(4-bromophenyl)-1-methylethyl)acetamide | Incomplete hydrolysis. | Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, leaving the neutral amide in the organic layer. Basify the aqueous layer and re-extract the pure amine. |
| Presence of elimination byproduct | 4-bromo-α-methylstyrene | Side reaction during the Ritter reaction. | Column Chromatography: The non-polar alkene will elute first from a silica gel column with a non-polar eluent like hexane. |
| Discoloration of the final product | Oxidation or other minor byproducts | Air oxidation of the amine or trace impurities. | Activated Carbon Treatment: Dissolve the product in a suitable solvent and stir with a small amount of activated carbon, followed by filtration. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can remove colored impurities. |
III. Experimental Protocols
Step 1: Synthesis of N-(1-(4-bromophenyl)-1-methylethyl)acetamide via Ritter Reaction
This protocol outlines the synthesis of the acetamide intermediate from 2-(4-bromophenyl)propan-2-ol.
Materials:
-
2-(4-bromophenyl)propan-2-ol
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(4-bromophenyl)propan-2-ol in acetonitrile.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution. The addition should be exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-(4-bromophenyl)-1-methylethyl)acetamide.
Step 2: Hydrolysis of N-(1-(4-bromophenyl)-1-methylethyl)acetamide
This protocol describes the base-catalyzed hydrolysis of the acetamide intermediate to the final amine product.
Materials:
-
N-(1-(4-bromophenyl)-1-methylethyl)acetamide
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the crude N-(1-(4-bromophenyl)-1-methylethyl)acetamide in ethanol.
-
Add the sodium hydroxide solution to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
IV. Visualization of Key Processes
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
This flowchart provides a logical approach to troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for the synthesis.
V. References
-
Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
-
Chemistry LibreTexts. Hydrolysis of Amides. [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]
-
Reynolds, J. D. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
SpectraBase. 2-(4-Bromophenyl)-2-propanol. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... [Link]
-
Google Patents. Purification of secondary alkyl amines.
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
ACS Publications. Control Strategies for Mitigating Ritter and Methyl Ester Impurities in Mezigdomide Manufacturing. [Link]
-
Chemistry LibreTexts. D. The Dehydration of Propan-2-ol. [Link]
-
Chemguide. dehydration of more complicated alcohols. [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]
-
YouTube. Ritter Reaction. [Link]
-
ResearchGate. Brønsted acid catalyzed Prins-Ritter reaction for selective synthesis of terpenoid-derived 4- amidotetrahydropyran compounds. [Link]
-
Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Indian Journal of Chemistry. Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. [Link]
-
JACS. Base-promoted hydrolysis of amides at ambient temperatures. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Wiley. Wiley-VCH 2007 - Supporting Information. [Link]
-
NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
-
PMC. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]
-
Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]
-
Chemistry LibreTexts. Elimination Reactions of Alcohols. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Degradation Pathway Analysis of 2-(4-Bromophenyl)propan-2-amine
Prepared by: Senior Application Scientist, Advanced Analytical Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the forced degradation (stress testing) of 2-(4-Bromophenyl)propan-2-amine. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate degradation pathways, develop stability-indicating methods, and solve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to perform forced degradation studies on a molecule like this compound?
Forced degradation, or stress testing, is a fundamental requirement in pharmaceutical development, as outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[1][2][3] The purpose is multifold:
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Pathway Elucidation: It helps identify the likely degradation products that could form under various environmental conditions, thus revealing the molecule's intrinsic stability.[4]
-
Method Development: It is essential for developing and validating stability-indicating analytical methods. A method is only considered "stability-indicating" if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its potential degradants and impurities.[5][6]
-
Formulation and Packaging: Understanding how the molecule degrades under heat, light, humidity, and pH extremes informs the development of stable formulations and the selection of appropriate packaging.[4]
-
Regulatory Submission: Data from these studies are a mandatory part of New Drug Applications (NDAs), demonstrating a comprehensive understanding of the drug substance's stability profile.[7]
Q2: I'm planning my first stress study. What are the essential preliminary steps?
Before initiating stress conditions, a robust and logical foundation is crucial for generating meaningful data.
-
Purity Confirmation: Confirm the purity of your starting material (the unstressed sample) using a high-resolution method like HPLC-UV or LC-MS. This baseline is your T=0 reference.
-
Solubility Assessment: Determine the solubility of this compound in various potential solvents (e.g., water, methanol, acetonitrile, and relevant buffers). This is critical for preparing homogenous reaction mixtures.
-
Preliminary Analytical Method: Develop a preliminary HPLC method that provides good peak shape and retention for the parent compound. This method will be the starting point for the final, validated stability-indicating method.
-
Photodiode Array (PDA) Analysis: Use a PDA detector during initial HPLC runs to determine the absorbance maxima of the parent compound and to check for any co-eluting impurities.
Q3: How much degradation should I target in my experiments?
The goal of forced degradation is not to destroy the molecule completely but to generate a sufficient amount of degradants for detection and characterization. A target degradation of 5-20% is generally considered ideal.[8]
-
Too little degradation (<5%): May not produce a sufficient quantity of minor degradants to be detected by the analytical method.
-
Too much degradation (>20-30%): Can lead to the formation of secondary and tertiary degradants, which may not be relevant to real-world stability and can unnecessarily complicate the degradation pathway analysis.[4]
Q4: What constitutes a "stability-indicating method," and how do I confirm I have one?
A stability-indicating method is a validated analytical procedure that can unequivocally assess the drug substance in the presence of its impurities, excipients, and degradation products.[8] The key validation parameter is specificity .
You can confirm your method is stability-indicating by assessing peak purity using a PDA detector or, more definitively, with Mass Spectrometry (MS).
-
Peak Purity Analysis (PDA): This involves comparing UV-Vis spectra across the entire peak of the parent compound in a stressed sample. A consistent spectrum indicates the peak is pure and not co-eluting with any degradants.
-
LC-MS Analysis: This is the gold standard. By analyzing the mass spectrum across the chromatographic peak, you can confirm that only the mass-to-charge ratio (m/z) of the parent compound is present.
Troubleshooting Guide: Degradation Under Stress Conditions
This section addresses specific issues you may encounter when subjecting this compound to various stress conditions.
Workflow for a Typical Forced Degradation Study
The following diagram outlines the logical flow from initial setup to data analysis in a forced degradation study.
Caption: General workflow for conducting forced degradation studies.
Acidic & Basic Hydrolysis
The C-N bond in this compound is generally stable to hydrolysis. However, under forcing conditions (e.g., elevated temperature), elimination reactions or other rearrangements may occur.
Q: What are the expected degradation pathways under hydrolytic stress?
Under strong acidic or basic conditions, particularly with heat, the primary amine can act as a leaving group, leading to an elimination reaction to form an alkene.
Caption: Proposed elimination pathway under harsh hydrolytic conditions.
Protocol: Acid/Base Stress Testing
-
Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable co-solvent like acetonitrile or methanol if aqueous solubility is low.
-
Acid Stress: Treat the solution with 0.1 M HCl.
-
Base Stress: In a separate vial, treat the solution with 0.1 M NaOH.
-
Control: Prepare a solution with only the API and the co-solvent/water.
-
Incubation: Store the vials at 60°C and protect them from light.
-
Sampling: Withdraw aliquots at predefined time points (e.g., 2, 6, 12, 24 hours).
-
Analysis: Immediately neutralize the aliquot (base for the acid sample, acid for the base sample) to halt the reaction, dilute to a suitable concentration, and analyze by HPLC.
Troubleshooting Hydrolytic Stress
| Issue Encountered | Recommended Action & Rationale |
| No Degradation Observed | 1. Increase Temperature: Raise the incubation temperature to 80°C. Reaction kinetics are highly temperature-dependent as described by the Arrhenius equation.[4] 2. Increase Acid/Base Concentration: Move to 1 M HCl or 1 M NaOH. A higher concentration of H+ or OH- ions can accelerate catalysis.[9][10] 3. Extend Duration: Continue the study for up to 7 days, sampling periodically. |
| Degradation is Too Rapid | 1. Decrease Temperature: Perform the study at a lower temperature (e.g., 40°C or room temperature). This will slow the reaction rate. 2. Decrease Acid/Base Concentration: Use a lower concentration, such as 0.01 M HCl or 0.01 M NaOH. 3. Shorter Time Points: Sample at earlier time points (e.g., 0.5, 1, 2, 4 hours) to capture the initial degradation profile. |
Oxidative Degradation
The primary amine functional group is susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide (H₂O₂) are used to simulate oxidative stress.
Q: What are the potential oxidative degradation products?
The primary amine can be oxidized to a hydroxylamine or a nitroso compound. Given the tertiary carbon to which the amine is attached, oxidation to an N-oxide is also a possibility, although less common for primary amines compared to tertiary amines.
Caption: Proposed oxidative degradation pathways for the primary amine.
Protocol: Oxidative Stress Testing
-
Preparation: Prepare a ~1 mg/mL solution of the API in methanol or water.
-
Oxidation: Add hydrogen peroxide to a final concentration of 3%. Safety Note: Handle H₂O₂ with appropriate personal protective equipment.
-
Control: Maintain a parallel sample without H₂O₂.
-
Incubation: Store the solutions at room temperature, protected from light.
-
Sampling: Collect samples at intervals (e.g., 2, 6, 12, 24 hours).
-
Analysis: Dilute samples directly and analyze by HPLC. Quenching the reaction is typically not necessary.
Troubleshooting Oxidative Stress
| Issue Encountered | Recommended Action & Rationale |
| No Degradation Observed | 1. Increase H₂O₂ Concentration: Increase the peroxide concentration to 10% or even 30%, with caution.[4] 2. Gentle Heating: Warm the solution to 40°C. This provides activation energy for the reaction. 3. Add a Catalyst: Introduce a metal catalyst like FeSO₄ (Fenton's reagent) at a low concentration (µM range) to generate highly reactive hydroxyl radicals.[11] |
| Degradation is Too Rapid | 1. Decrease H₂O₂ Concentration: Reduce the peroxide concentration to 0.3% - 1%. 2. Conduct at Low Temperature: Perform the experiment in a refrigerator (~4°C) to slow the kinetics significantly. 3. Use a Milder Oxidant: Consider using other oxidizing agents if H₂O₂ is too aggressive, though this is less common. |
Photolytic Degradation
Aromatic halides, such as the bromophenyl group in this molecule, are known to be susceptible to photolytic degradation. This process often involves the cleavage of the carbon-halogen bond.
Q: What is the likely photolytic degradation pathway?
The primary pathway is expected to be the homolytic cleavage of the Carbon-Bromine bond upon exposure to UV light, forming a phenyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form the de-brominated product.
Caption: Proposed photolytic debromination of the parent compound.
Protocol: Photostability Testing
This protocol should be performed according to ICH Q1B guidelines.[1]
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid API in a petri dish.
-
Solution State: Prepare a ~1 mg/mL solution in a suitable solvent (e.g., water/methanol) in a quartz cuvette or vial.
-
-
Controls: Prepare identical "dark" control samples by wrapping them completely in aluminum foil.
-
Exposure: Place the samples and dark controls in a calibrated photostability chamber.
-
ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, prepare solutions of the solid samples and analyze both solid and solution samples, along with their dark controls, by HPLC.
Troubleshooting Photolytic Stress
| Issue Encountered | Recommended Action & Rationale |
| No Degradation Observed | 1. Ensure UV Transparency: If testing in solution, confirm your container is UV-transparent (e.g., quartz). Borosilicate glass can block significant amounts of UV radiation. 2. Use a More Reactive Solvent: Solvents like methanol can participate in radical reactions more readily than water, potentially accelerating degradation. 3. Increase Exposure: While ICH Q1B sets the minimum, for a stress study, you can extend the exposure time to force degradation. |
| Significant Degradation in Dark Control | 1. Thermal Contribution: This indicates that the temperature inside the photostability chamber may be high enough to cause thermal degradation. Analyze a separate thermal degradation sample at the same temperature to confirm. 2. Container Interaction: Ensure the API is not reacting with the sample container. |
Thermal Degradation
Thermal stress testing evaluates the stability of the molecule at elevated temperatures, often in the solid state.
Q: What are the likely thermal degradation pathways?
At high temperatures, the weakest covalent bonds are likely to cleave. For this compound, potential cleavage points include the C-N bond and the C-C bond between the isopropyl group and the phenyl ring. This can lead to a variety of smaller, volatile fragments.
Protocol: Thermal Stress Testing
-
Preparation: Place a few milligrams of the solid API in a glass vial.
-
Incubation: Place the vial in a calibrated oven at a temperature significantly higher than that used for accelerated stability testing (e.g., 80°C).[4] A parallel study including humidity (e.g., 80°C / 75% RH) can also be conducted.
-
Control: Keep a control sample at room temperature or 4°C.
-
Sampling: Test the sample after a set period (e.g., 24, 48, 72 hours).
-
Analysis: Dissolve the solid in a suitable solvent, dilute, and analyze by HPLC.
Troubleshooting Thermal Stress
| Issue Encountered | Recommended Action & Rationale |
| No Degradation Observed | 1. Increase Temperature: Gradually increase the oven temperature in increments (e.g., to 100°C or 120°C). Be mindful of the compound's melting point. 2. Add Humidity: Perform the study in a humidity-controlled oven. The presence of water can often facilitate thermal degradation.[12] 3. Extend Duration: Some highly stable compounds may require several days or weeks of exposure. |
| Sample Melts or Sublimes | 1. Lower Temperature: Conduct the study at a temperature below the melting or sublimation point. The goal is to study solid-state degradation, not a phase change. 2. Use a Sealed Container: If sublimation is an issue, a loosely sealed container can help maintain an equilibrium and prevent sample loss. |
References
-
ICH Q1A (R2): Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]
-
ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society (RAPS). [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
Q1A(R2) Guideline. International Council for Harmonisation (ICH). [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online. [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. ResearchGate. [Link]
-
Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA. ResearchGate. [Link]
-
Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. PubMed. [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Center for Biotechnology Information (NCBI). [Link]
-
Photolytic degradation products of two highly brominated flame retardants cause cytotoxicity and mRNA expression alterations in chicken embryonic hepatocytes. PubMed. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection – National Research Institute (CIOP-PIB). [Link]
-
Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information (NCBI). [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]
-
A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. [Link]
-
How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI. [Link]
-
Thermal Degradation of Morpholine in CO2 Post-combustion Capture. ResearchGate. [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Center for Biotechnology Information (NCBI). [Link]
-
Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]
-
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ResearchGate. [Link]
-
Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV). PubMed. [Link]
-
Degradation of Herbicide 2,4-dichlorophenoxybutanoic Acid in the Photolysis of [FeOH]2+ and [Fe(Ox)3]3- Complexes: A Mechanistic Study. PubMed. [Link]
-
Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram. National Center for Biotechnology Information (NCBI). [Link]
-
Study on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chloro-phenoxyacetic sodium (MCPA sodium) in natural agriculture-soils of Fuzhou, China using capillary electrophoresis. PubMed. [Link]
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmtech.com [pharmtech.com]
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- 8. longdom.org [longdom.org]
- 9. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of 2-(4-Bromophenyl)propan-2-amine During Storage
Welcome to the technical support guide for 2-(4-Bromophenyl)propan-2-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent oxidative degradation. As an aromatic amine, this reagent is susceptible to degradation, which can compromise experimental integrity and product purity. This guide is structured in a question-and-answer format to directly address potential issues and provide robust, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of this compound.
Q1: Why is this compound so susceptible to oxidation?
A1: The susceptibility of this compound to oxidation is rooted in the chemical reactivity of its aromatic amine functional group. Aromatic amines are a class of compounds known to be sensitive to atmospheric oxygen.[1][2][3] The lone pair of electrons on the nitrogen atom can be readily abstracted, initiating a cascade of oxidative reactions. This process is often accelerated by exposure to light (photo-oxidation) and the presence of trace metal ions, which can catalyze the formation of reactive oxygen species. The degradation can lead to the formation of colored impurities, N-oxides, and other byproducts, reducing the compound's purity and reactivity in subsequent experimental steps.
Q2: What are the common visual indicators of degradation?
A2: The most common and immediate sign of oxidation is a change in color. Pure this compound is typically a clear liquid or a light-colored solid.[4] Upon exposure to air and/or light, it may develop a yellow, orange, or brown hue. In advanced stages of degradation, the formation of insoluble particulates or a darkening of the material may be observed. Any deviation from its initial appearance should be treated as a potential indicator of compromised purity.
Q3: What are the primary environmental factors that accelerate the oxidation of this compound?
A3: The three primary factors that will accelerate degradation are:
-
Atmospheric Oxygen: This is the main reactant in the oxidation process. The primary goal of all storage protocols is to minimize the compound's contact with air.[5]
-
Light: UV and even visible light can provide the energy to initiate and propagate oxidative chain reactions.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at reduced temperatures is a crucial step in preserving its integrity.
Q4: If I can only do one thing to protect my sample, what is the most critical step?
A4: The single most important action is the rigorous exclusion of air by storing the compound under a dry, inert atmosphere.[5] Using gases like nitrogen or argon is standard practice.[6] While other factors like light and temperature are important, preventing contact with oxygen is the foundational step in long-term preservation.
Part 2: Troubleshooting Common Stability Issues
This section provides solutions to specific problems you may encounter during your work.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| My sample, which was initially a clear liquid, has turned yellow after a week on the bench. | Air and Light Exposure: The container seal may be inadequate, or the container is not light-protected. Frequent opening of the bottle has introduced fresh oxygen. | 1. Immediately purge the container headspace with a dry, inert gas (e.g., argon or nitrogen) and securely reseal. 2. Transfer the material to a clean, dry amber glass vial or a clear vial wrapped in aluminum foil to block light.[7] 3. For future use, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock. |
| My HPLC/LC-MS analysis shows several new impurity peaks that were not present in the initial QC. | Oxidative Degradation: The new peaks likely correspond to oxidation byproducts. Aromatic amine degradation can produce a complex mixture of related compounds.[8] | 1. Confirm the identity of the main peak via retention time against a fresh standard, if available. 2. Review your handling and storage procedures against the best practices outlined in this guide. 3. If purity has dropped significantly, the material may need to be re-purified (e.g., by column chromatography or distillation) or a new batch should be procured. |
| A reaction using an older bottle of this compound is giving significantly lower yields compared to when the bottle was new. | Reduced Molarity of Active Reagent: Oxidation has consumed a portion of the starting material, effectively lowering its concentration and purity. The byproducts may also interfere with the reaction. | 1. Perform a quantitative purity analysis (e.g., qNMR or HPLC with a standard curve) to determine the actual concentration of the active amine. 2. Adjust the stoichiometry of your reaction based on the new, lower purity value. 3. For critical applications, it is always recommended to use a fresh or newly opened batch of the reagent to ensure reproducibility. |
Part 3: Recommended Protocols for Storage and Handling
Adherence to proper technique is critical for maintaining the integrity of air-sensitive reagents.
Protocol 3.1: Optimal Storage Conditions
The appropriate storage method depends on the intended duration of storage and frequency of use.
| Duration | Container | Atmosphere | Temperature | Light Condition |
| Short-Term (Working Stock, < 1 month) | Tightly sealed amber glass vial with a PTFE-lined cap.[7] | Inert Gas Headspace (Argon or Nitrogen) | 2-8 °C (Refrigerated)[4] | Protected from Light |
| Medium-Term (1-6 months) | Sure/Seal™-style bottle or a glass vial with a high-quality septum cap.[9] | Inert Gas Headspace (Argon preferred for its higher density)[5] | 2-8 °C (Refrigerated) | Protected from Light |
| Long-Term (> 6 months) | Flame-sealed glass ampoule.[10] | Sealed under high-purity Argon or under vacuum.[10] | ≤ 4 °C (Refrigerated) | Protected from Light |
Protocol 3.2: Experimental Workflow for Dispensing the Reagent
This protocol ensures the material is handled with minimal exposure to the atmosphere.
Objective: To safely transfer a specific quantity of this compound from a storage container to a reaction vessel.
Methodology: This procedure utilizes standard Schlenk line techniques. A glovebox is an excellent alternative if available.[5][10]
Steps:
-
Preparation: Ensure all glassware (syringes, needles, reaction flask) is thoroughly oven-dried to remove adsorbed moisture and allowed to cool to room temperature under a stream of dry inert gas.[5]
-
Inerting the System: Assemble your reaction flask, seal it with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and refill with dry argon or nitrogen. Repeat this "vac/fill" cycle at least three times to ensure a completely inert atmosphere.
-
Preparing for Transfer: Place the storage bottle of this compound in a beaker for stability. Pierce the septum with a needle connected to the inert gas line (a "gas inlet needle") to create a slight positive pressure of inert gas. This prevents air from entering when the septum is pierced again.
-
Syringe Transfer: Take a clean, dry, gas-tight syringe fitted with a long needle. Flush the syringe with inert gas from the Schlenk line 3-5 times.
-
Withdrawing the Reagent: Pierce the septum of the reagent bottle with the syringe needle. Submerge the needle tip below the liquid surface and slowly withdraw the desired volume. The positive pressure in the bottle will aid this process.
-
Dispensing: Quickly and carefully transfer the syringe to your reaction flask and pierce the septum. Inject the reagent into the flask.
-
Cleanup: Immediately withdraw the syringe and rinse it thoroughly with an appropriate anhydrous solvent to prevent the needle and barrel from seizing due to residual reagent oxidation.[9]
Decision-Making Workflow for Handling
The following diagram outlines a logical workflow for selecting the appropriate handling and storage strategy based on your experimental needs.
Caption: Decision workflow for handling and storage.
Part 4: Analytical Verification of Compound Stability
Regularly verifying the purity of your reagent is a cornerstone of trustworthy and reproducible research.
Q5: How can I quantitatively check the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a straightforward and reliable method for routine purity checks.[11]
Protocol 4.1: General HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid).
-
Example Gradient: Start at 10% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).
-
Sample Preparation: Prepare a dilute solution of the amine (~0.1 mg/mL) in the initial mobile phase composition or a compatible solvent like acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. The purity can be expressed as the area of the main peak divided by the total area of all peaks. For highest accuracy, use a freshly opened or purified sample as a reference standard.
References
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). University of Groningen.
- Arora, P. K., & Bae, H. (2014).
- 2-(4-Bromophenyl)
- How to Store Air Sensitive M
- Bacterial degradation of monocyclic arom
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
- Bacterial degradation of monocyclic aromatic amines.
- Safety Data Sheet for 2-Amino-3-(2-bromophenyl)propan-1-ol. (2024). Manufacturer.
- Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
- Handling Air-Sensitive Reagents. Technical Bulletin AL-134, Sigma-Aldrich.
- Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase. (2025). University of Leeds.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2015). University of Helsinki.
- This compound Product Page. Sigma-Aldrich.
Sources
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of monocyclic aromatic amines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 17797-12-5 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ossila.com [ossila.com]
- 8. Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase [labscievents.pittcon.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. DSpace [helda.helsinki.fi]
Resolving peak tailing in HPLC analysis of "2-(4-Bromophenyl)propan-2-amine"
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Bromophenyl)propan-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common chromatographic issues, with a primary focus on peak tailing. Our approach is grounded in established chromatographic theory and practical, field-tested solutions.
Introduction: Understanding the Challenge
This compound is a primary amine, a class of compounds notoriously prone to poor peak shape in reversed-phase HPLC. The primary amine functional group is basic and, depending on the mobile phase pH, will exist in a positively charged (protonated) state. This charged form can interact ionically with residual, negatively charged silanol groups present on the surface of standard silica-based HPLC columns. This secondary interaction, in addition to the primary hydrophobic interaction with the C18 stationary phase, leads to a mixed-mode retention mechanism. The result is often significant peak tailing, reduced column efficiency, and compromised resolution.
This guide will walk you through a systematic approach to mitigate these issues, ensuring robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing so severely?
A1: The most common cause of peak tailing for this compound is secondary ionic interactions between the protonated primary amine group of your analyte and deprotonated (anionic) silanol groups on the silica backbone of your HPLC column. At typical reversed-phase pH ranges (2-8), silanols can be ionized, creating active sites that strongly and non-specifically bind to your basic analyte, delaying its elution and causing the characteristic tail.
Q2: What is the quickest way to improve my peak shape?
A2: The most immediate and often most effective solution is to adjust the pH of your mobile phase. Lowering the pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate) serves two purposes: it ensures your analyte is fully and consistently protonated, and it suppresses the ionization of the problematic silanol groups, thereby minimizing the secondary interactions that cause tailing.
Q3: Can I just add triethylamine (TEA) to my mobile phase?
A3: Yes, adding a competing base like triethylamine (TEA) is a classic and effective strategy. TEA acts as a silanol-masking agent. As a small, basic molecule, it competitively binds to the active silanol sites on the stationary phase, effectively shielding your analyte from these interactions. A typical concentration is 0.1% to 0.5% (v/v) in the mobile phase. However, be aware that TEA can shorten column lifetime and may interfere with mass spectrometry (MS) detection.
Q4: Is there a specific type of HPLC column that is better for this analysis?
A4: Absolutely. Modern columns designed for the analysis of basic compounds are highly recommended. Look for columns labeled as "base-deactivated," "end-capped," or those with a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH). These columns have a much lower concentration of active silanol groups, either through proprietary surface treatments or by shielding the silica surface, which dramatically reduces peak tailing for compounds like this compound.
Systematic Troubleshooting Guide for Peak Tailing
This guide provides a logical workflow to identify and resolve the root cause of peak tailing for this compound.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Mobile Phase pH Optimization
The Principle: The ionization state of both your analyte and the column's stationary phase is controlled by the mobile phase pH. By operating at a low pH, we can ensure the analyte is in a single protonated form and, more importantly, suppress the ionization of surface silanols, blinding them to your analyte.
Experimental Protocol:
-
Prepare a Buffered Mobile Phase: Create an aqueous mobile phase component with a buffer concentration of 10-20 mM. Formate or phosphate buffers are excellent choices for this pH range.
-
Adjust pH: Adjust the pH of the aqueous portion of your mobile phase to pH 3.0 . Use formic acid or phosphoric acid for the adjustment.
-
Equilibrate and Analyze: Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Compare Results: Compare the peak tailing factor (asymmetry) with your original method. A significant improvement is expected.
Data Interpretation:
| Parameter | Before Optimization | After pH 3.0 Adjustment |
| Peak Shape | Severe Tailing | Symmetrical or Minor Tailing |
| Tailing Factor | > 2.0 | 1.0 - 1.5 |
| Mechanism | Mixed-mode retention (hydrophobic + ionic) | Primarily hydrophobic retention |
Step 2: Introduce a Competing Base (Silanol Masking)
The Principle: If low pH is insufficient or not possible due to analyte stability, a competing base can be used. This additive, typically triethylamine (TEA) or a similar amine, will preferentially interact with the active silanol sites, effectively "hiding" them from your analyte.
Experimental Protocol:
-
Select an Additive: For UV detection, triethylamine (TEA) is a common choice. For MS detection, a more volatile agent like ammonium formate is preferable.
-
Prepare Mobile Phase: Add the competing base to the aqueous portion of your mobile phase at a concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of your aqueous mobile phase component.
-
Re-equilibrate: Thoroughly equilibrate the column with the new mobile phase. The competing base needs to fully coat the active sites.
-
Analyze Sample: Inject your sample and assess the peak shape.
Caution: Competing bases can be difficult to wash out of a column and may alter its selectivity permanently. It is often recommended to dedicate a column for methods using these additives.
Step 3: Evaluate and Select the Appropriate Column Chemistry
The Principle: Not all C18 columns are created equal. Modern manufacturing techniques produce stationary phases with minimal residual silanols, making them ideal for basic compounds. This is achieved through exhaustive "end-capping" or by using hybrid silica-organic particles that are inherently more inert.
Recommended Column Selection:
| Column Type | Key Feature | Why It Works |
| High-Purity, End-Capped Silica | Sterically hindered end-capping reagent used. | Physically blocks access to most residual silanol groups. |
| Hybrid Particle Technology (e.g., BEH, XBridge) | Silica backbone is co-polymerized with organic monomers. | Reduces the number of available silanols and improves pH stability. |
| Polar-Embedded Phase | A polar group (e.g., carbamate) is embedded near the base of the alkyl chain. | The polar group helps to shield the silanols from basic analytes. |
Action: If you are using an older, "Type A" silica column, switching to one of the modern column types listed above will likely provide the single most significant improvement in peak shape.
Step 4: Investigate Extra-Column and System-Level Issues
The Principle: While less common for severe tailing of basic analytes, issues outside of the column can contribute to peak distortion. These "extra-column" effects include dead volumes in tubing, fittings, or the detector flow cell. Contamination can also create active sites that cause tailing.
Troubleshooting Checklist:
-
Tubing and Fittings: Ensure all tubing is cut perfectly flat and that connections are properly seated to avoid dead volumes. Use low-dispersion tubing and fittings where possible.
-
Column Contamination: Strongly retained basic compounds from previous analyses can act as new active sites. Flush the column with a strong, acidic solvent wash (e.g., 50:50 Methanol:1M Phosphoric Acid, being mindful of hardware limitations).
-
Sample Overload: Injecting too much mass of the analyte can cause a specific type of tailing known as "fronting" or, in some cases, tailing that resembles a shark fin. Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.
References
-
The Role of the Stationary Phase in HPLC , Waters Corporation. [Link]
-
A Practical Guide to Reversed-Phase HPLC Method Development , Agilent Technologies. [Link]
-
Controlling pH in Reversed-Phase HPLC , LCGC North America. [Link]
-
A Review of HPLC Stationary Phases for the Analysis of Basic Compounds , Journal of Chromatographic Science. [Link]
Technical Support Center: Synthesis and Scale-Up of 2-(4-Bromophenyl)propan-2-amine
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Bromophenyl)propan-2-amine (CAS 17797-12-5).[1][2] This resource is tailored for researchers, chemists, and process development professionals navigating the complexities of producing this key chemical intermediate. Here, we dissect common synthetic routes, troubleshoot scale-up challenges, and provide actionable, field-proven solutions to streamline your workflow and enhance process robustness.
Overview of Synthetic Strategies
The synthesis of a tertiary amine like this compound can be approached through several established methodologies. The choice of route often depends on factors such as raw material availability, cost, required purity, and the scale of production. The three most relevant pathways are the Ritter Reaction, the Leuckart Reaction, and direct Reductive Amination.
Caption: Comparison of primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during synthesis and scale-up in a practical question-and-answer format.
Issue 1: Low Yield and Incomplete Conversion
Question: My Ritter reaction for this compound from 2-(4-bromophenyl)propan-2-ol is stalling, resulting in low yields. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the Ritter reaction are a frequent challenge, especially during scale-up. The mechanism hinges on the efficient formation of a stable tertiary carbocation from the starting alcohol, which then reacts with the nitrile.[3][4] Here’s how to troubleshoot:
-
Cause A: Insufficient Acid Strength or Concentration: The dehydration of the tertiary alcohol to form the carbocation is acid-catalyzed. If the acid (typically sulfuric acid) is not sufficiently concentrated, this initial step will be slow or incomplete.
-
Solution: Ensure the use of concentrated sulfuric acid (98%). On a larger scale, the heat of dilution can be a problem if using aqueous reagents. The acid should be added slowly to the cooled solution of the alcohol in the nitrile/solvent to control the exotherm.
-
-
Cause B: Competing Elimination Reaction: The tertiary carbocation is prone to elimination to form an alkene side-product, 2-(4-bromophenyl)prop-1-ene, especially at elevated temperatures.
-
Solution: Maintain strict temperature control. The initial addition of acid should be performed at low temperatures (0-5 °C). Allow the reaction to warm slowly to room temperature. A well-calibrated cooling system is non-negotiable for scale-up.
-
-
Cause C: Incomplete Hydrolysis of the Amide Intermediate: The Ritter reaction first produces an N-alkyl amide, which must be hydrolyzed to yield the final amine.[5] Incomplete hydrolysis is a common reason for perceived low yield of the final product.
-
Solution: After the initial reaction, ensure the hydrolysis step (either acidic or basic) is driven to completion. This may require extended heating (reflux) and monitoring by TLC or HPLC until the amide intermediate is fully consumed. For scale-up, a strong caustic solution (e.g., 20-40% NaOH) is often used for hydrolysis, followed by extraction.
-
Issue 2: Impurity Formation and Purification Challenges
Question: During scale-up, I'm observing the formation of colored impurities, and purification of the final liquid amine by distillation is proving difficult. What are these byproducts and what is a better purification strategy?
Answer: This is a multi-faceted problem common in large-scale amine synthesis.
-
Impurity Formation:
-
Oxidation: Amines, particularly aromatic ones, can be susceptible to air oxidation, leading to colored byproducts, especially at elevated temperatures during work-up or distillation.[6]
-
Byproducts from Synthesis: In the Leuckart reaction, high temperatures can lead to various condensation byproducts.[7][8] In the Ritter reaction, incomplete reaction or side reactions can leave unhydrolyzed amide or alkene impurities.
-
-
Minimization Strategy:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. This is crucial during heating steps.
-
Optimized Conditions: Avoid excessive temperatures. While the Leuckart reaction requires high heat,[9] alternative routes like reductive amination with reagents like sodium cyanoborohydride can be performed under milder conditions.[10]
-
-
Scale-Up Purification Strategy: While the free base of this compound is a liquid with a high boiling point (268 °C at 760 mmHg),[1] vacuum distillation on a large scale can be challenging and lead to decomposition. A far more robust and scalable method is crystallization of a salt .
-
Rationale: The amine can be easily converted to its hydrochloride (HCl) or hydrobromide (HBr) salt, which are typically stable, crystalline solids.[11][12] This process is highly effective at rejecting many organic impurities, which remain in the mother liquor. The solid salt is also easier to handle, store, and dose than the liquid free base.
-
See Protocol: A detailed protocol for conversion to the hydrochloride salt is provided below.
-
| Purification Method | Best For | Pros | Cons for Scale-Up |
| Vacuum Distillation | Small scale, high purity | Can remove non-volatile impurities. | High energy cost, potential for thermal decomposition, difficult to handle viscous residues. |
| Column Chromatography | Lab scale, complex mixtures | Excellent separation of similar compounds. | High solvent usage, expensive silica, not economically viable for bulk production.[13] |
| Salt Crystallization | Scale-up (Recommended) | Excellent purification, high recovery, produces stable solid, cost-effective. | Requires an additional process step, solvent selection is critical. |
Issue 3: Exotherm and Safety Management
Question: The reaction, particularly the acid addition and quench steps in the Ritter synthesis, is highly exothermic. How can we manage this safely on a multi-kilogram scale?
Answer: Thermal management is arguably the most critical safety parameter in scaling up chemical reactions. A runaway reaction is a significant risk.
-
Engineered Controls:
-
Jacketed Reactors: Use reactors with a cooling jacket and a reliable chilling system capable of handling the heat load.
-
Controlled Dosing: Never add reagents all at once. Use a dosing pump for the slow, subsurface addition of the concentrated acid. This allows the cooling system to keep pace with heat generation. For the quench step, slowly add the reaction mixture to a well-stirred, chilled vessel of water or base.
-
-
Process Modifications:
-
Dilution: Using an appropriate, inert solvent can increase the thermal mass of the reaction mixture, making temperature spikes less dramatic.
-
Flow Chemistry: For very large scales, consider moving to a continuous flow process.[14] Flow reactors offer superior heat exchange due to their high surface-area-to-volume ratio, virtually eliminating the risk of thermal runaway associated with large batch reactors.[15]
-
Caption: Troubleshooting workflow for diagnosing low yield in the Ritter synthesis.
Experimental Protocols
Protocol 1: Synthesis via Ritter Reaction (100 g Scale)
Materials:
-
2-(4-Bromophenyl)propan-2-ol (100 g, 0.465 mol)
-
Acetonitrile (500 mL)
-
Concentrated Sulfuric Acid (98%, 100 mL, 1.84 mol)
-
Sodium Hydroxide solution (25% w/v, ~1 L)
-
Toluene or Methyl tert-butyl ether (MTBE) for extraction (1 L)
-
Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a 2 L jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 2-(4-bromophenyl)propan-2-ol and acetonitrile. Begin stirring to dissolve.
-
Carbocation Formation: Cool the reactor jacket to 0-5 °C. Once the internal temperature is stable, begin the slow, dropwise addition of concentrated sulfuric acid over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting alcohol.
-
Hydrolysis: In a separate, larger reactor, prepare a stirred solution of 25% NaOH and cool it to 10 °C. Slowly transfer the reaction mixture into the caustic solution, maintaining the temperature below 30 °C. This quench is highly exothermic.
-
Stir the resulting two-phase mixture at 60-70 °C for 8-12 hours to hydrolyze the amide intermediate. Monitor for the disappearance of the amide.
-
Work-up: Cool the mixture to room temperature. Separate the layers. Extract the aqueous layer twice with the chosen organic solvent (Toluene or MTBE).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
Protocol 2: Purification via Hydrochloride Salt Formation
Materials:
-
Crude this compound (from Protocol 1)
-
Isopropyl Alcohol (IPA) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (37%) or HCl gas in a suitable solvent (e.g., diethyl ether, IPA)
-
Heptane or MTBE (as an anti-solvent)
Procedure:
-
Dissolution: Dissolve the crude amine in 3-4 volumes of IPA or EtOH. Filter if any insoluble material is present.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring. The hydrochloride salt will begin to precipitate. Alternatively, a solution of HCl in a solvent can be used for better control. Monitor the pH of the slurry to ensure it is acidic (pH 1-2).
-
Crystallization: Stir the thick slurry at 0-5 °C for 1-2 hours to maximize precipitation.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with a small amount of cold IPA, followed by a wash with the anti-solvent (Heptane or MTBE) to aid drying.
-
Drying: Dry the white crystalline solid in a vacuum oven at 40-50 °C until a constant weight is achieved. This yields high-purity this compound hydrochloride.[11]
References
-
Wikipedia. Ritter reaction. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Ritter Reaction Literature. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
National Institutes of Health. Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. [Link]
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
MDPI. Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. Recent advances of Ritter reaction and its synthetic applications. [Link]
-
De Gruyter. Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the. [Link]
-
Semantic Scholar. STUDIES ON THE LEUCKART REACTION. [Link]
-
ResearchGate. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]
-
ResearchGate. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. [Link]
-
YouTube. Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. [Link]
-
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
PubChem. This compound. [Link]
-
Wikipedia. Amantadine. [Link]
-
PubMed Central. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis. [Link]
-
HRB National Drugs Library. Forensic analysis of P2P derived amphetamine synthesis impurities. [Link]
-
PubMed. A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine. [Link]
-
PubMed. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. [Link]
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- 1. This compound | 17797-12-5 [sigmaaldrich.com]
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- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. - Drugs and Alcohol [drugsandalcohol.ie]
- 8. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 1173047-86-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 13. znaturforsch.com [znaturforsch.com]
- 14. Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(4-Bromophenyl)propan-2-amine Quantification
Introduction: The Analytical Imperative for 2-(4-Bromophenyl)propan-2-amine
In the landscape of pharmaceutical development and chemical synthesis, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This compound, a substituted aromatic amine, serves as a critical structural motif in various research and development pipelines. Its accurate measurement is essential for ensuring process consistency, product quality, and safety. This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification.
Our approach is grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] This document provides a comprehensive framework for validating analytical methods, ensuring they are suitable for their intended purpose.[1][2] We will not only detail the "how" but also the critical "why" behind each validation parameter, reflecting a Senior Application Scientist's perspective on building a robust, self-validating analytical system.
Section 1: A Comparative Overview of Analytical Techniques
While this guide focuses on HPLC with Ultraviolet (UV) detection, it is crucial to understand its position relative to other analytical technologies. The choice of an analytical method is a balance of sensitivity, selectivity, cost, and throughput.
| Technique | Principle | Advantages for this Analyte | Limitations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Cost-effective, robust, widely available, excellent for routine QC. The bromophenyl group provides a strong chromophore for sensitive UV detection. | Moderate sensitivity, potential for interference from co-eluting impurities without spectral characterization. |
| UPLC-MS/MS | Ultra-high-performance separation coupled with highly selective and sensitive mass spectrometry detection. | Superior sensitivity (trace-level analysis), exceptional selectivity (mass-based detection), and structural confirmation capabilities.[4][5][6] | Higher capital and operational costs, more complex instrumentation and method development. |
| GC-MS | Gas-phase separation coupled with mass spectrometry. | Excellent for volatile and semi-volatile compounds.[7][8] | Often requires derivatization for polar, non-volatile amines to improve volatility and peak shape, which adds complexity and potential for error.[9] |
For the purpose of routine quantification in a quality control environment, where the concentration of this compound is expected to be at the assay level, HPLC-UV offers the optimal balance of performance, reliability, and cost-effectiveness.
Section 2: The Proposed HPLC-UV Method: A Detailed Protocol
This section outlines a robust starting point for the HPLC analysis. The selection of a reversed-phase C18 column is based on the non-polar nature of the bromophenyl ring, while the acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peak shapes.
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1100/1200, Waters Alliance e2695, or equivalent with UV/PDA Detector | Standard, reliable instrumentation widely available in QC labs. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for the aromatic analyte. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (50:50, v/v) | Acetonitrile is a common organic modifier. TFA acts as an ion-pairing agent and acidifies the mobile phase (pH ~2.5), ensuring the amine is in its protonated form for optimal peak shape.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The phenyl ring provides strong absorbance at lower UV wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at a target concentration of 0.1 mg/mL using the diluent.
Section 3: Comprehensive Method Validation Protocol (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][11] The following sections provide a step-by-step guide to validating the proposed HPLC method.
Workflow for HPLC Method Validation
The entire validation process follows a logical sequence, ensuring that each parameter builds upon the last to create a comprehensive picture of the method's performance.
Caption: A typical workflow for the validation of an analytical HPLC method.
Specificity (and Forced Degradation)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]
Experimental Protocol:
-
Prepare Forced Degradation Samples: Subject the analyte solution (e.g., 0.1 mg/mL) to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient.[12]
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 4 hours.
-
Thermal: Heat a solid sample at 105°C for 24 hours, then dissolve.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours, as per ICH Q1B guidelines.[13]
-
-
Analysis: Neutralize the acid and base samples before injection. Analyze an unstressed sample and all stressed samples by the proposed HPLC method using a PDA detector.
-
Evaluation:
-
Assess the resolution between the main peak (analyte) and any degradation product peaks.
-
Perform peak purity analysis on the analyte peak in all chromatograms. The purity angle should be less than the purity threshold, indicating no significant co-elution.
-
Why this is critical: A stability-indicating method is a self-validating system. By proving you can separate the analyte from its potential breakdown products, you build confidence that the method will remain accurate over the shelf-life of the product.[12] The degradation of halogenated aromatic compounds can proceed via various pathways, including hydroxylation or dehalogenation, making this study essential.[14][15][16]
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare Standards: From the Standard Stock Solution, prepare at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.
Experimental Protocol:
-
Spike Samples: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Analysis: Analyze the nine spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
-
The mean % recovery should be within 98.0% to 102.0% at each concentration level.[17]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Alternatively, perform nine determinations across the specified range (e.g., 3 concentrations, 3 replicates each).[1]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 2.0%.
-
%RSD for intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Experimental Protocol (Based on the Linearity Curve):
-
Calculation: LOD and LOQ can be calculated from the slope (S) of the linearity curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of the regression line.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verification (Optional but Recommended): Prepare standards at the calculated LOD and LOQ concentrations and inject them to verify that the LOD provides a detectable signal (typically signal-to-noise ratio of 3:1) and that the LOQ can be quantified with acceptable precision.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary Parameters: Analyze the system suitability solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25°C and 35°C).
-
Mobile Phase Composition: ± 2% absolute change in the organic modifier (e.g., 48:52 and 52:48 ACN:Aqueous).
-
-
Evaluation: Monitor system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and assess the impact of the changes.
Acceptance Criteria:
-
System suitability parameters must remain within the established limits for all tested variations.
-
The changes should not lead to a significant deviation in the final calculated concentration.
Section 4: Data Interpretation & Acceptance Criteria Summary
The following table summarizes the validation parameters and typical acceptance criteria for a quantitative HPLC assay method.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time; Peak Purity > 99.0% | Ensures the signal is only from the analyte. |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional relationship between concentration and response. |
| Range | 80% to 120% of the test concentration | Defines the concentration interval where the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Confirms the method provides results close to the true value. |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the method's reproducibility. |
| LOQ Precision (%RSD) | ≤ 10% | Confirms reliability at the lower limit of quantification. |
| Robustness | System suitability passes under all varied conditions | Shows the method is reliable under normal operational variability. |
Section 5: Conclusion
The HPLC-UV method detailed and validated in this guide provides a robust, reliable, and cost-effective solution for the quantification of this compound. By systematically evaluating specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) principles, this method is proven to be suitable for its intended purpose in a regulated quality control environment. The causality-driven explanations for each experimental choice and protocol step are designed to empower researchers and drug development professionals to not only execute this validation but also to apply these foundational principles to future analytical challenges.
References
-
Title: ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online - Journal of Analytical & Pharmaceutical Research URL: [Link]
-
Title: Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa Source: Marine Drugs (MDPI) URL: [Link]
-
Title: Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions Source: Microbial Biotechnology (via PMC) URL: [Link]
-
Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines Source: Analytical and Bioanalytical Chemistry (via PMC) URL: [Link]
-
Title: A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel Source: Indian Journal of Pharmaceutical Sciences (via PMC) URL: [Link]
Sources
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- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Advancements in Mass Spectrometry Techniques for LC-MS and GC-MS | Lab Manager [labmanager.com]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to ICH Q2(R2) Compliant Method Validation for Amines
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, experience-driven comparison of analytical strategies for the validation of methods used to quantify amines, grounded in the rigorous framework of the ICH Q2(R2) guidelines. In my years in the field, I've seen firsthand how the unique chemical nature of amines can derail even the most carefully planned validation studies. This guide is designed not just to list the steps, but to explain the scientific rationale behind them, empowering you to develop robust, reliable, and compliant analytical methods.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 for analytical procedure development, provides a comprehensive framework for these activities, encouraging a more robust, lifecycle-based approach.[3][4][5][6]
The Unique Challenge of Amine Analysis
Amines are ubiquitous in pharmaceutical development, from active pharmaceutical ingredients (APIs) and key intermediates to potential impurities and degradants. However, their analysis is often far from straightforward. Their fundamental chemical properties present a unique set of challenges:
-
High Polarity & Basicity: Amines are prone to strong interactions with active sites, such as free silanol groups on silica-based chromatography columns. This often leads to poor peak shape, tailing, and irreversible adsorption, compromising sensitivity and reproducibility.[7][8]
-
Low UV Absorbance: Many simple aliphatic amines lack a chromophore, making direct detection by UV-Vis spectrophotometry, a workhorse in many QC labs, difficult or impossible.
-
Volatility: Low molecular weight amines can be highly volatile, posing challenges for sample preparation and accurate quantification, especially in Gas Chromatography (GC).[9]
-
Sample Matrix Interference: The presence of other basic compounds or excipients in a sample matrix can interfere with the analysis, affecting the method's specificity.
These challenges necessitate careful method development and a validation strategy that rigorously tests the method's limits. The choice between analytical techniques, and the potential need for chemical modification (derivatization), is a critical first step.
Comparing Analytical Techniques: GC vs. HPLC
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques for amine analysis.[7] The choice depends on the analyte's properties and the analytical objective.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and thermally stable compounds in the gas phase.[10] | Separates compounds in a liquid phase based on their interaction with a stationary phase.[7] |
| Best Suited For | Volatile amines (e.g., triethylamine, tert-butylamine).[11][12] | Non-volatile, thermally labile, or high molecular weight amines.[7] |
| Common Detectors | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS).[7][13] | UV-Vis, Fluorescence Detector (FLD), Mass Spectrometry (MS).[7] |
| Key Challenge | Poor peak shape due to adsorption. Requires specialized base-deactivated columns (e.g., Rtx-5 Amine, CP-Volamine).[8][12] | Poor retention for polar amines and lack of UV absorbance. Often requires derivatization.[14] |
| Derivatization | Can be used to improve volatility and thermal stability. | Often necessary to add a chromophore or fluorophore for UV or FLD detection and to improve chromatographic behavior.[14][15] |
The Power of Derivatization in HPLC
For HPLC analysis, pre-column derivatization is a powerful strategy to overcome the inherent challenges of amines. This process involves reacting the amine with a reagent to form a derivative that is more easily detectable and better behaved chromatographically.[14][15]
Common Derivatization Reagents for Amines:
| Reagent | Detection Method | Target Amines | Key Advantages |
| o-Phthalaldehyde (OPA) | Fluorescence (FLD) | Primary Amines | Rapid reaction, high sensitivity.[14] |
| Dansyl Chloride (DNS-Cl) | Fluorescence (FLD), UV | Primary & Secondary Amines | Forms stable derivatives, widely used.[14][16] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence (FLD), UV | Primary & Secondary Amines | High sensitivity, stable derivatives.[14][17] |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescence (FLD) | Primary & Secondary Amines | Good for selective analysis, especially of secondary amines.[18] |
A Structured Approach to Method Validation Following ICH Q2(R2)
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] A validation protocol should be established, defining the performance characteristics and acceptance criteria before the study begins.[1]
Caption: ICH Q14/Q2(R2) Analytical Procedure Lifecycle.
In-Depth Guide to Validation Parameters for Amine Analysis
Here, we delve into the core validation parameters, providing specific experimental protocols tailored for the HPLC analysis of a primary amine using pre-column derivatization with Dansyl Chloride as an example.
Specificity
ICH Definition: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19][20]
Causality for Amines: Specificity is critical. The method must be able to distinguish the target amine from other structurally similar amines, reaction by-products, or basic excipients in the formulation, which might also react with the derivatization reagent. Lack of specificity must be compensated by other supporting analytical procedures.[1]
Experimental Protocol (Specificity):
-
System Suitability: Inject a derivatized standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Prepare Samples:
-
Blank: Prepare a sample containing only the diluent and derivatization reagents.
-
Placebo: Prepare a sample containing all matrix components (excipients) except the target amine.
-
Spiked Placebo: Spike the placebo with a known concentration of the target amine.
-
Potential Impurities: Prepare individual solutions of known potential impurities and related substances.
-
Spiked Impurity Sample: Spike the target amine sample with all known potential impurities.
-
-
Analysis: Analyze all prepared samples using the developed HPLC method.
-
Evaluation:
-
The blank and placebo chromatograms should show no significant peaks at the retention time of the target amine derivative.
-
The peak for the target amine derivative in the spiked samples must be single and spectrally pure (if using a PDA detector).
-
The method must demonstrate resolution (Rs > 2) between the target amine peak and the peaks of all potential impurities.
-
Linearity
ICH Definition: The ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][19]
Causality for Amines: Establishing linearity is crucial for accurate quantification. For derivatization-based methods, it's essential to demonstrate that the derivatization reaction itself is consistent and does not become a limiting factor across the desired concentration range. The reaction must proceed to completion at all levels.
Experimental Protocol (Linearity):
-
System Suitability: Confirm the system is performing as required.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the amine standard.
-
Prepare Calibration Standards: Prepare a minimum of five concentration levels by serial dilution of the stock solution, typically spanning 50% to 150% of the expected working concentration.[7]
-
Derivatization & Analysis: Derivatize and analyze each concentration level in triplicate.
-
Evaluation:
| Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Mean Peak Area |
| 5.0 (50%) | 124500 | 125100 | 124800 | 124800 |
| 7.5 (75%) | 187800 | 188200 | 187500 | 187833 |
| 10.0 (100%) | 250100 | 249800 | 250500 | 250133 |
| 12.5 (125%) | 312500 | 313000 | 312200 | 312567 |
| 15.0 (150%) | 375500 | 376100 | 375800 | 375800 |
| Regression Results | r² = 0.9998 | y = 25010x - 150 |
Range
ICH Definition: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19] The reportable range is confirmed by demonstrating acceptable accuracy and precision.[1][2]
Causality for Amines: The range must encompass the expected concentrations in routine samples, from lowest to highest specification limits. For impurity methods, this must include the quantitation limit up to levels exceeding the specification.
Experimental Protocol (Range): The range is confirmed by the data generated during the linearity, accuracy, and precision studies. No separate experiments are typically needed. The validated range is the interval where acceptable data for all three parameters was achieved.
Accuracy
ICH Definition: The closeness of agreement between the value which is accepted as either a conventional true value or an accepted reference value and the value found.[19]
Causality for Amines: Accuracy can be affected by adsorptive losses during sample preparation or incomplete derivatization. Using a spiked placebo matrix is the most effective way to assess accuracy as it mimics the final sample composition and accounts for matrix effects.
Experimental Protocol (Accuracy):
-
System Suitability: Confirm system performance.
-
Prepare Samples: Prepare a minimum of three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), with three replicate preparations at each level, by spiking the placebo matrix with a known amount of the amine standard.
-
Analysis: Derivatize and analyze all nine preparations.
-
Evaluation:
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an API assay.[21] The RSD for the recovery at each level should also meet precision requirements.
-
Precision
ICH Definition: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[22] Precision is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
Causality for Amines: The precision of a method for amines can be impacted by the consistency of the derivatization reaction and the stability of the resulting derivative. Small variations in reaction time, temperature, or pH can introduce variability.
Experimental Protocol (Precision):
-
A. Repeatability (Intra-assay precision):
-
Prepare six individual samples of the amine at 100% of the test concentration from the same homogeneous lot.
-
Alternatively, prepare a single sample and analyze it six times.
-
Derivatize and analyze all samples on the same day, with the same analyst, on the same instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.[21]
-
-
B. Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. This assesses the effect of random events on method performance.[23]
-
Acceptance Criteria: The RSD over the combined data from both days/analysts/instruments should meet the pre-defined criteria (typically slightly wider than for repeatability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
ICH Definition:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Causality for Amines: For trace-level analysis (e.g., residual amines or impurities), a low LOQ is critical. The sensitivity can be limited by baseline noise, the efficiency of the derivatization reaction at low concentrations, and potential adsorptive losses of the analyte.
Experimental Protocol (LOD/LOQ): These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise (S/N) Approach:
-
Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ. This is done by analyzing a series of dilute solutions of the derivatized amine.
-
-
Calibration Curve Slope Approach:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ = the standard deviation of the y-intercepts of regression lines, and S = the slope of the calibration curve.[24]
-
-
Confirmation: The claimed LOQ must be confirmed by preparing and analyzing at least six samples at that concentration, demonstrating acceptable precision and accuracy.
Robustness
ICH Definition: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[25][26] It provides an indication of its reliability during normal usage.[26]
Causality for Amines: Robustness testing is critical for methods involving derivatization or sensitive chromatographic conditions. For amines, key parameters to investigate include the pH of the mobile phase (which dramatically affects retention and peak shape), mobile phase composition, column temperature, and derivatization reaction time/temperature.[7] Robustness is typically evaluated during method development.[1][23]
Caption: Decision tree for selecting an amine analysis strategy.
Experimental Protocol (Robustness):
-
Identify Parameters: Select critical method parameters (e.g., mobile phase pH ± 0.2 units, % organic modifier ± 2%, column temperature ± 5°C, derivatization time ± 10%).
-
Systematic Variation: Vary one parameter at a time while keeping others constant.
-
Analysis: Analyze a standard solution under each modified condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution) and quantitative results. The results should remain within the acceptance criteria defined in the validation protocol.
Conclusion
Validating an analytical method for amines requires more than just following a checklist; it demands a deep understanding of the analyte's chemistry and a proactive approach to mitigating potential challenges. By grounding your strategy in the ICH Q2(R2) framework, carefully selecting your analytical technique, and rigorously testing each validation parameter, you can develop a method that is not only compliant but also robust, reliable, and fit for its intended purpose throughout the product lifecycle. This scientific, risk-based approach ensures the integrity of your data and, ultimately, the quality and safety of the final pharmaceutical product.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Scribd. (n.d.). ICH Q2 Robust. [Link]
-
Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
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PQE Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Mali, C., Sonawane, B., & Mali, R. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences.
-
BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
-
IntechOpen. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
-
BiochemSphere. (2025). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
National Institutes of Health (NIH). (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
- ICH. (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A.
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
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Polish Pharmaceutical Society. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. [Link]
-
ResearchGate. (2025). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF. [Link]
-
Chromatography Forum. (2005). Problems with low level amines by GC-FID. [Link]
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Chromatography Forum. (2019). Problem with amine sensitivity. [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]
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A Comparative Analysis of 2-(4-Bromophenyl)propan-2-amine and 2-(4-chlorophenyl)propan-2-amine for Preclinical Research
A Technical Guide for Researchers in Drug Discovery and Neuropharmacology
In the landscape of novel psychoactive substances and CNS-targeting compound development, phenethylamines represent a vast and structurally diverse class of molecules.[1] Within this class, halogenated derivatives are of particular interest due to the profound impact of halogen substitution on pharmacological activity. This guide provides a detailed comparative analysis of two closely related alpha,alpha-dimethylphenethylamine analogs: 2-(4-Bromophenyl)propan-2-amine and 2-(4-chlorophenyl)propan-2-amine.
While direct comparative studies on these specific molecules are not extensively available in peer-reviewed literature, this guide synthesizes existing data on their individual properties and draws on established structure-activity relationships (SAR) for halogenated phenethylamines to provide a predictive framework for their potential pharmacological profiles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a chlorine atom with a bromine atom at the para-position of the phenyl ring introduces subtle yet significant changes to the physicochemical properties of the molecule. These differences can influence factors such as membrane permeability, metabolic stability, and receptor-ligand interactions.
| Property | This compound | 2-(4-chlorophenyl)propan-2-amine |
| Molecular Formula | C₉H₁₂BrN[2] | C₉H₁₂ClN |
| Molecular Weight | 214.10 g/mol [2] | 169.65 g/mol |
| Appearance | Liquid or Semi-Solid or Solid or Lump | - |
| Boiling Point | 268 °C | - |
| Density | - | 1.080 g/mL at 25 °C[3] |
| Refractive Index | - | n20/D 1.543[3] |
| CAS Number | 17797-12-5[2] | 17797-11-4[4] |
Predicted Pharmacological Profiles: Insights from Structure-Activity Relationships
The pharmacological activity of phenethylamines is largely dictated by their interactions with monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors. The nature and position of substituents on the phenyl ring play a crucial role in determining the affinity and selectivity for these targets.
Monoamine Transporter Interactions
Halogenation of phenethylamines, particularly at the para-position, is known to influence their activity at monoamine transporters. Studies on related compounds have shown that para-chloro substitution can enhance serotonergic activity.[5] For instance, para-chlorophenylethylamine has been shown to be a competitive inhibitor of serotonin uptake.[6] While direct data for the alpha,alpha-dimethyl analogs are unavailable, it is plausible that both 2-(4-chlorophenyl)propan-2-amine and its bromo-counterpart will exhibit inhibitory activity at SERT, and potentially at DAT and NET as well. The greater electronegativity and smaller size of chlorine compared to bromine may lead to subtle differences in their potency and selectivity profiles.
Serotonin and Dopamine Receptor Affinity
The interaction of phenethylamines with serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C), is a key determinant of their psychoactive effects. Research on related compounds suggests that para-halogenation can impact receptor affinity. For example, some studies have indicated that para-bromo substitution can enhance affinity for certain serotonin receptors.[7] It is therefore anticipated that both compounds will display some affinity for 5-HT₂ receptors, with potential differences in their binding profiles.
Similarly, interactions with dopamine receptors, particularly the D₂-like family (D₂, D₃, and D₄), are crucial for the stimulant and rewarding effects of many phenethylamines. While specific data for the title compounds are lacking, their structural similarity to other dopamine-releasing and reuptake-inhibiting agents suggests a potential for interaction with the dopaminergic system.
Experimental Protocols for Comparative Evaluation
To elucidate the precise pharmacological profiles of this compound and 2-(4-chlorophenyl)propan-2-amine, a series of in vitro assays are recommended. The following protocols provide a robust framework for their direct comparison.
Synthesis of 2-(4-halophenyl)propan-2-amines
A general synthetic route to these compounds can be achieved through a multi-step process starting from the corresponding halogenated phenylacetone.
Caption: Generalized synthetic workflow for 2-(4-halophenyl)propan-2-amines.
Monoamine Transporter Inhibition Assay (Radioligand Uptake)
This assay directly measures the ability of the test compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.[8]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay Buffer (e.g., Krebs-HEPES buffer).
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds: this compound and 2-(4-chlorophenyl)propan-2-amine, dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or reference inhibitors for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to the control (vehicle-treated) wells. Determine the IC₅₀ values by fitting the data to a dose-response curve.
Receptor Binding Affinity Assay (Radioligand Displacement)
This assay determines the affinity of the test compounds for specific receptors by measuring their ability to displace a known radioligand.[9]
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., 5-HT₂ₐ, D₂).
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂).
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate additives).
-
Test compounds and reference ligands.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compounds or a saturating concentration of a known ligand for non-specific binding determination.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC₅₀ values and subsequently the inhibition constants (Ki) using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand receptor binding assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the potential cytotoxicity of the compounds on a relevant neuronal cell line.[10]
Materials:
-
SH-SY5Y human neuroblastoma cell line (or another relevant neuronal cell line).
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the CC₅₀ (half-maximal cytotoxic concentration) for each compound.
Concluding Remarks
References
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Introduction: The Significance of Halogenation in Phenethylamine Pharmacology
An In-Depth Comparative Analysis of Halogenated Phenethylamines: A Guide for Researchers
The phenethylamine scaffold represents a cornerstone in medicinal chemistry, forming the basis for a vast array of neuroactive compounds. Halogenation, the strategic substitution of hydrogen atoms with halogen atoms (Fluorine, Chlorine, Bromine, Iodine), is a powerful tool for modulating the pharmacological properties of these molecules. This guide provides a comparative analysis of halogenated phenethylamines, offering insights into how the identity and position of the halogen substituent influence receptor affinity, functional activity, and overall pharmacological profile. The strategic placement of halogens can profoundly alter a compound's lipophilicity, metabolic stability, and electronic distribution, thereby fine-tuning its interaction with biological targets.
This guide is intended for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed protocols for their evaluation.
Structure-Activity Relationships: The Impact of Halogen Substitution
The position of the halogen on the phenyl ring is a critical determinant of pharmacological activity. Substitution at the 2-, 3-, and 4-positions has been most extensively studied, with each yielding distinct effects on receptor selectivity and potency.
Key Molecular Targets
Halogenated phenethylamines primarily interact with monoamine transporters and receptors, including:
-
Serotonin Transporter (SERT)
-
Dopamine Transporter (DAT)
-
Norepinephrine Transporter (NET)
-
Serotonin Receptors (e.g., 5-HT2A, 5-HT2C)
-
Dopamine Receptors (e.g., D2)
The following diagram illustrates the general mechanism of action of many psychoactive phenethylamines at the synapse.
Figure 1: General mechanism of action of halogenated phenethylamines at a monoaminergic synapse.
Comparative Analysis of Halogen Substituents
The choice of halogen atom significantly influences the resulting compound's properties. This section compares the effects of fluorine, chlorine, bromine, and iodine substitution.
Fluorine Substitution
Fluorine is the most electronegative element and has a small van der Waals radius. Its substitution can increase metabolic stability by blocking sites of oxidative metabolism.
-
4-Fluoroamphetamine (4-FA): A potent releaser of dopamine and norepinephrine, with weaker effects on serotonin. Its effects are often described as being more stimulating and less entactogenic compared to other halogenated amphetamines.
Chlorine Substitution
Chlorine is more lipophilic and less electronegative than fluorine. Chloro-substituted phenethylamines often exhibit potent activity at the serotonin transporter.
-
4-Chloroamphetamine (4-CA): A potent serotonin releasing agent and reuptake inhibitor. It is known to be neurotoxic to serotonergic neurons, a property attributed to its metabolism and the formation of reactive species.
Bromine Substitution
Bromine further increases lipophilicity. Bromo-substituted compounds in the 2,5-dimethoxy-phenethylamine series are known for their potent psychedelic effects.
-
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A psychedelic drug with a complex pharmacological profile, acting as a partial agonist at the 5-HT2A and 5-HT2C receptors.
Iodine Substitution
Iodine is the most lipophilic and least electronegative of the common halogens. Iodo-substituted phenethylamines have found use as radioligands in neuroimaging studies due to the availability of radioactive iodine isotopes.
-
2C-I (4-Iodo-2,5-dimethoxyphenethylamine): A psychedelic with effects similar to 2C-B, also acting on 5-HT2A receptors.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of selected halogenated phenethylamines at key monoamine transporters. Lower Ki values indicate higher affinity.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| 4-Fluoroamphetamine (4-FA) | 931 | 133 | 43 |
| 4-Chloroamphetamine (4-CA) | 46 | 1340 | 330 |
| 4-Bromoamphetamine (4-BA) | 68 | 1850 | 460 |
| 4-Iodoamphetamine (4-IA) | 110 | 2300 | 780 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize halogenated phenethylamines.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity of a test compound for SERT, DAT, and NET.
Figure 2: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.
-
Harvest cells and homogenize in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]citalopram for SERT), and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Functional Assay (Monoamine Transporter Uptake)
This protocol measures the ability of a compound to inhibit the reuptake of monoamines into cells expressing the respective transporters.
Methodology:
-
Cell Plating:
-
Plate HEK-293 cells expressing the transporter of interest in a 96-well plate and grow to confluence.
-
-
Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., fluoxetine for SERT) for 10-20 minutes at 37°C.
-
Add a solution containing [3H]-labeled monoamine (e.g., [3H]5-HT for SERT) and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 value for the inhibition of monoamine uptake.
-
Conclusion and Future Directions
The halogenation of phenethylamines is a versatile strategy for fine-tuning their pharmacological properties. The choice of halogen and its position on the phenyl ring can dramatically alter receptor affinity, selectivity, and functional activity. This comparative analysis highlights the distinct profiles of fluoro-, chloro-, bromo-, and iodo-substituted phenethylamines, providing a foundation for the rational design of novel neuroactive compounds.
Future research should focus on a more comprehensive characterization of the metabolic pathways of these compounds and their potential for off-target effects. The development of more selective ligands will be crucial for dissecting the complex roles of monoaminergic systems in health and disease.
References
-
G. L. Wee, M. F. Anderson, P. S. Baumann, M. H. Baumann, J. S. Partilla, R. A. Rabin, R. B. Rothman. (2016). Assessment of the abuse liability of 4-fluoroamphetamine (4-FA). Neuropharmacology. [Link]
-
K. A. Johnson, A. D. Johnson, D. E. Nichols. (2012). The neurotoxic effects of 4-chloroamphetamine (4-CA) and 4-methylthioamphetamine (4-MTA) in rats. Neuroscience Letters. [Link]
-
E. A. Paillet-Loilier, M. Vaysse, M. O. Rambourg, T. D. C. Martins, P. M. L. de-Oliveira, M. D. C. F. de-Oliveira, F. M. A. da-Silva. (2014). 4-Fluoroamphetamine (4-FA) and its effects on the serotonin and dopamine systems of the rat brain. Journal of Psychopharmacology. [Link]
-
D. E. Nichols. (1994). Structure-activity relationships of phenethylamine hallucinogens. NIDA Research Monograph. [Link]
-
A. C. Laing, R. E. Purdy. (2007). 2C-B (4-bromo-2,5-dimethoxyphenethylamine): a new designer drug of abuse. Journal of Analytical Toxicology. [Link]
-
T. S. Ray. (2010). Psychedelic 5-HT2A receptor agonists. Current Topics in Medicinal Chemistry. [Link]
Establishing the Purity of a "2-(4-Bromophenyl)propan-2-amine" Reference Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for establishing the purity of a "2-(4-Bromophenyl)propan-2-amine" reference standard. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the data generated from a multi-faceted analytical approach, underscoring the necessity of a self-validating system for certifying reference materials.
The Critical Role of a Well-Characterized Reference Standard
"this compound" (BPAP) is a primary amine that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its structural motif is found in various compounds with potential biological activity. An accurately characterized reference standard of BPAP is indispensable for:
-
Quantitative analysis: Determining the exact concentration of the active pharmaceutical ingredient (API) in a drug substance or product.
-
Impurity profiling: Identifying and quantifying process-related impurities and degradation products.
-
Method validation: Establishing the performance characteristics of analytical methods.
-
Calibration of instruments: Ensuring the accuracy of analytical instrumentation.
The absence of a thoroughly vetted reference standard can lead to significant errors in these critical activities, potentially compromising the safety and efficacy of a therapeutic candidate.
Understanding the Impurity Profile: A Synthesis-Based Approach
To effectively establish the purity of a reference standard, one must first anticipate the potential impurities that may be present. A common and efficient synthetic route to "this compound" is the Ritter reaction .[2][3][4] This reaction typically involves the treatment of a tertiary alcohol, 2-(4-bromophenyl)propan-2-ol, with a nitrile (e.g., acetonitrile) in the presence of a strong acid, followed by hydrolysis of the resulting nitrilium ion intermediate.
The starting material, 2-(4-bromophenyl)propan-2-ol, is readily prepared from 4-bromoacetophenone via a Grignard reaction.
Based on this synthetic pathway, a range of potential impurities can be postulated:
-
Starting Materials: Unreacted 4-bromoacetophenone and 2-(4-bromophenyl)propan-2-ol.
-
Intermediates: The N-acetylated intermediate from the Ritter reaction, if hydrolysis is incomplete.
-
By-products:
-
Elimination products of the tertiary alcohol, such as 4-bromo-α-methylstyrene.
-
Isomeric impurities, such as 2-(2-bromophenyl)propan-2-amine or 2-(3-bromophenyl)propan-2-amine, arising from impurities in the initial bromobenzene starting material used to make 4-bromoacetophenone.[5]
-
Over-alkylated products from the Grignard reaction.
-
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., diethyl ether, toluene, ethyl acetate, acetonitrile).
-
Water Content: Moisture absorbed from the atmosphere or retained from the workup.
-
Inorganic Impurities: Residual salts from the workup and purification.
A comprehensive analytical strategy must be capable of detecting, identifying, and quantifying these diverse potential impurities.
An Orthogonal Analytical Approach to Purity Determination
No single analytical technique is sufficient to definitively establish the purity of a reference standard. An orthogonal approach, employing multiple techniques with different separation and detection principles, is essential for a comprehensive and trustworthy assessment.
Structural Confirmation and Identification
Before assessing purity, the identity of the bulk material must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The ¹H and ¹³C NMR spectra should be consistent with the structure of "this compound". The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.[6][7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of "this compound" should exhibit characteristic absorptions for the primary amine (N-H stretching and bending), aromatic C-H stretching, and the C-Br stretching vibrations.
Quantification of Organic Impurities
HPLC-UV is the workhorse technique for the analysis of non-volatile organic impurities in pharmaceutical substances.[9][10]
Rationale for Method Design:
-
Stationary Phase: A reversed-phase C18 column is a suitable starting point, offering good retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) provides the necessary resolving power to separate impurities with a range of polarities. The buffer pH should be controlled to ensure consistent ionization of the basic amine.
-
Detection: The aromatic ring in "this compound" provides a chromophore suitable for UV detection, typically around 220-230 nm.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the "this compound" reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
GC-MS is an essential technique for the identification and quantification of volatile and semi-volatile organic impurities, including residual solvents.[11][12][13]
Rationale for Method Design:
-
Separation: A capillary column with a non-polar or mid-polar stationary phase is suitable for separating a wide range of volatile organic compounds.
-
Detection: Mass spectrometry provides both high sensitivity and structural information, allowing for the identification of unknown impurities.
Experimental Protocol: GC-MS Analysis of Residual Solvents
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the reference standard into a headspace vial and add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).
Absolute Purity Assessment: Quantitative NMR (qNMR)
qNMR has emerged as a primary analytical method for the purity assignment of reference standards, offering direct traceability to the International System of Units (SI).[14][15][16][17] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Rationale for qNMR:
-
Primary Method: qNMR does not require a reference standard of the same compound for calibration. Instead, a certified internal standard of known purity is used.
-
High Precision and Accuracy: When performed under carefully controlled conditions, qNMR can provide highly accurate and precise purity values.
-
Structural Information: The same experiment provides structural confirmation of the main component and can help identify impurities.
Experimental Protocol: ¹H-qNMR Purity Determination
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) with a well-shimmed probe.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a simple ¹H NMR spectrum with sharp signals in a region that does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of the "this compound" reference standard into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Other Essential Analyses
-
Water Content (Karl Fischer Titration): This is the most accurate method for determining the water content, which is a common impurity in reference standards.
-
Residue on Ignition/Sulphated Ash: This test quantifies the amount of inorganic impurities present in the material.
-
Elemental Analysis (CHN): Provides the percentage of carbon, hydrogen, and nitrogen in the compound. The experimental values should be in close agreement with the theoretical values for the empirical formula C₉H₁₂BrN.
Comparative Data Analysis
The results from the various analytical techniques should be compiled and compared to provide a comprehensive picture of the reference standard's purity.
Table 1: Summary of Purity Assessment for "this compound" Reference Standard (Lot No. XXXX)
| Analytical Technique | Parameter Assessed | Result |
| Identity | ||
| ¹H NMR | Structural Confirmation | Conforms to structure |
| ¹³C NMR | Structural Confirmation | Conforms to structure |
| HRMS | Elemental Composition | Conforms to C₉H₁₂BrN |
| IR Spectroscopy | Functional Groups | Conforms to structure |
| Purity | ||
| HPLC-UV (Area % Normalization) | Organic Impurities | 99.85% |
| GC-MS (Headspace) | Residual Solvents | < 0.1% (Toluene, Acetonitrile) |
| Karl Fischer Titration | Water Content | 0.05% |
| Residue on Ignition | Inorganic Impurities | < 0.01% |
| Assay (Purity Assignment) | ||
| ¹H-qNMR | Absolute Purity | 99.8% (Uncertainty ± 0.2%) |
| Mass Balance | Calculated Purity | 99.8% |
Calculation of Purity by Mass Balance:
Purity (%) = 100% - (% Organic Impurities by HPLC + % Water + % Residual Solvents + % Inorganic Impurities) Purity (%) = 100% - (0.15% + 0.05% + <0.1% + <0.01%) = 99.8%
The close agreement between the purity value obtained by the primary method of qNMR and the value calculated by the mass balance approach provides a high degree of confidence in the assigned purity of the reference standard.
Visualizing the Workflow
A logical and systematic workflow is crucial for the comprehensive characterization of a reference standard.
Caption: Workflow for establishing the purity of a reference standard.
Conclusion: A Self-Validating System for Trustworthy Reference Standards
Establishing the purity of a "this compound" reference standard is a rigorous, multi-step process that demands a deep understanding of its chemical properties and potential impurities. This guide has outlined a comprehensive and scientifically sound approach that integrates structural confirmation with an orthogonal set of purity determination techniques.
The comparison of data from HPLC-UV, GC-MS, Karl Fischer titration, and residue on ignition, culminating in a purity assignment confirmed by both qNMR and a mass balance calculation, creates a self-validating system. This meticulous approach ensures that the resulting reference standard is of the highest quality, providing researchers and drug developers with the confidence they need to generate accurate and reliable data in their critical work.
References
-
Baran, P. S., et al. (2011). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 133(45), 18253-18256. [Link][18]
-
Preksha, M., & Kumar, S. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical Sciences and Research, 15(1), 1000-1008. [Link][11]
-
Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [5]
-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link][9]
-
Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link][6]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link][19]
-
ResearchGate. (PDF) Determination of Organic Volatile Impurities. [Link][12]
-
ResearchGate. Recent developments in Ritter reaction | Request PDF. [Link][20]
-
ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... [Link][7]
-
Reddit. Help needed with synthesis of 4-Bromoacetophenone. [Link][21]
-
Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link][22]
-
ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link][23]
-
Shakeri, M. S., et al. (2013). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) as a recyclable solid acid catalyst. Journal of Chemical Sciences, 125(5), 1027-1031. [Link][24]
-
The Royal Society of Chemistry. Supporting Information. [Link][25]
-
International Scientific Publications. Organic volatile impurities in pharmaceuticals. [Link][13]
-
ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link][26]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][27]
-
IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link][8]
-
HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link][28]
-
Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link][30]
-
Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link][31]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link][16]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link][32]
-
Internet Scientific Publications. Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. [Link][33]
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- 6. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 31. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Guide to the Inter-laboratory Comparison of 2-(4-Bromophenyl)propan-2-amine Analysis: Ensuring Analytical Consistency in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the consistent and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-(4-Bromophenyl)propan-2-amine, a key building block in medicinal chemistry. This document outlines potential analytical methodologies, discusses the rationale behind experimental design, and provides a template for data comparison and interpretation, thereby fostering analytical excellence and regulatory confidence.
The reliability of analytical data underpins every stage of drug development, from initial discovery to quality control of the final product. Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of a robust quality assurance program.[1] They serve to validate analytical methods, assess the proficiency of participating laboratories, and ensure that data generated across different sites is comparable and reliable.[2][3][4]
This guide will delve into the practical aspects of setting up and executing such a study for this compound, focusing on two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Analyte: this compound
This compound is a primary amine with a brominated aromatic ring. Its chemical structure (Figure 1) presents specific analytical challenges and considerations. The presence of the chromophore (the bromophenyl group) makes it suitable for UV detection in HPLC. Its volatility and thermal stability also allow for analysis by GC-MS.
Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound
Key Properties:
Anticipated Impurities: A Critical Consideration
A robust analytical method must be able to separate the main compound from any potential impurities. These can arise from the synthetic route, degradation, or storage. A plausible synthesis of this compound involves the reaction of 4-bromobenzonitrile with a methyl Grignard reagent, followed by hydrolysis and subsequent reductive amination.
Based on this, potential process-related impurities could include:
-
Starting materials: 4-bromobenzonitrile
-
Intermediates: 1-(4-bromophenyl)ethan-1-one
-
By-products of the Grignard reaction: 2-(4-bromophenyl)propan-2-ol
-
By-products of reductive amination: N-substituted derivatives or dimers.
The inter-laboratory study should therefore aim to use methods capable of resolving the main peak from these and other potential impurities.
Inter-laboratory Study Design
A well-designed inter-laboratory study is crucial for generating meaningful data.[2][6] The following diagram outlines a typical workflow.
Caption: Workflow of the Inter-laboratory Comparison Study.
Key Stages:
-
Central Organization: A coordinating laboratory will be responsible for preparing and distributing a homogenous batch of the test material (this compound, potentially spiked with known impurities) to all participating laboratories.
-
Standardized Protocols: Detailed analytical protocols for both HPLC-UV and GC-MS methods will be provided to ensure consistency in execution.
-
Data Reporting: Laboratories will be required to report their results in a standardized format, including quantitative data for the main analyte and any detected impurities, along with raw data (chromatograms).
-
Statistical Analysis: The coordinating body will perform a statistical analysis of the submitted data to assess inter-laboratory precision and identify any significant deviations.[7][8] A common and effective tool for this is the z-score, which indicates how many standard deviations a laboratory's result is from the consensus mean.[9][10][11]
Analytical Methodologies
The following are proposed starting methods for the analysis of this compound. Participating laboratories will be required to perform a basic method validation according to the provided protocol.
HPLC-UV Method with Pre-column Derivatization
Due to the moderate UV absorbance of the analyte, a pre-column derivatization step can be employed to enhance sensitivity and selectivity.[12] This involves reacting the primary amine group with a derivatizing agent to attach a strongly UV-absorbing moiety.
Caption: HPLC-UV analysis workflow with pre-column derivatization.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare working standards by serial dilution.
-
Accurately weigh the test sample and dissolve in methanol to a similar concentration.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a solution of dansyl chloride in acetone and a borate buffer (pH ~9.5).
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., methylamine).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of the dansyl derivative (typically around 254 nm or 340 nm).
-
Injection Volume: 10 µL.
-
GC-MS Method
GC-MS offers high sensitivity and specificity, providing both quantitative data and mass spectral information for peak identification.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare stock and working solutions of the reference standard and test sample in a suitable solvent like methanol or dichloromethane.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Comparison and Performance Evaluation
The performance of each laboratory will be evaluated based on several key metrics. The following tables provide a template for summarizing the results.
Table 1: Comparison of Quantitative Results for this compound
| Laboratory ID | HPLC-UV Result (%) | GC-MS Result (%) |
| Lab 01 | ||
| Lab 02 | ||
| Lab 03 | ||
| ... | ||
| Consensus Mean | ||
| Standard Deviation |
Table 2: Performance Metrics from Method Validation
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Report Value | Report Value |
| Limit of Quantification (LOQ) | Report Value | Report Value |
| Specificity | Demonstrate separation from known impurities | Demonstrate separation from known impurities |
Statistical Evaluation:
The z-score for each laboratory's result will be calculated using the following formula:
z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (consensus mean of all participants).
-
σ is the standard deviation of the proficiency test.
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance.[10]
-
2 < |z| < 3: Questionable performance, warranting a review of procedures.[10]
-
|z| ≥ 3: Unsatisfactory performance, requiring corrective action.[11]
Conclusion and Recommendations
This guide provides a robust framework for conducting an inter-laboratory comparison for the analysis of this compound. By adhering to standardized protocols and employing rigorous statistical analysis, participating laboratories can gain valuable insights into their analytical performance and contribute to the generation of consistent, high-quality data. The results of such a study will not only enhance confidence in analytical measurements across different sites but also provide a solid foundation for regulatory submissions and the overall advancement of pharmaceutical development projects. It is recommended that laboratories with questionable or unsatisfactory results conduct a thorough root cause analysis and implement appropriate corrective and preventive actions.[11]
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Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. Retrieved from [Link]
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Z-score application in Testing Laboratory. (2023, November 21). Quality Pathshala. Retrieved from [Link]
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Z-Score in Proficiency Testing: Understanding ISO 13528. (2025, June 12). Shapypro.com. Retrieved from [Link]
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amine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
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2-(4-Bromophenyl)-2-propanol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Pharmacy and Biological Sciences, 12(6), 26-31.
- Copper-catalyzed amination of (bromophenyl)ethanolamine for a concise synthesis of aniline-containing analogues of NMDA NR2B antagonist ifenprodil. (2010).
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A simple HPLC method for the determination of 2, 4 - dinitrophenyl derivatives of glyphosate and aminomethylphosphonic acid appli. (n.d.). SFU Summit. Retrieved from [Link]01)
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A Guide to Validating Linearity, Accuracy, and Precision for the Analysis of 2-(4-Bromophenyl)propan-2-amine by RP-HPLC
In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical methodology used to characterize it. For an active pharmaceutical ingredient (API) like 2-(4-Bromophenyl)propan-2-amine, a robust, validated analytical method is not merely a regulatory requirement; it is a scientific necessity. It ensures that every result—from purity assays to stability studies—is meaningful, consistent, and trustworthy.
This guide provides an in-depth, practical comparison of the pivotal validation parameters—linearity, accuracy, and precision—for a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The methodologies and acceptance criteria described herein are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Proposed Analytical Method: RP-HPLC with UV Detection
The selection of an analytical technique is the first critical decision. Given the structure of this compound, which features a strong chromophore (the bromophenyl group) and moderate polarity, RP-HPLC with UV detection is the logical choice for its specificity, sensitivity, and widespread availability.[4][5][6]
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) provide the necessary performance and reliability. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic retention for the aromatic ring, which is a primary mechanism for separation in reverse-phase chromatography.[5] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier providing good peak shape. TFA acts as an ion-pairing agent to sharpen the peak of the basic amine group and controls the pH to ensure consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 225 nm | The bromophenyl moiety is expected to have significant absorbance in the low UV range. 225 nm is chosen to maximize sensitivity while minimizing interference. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system. |
Part 1: Linearity – Establishing a Proportional Response
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[7][8] This is fundamental for accurate quantification, as it validates the use of a calibration curve to determine the concentration of unknown samples.
Experimental Protocol for Linearity
-
Stock Solution Preparation: Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask using the diluent. This creates a 1000 µg/mL stock solution.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards across the desired range. For an assay method, this range is typically 80% to 120% of the nominal test concentration.[9] Here, we will target a range from 50 µg/mL to 150 µg/mL.
-
Analysis: Inject each calibration standard in triplicate onto the HPLC system.
-
Data Evaluation: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis using the method of least squares to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Hypothetical Data & Acceptance Criteria
| Concentration (µg/mL) | Mean Peak Area (mAU*s) |
| 50 | 248500 |
| 75 | 376000 |
| 100 | 501500 |
| 125 | 624000 |
| 150 | 752500 |
Regression Analysis Summary:
-
Correlation Coefficient (R²): 0.9998
-
Regression Equation: y = 5020x - 1500
Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.999. The obtained result of 0.9998 comfortably meets this criterion, confirming the excellent linearity of the method within the 50-150 µg/mL range.
Part 2: Accuracy – Measuring Closeness to the True Value
Accuracy measures the closeness of the test results to the true value.[10][11] It is typically assessed using a spike-recovery study, where a known amount of analyte is added to a placebo (a mixture of all formulation excipients without the API) and the method's ability to recover that analyte is measured.
Experimental Protocol for Accuracy
-
Placebo Preparation: Prepare a placebo solution that mimics the final drug product formulation matrix.
-
Spiking: Spike the placebo solution with the this compound stock solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration, which we'll set at 100 µg/mL). Prepare three independent samples at each level.
-
Analysis: Analyze all nine spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
Hypothetical Data & Acceptance Criteria
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 80.0 | 80.3 | 100.4% | |
| 80.0 | 79.8 | 99.8% | |
| 100% | 100.0 | 100.5 | 100.5% |
| 100.0 | 99.7 | 99.7% | |
| 100.0 | 101.1 | 101.1% | |
| 120% | 120.0 | 119.5 | 99.6% |
| 120.0 | 121.3 | 101.1% | |
| 120.0 | 120.2 | 100.2% | |
| Mean Recovery | 100.2% |
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[12] The results, with individual recoveries ranging from 99.5% to 101.1% and a mean of 100.2%, demonstrate the high accuracy of the method.
Part 3: Precision – Assessing Agreement and Scatter
Precision evaluates the closeness of agreement among a series of measurements from the same homogeneous sample.[8][11] It is assessed at two levels as per ICH guidelines:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Precision under varied conditions, such as different days, different analysts, or different equipment.
The metric for precision is the Relative Standard Deviation (%RSD).
Experimental Protocol for Precision
-
Sample Preparation: Prepare six independent test samples of this compound at the 100% concentration level (100 µg/mL).
-
Repeatability Analysis: A single analyst injects all six samples on the same day using the same HPLC system.
-
Intermediate Precision Analysis: A second analyst repeats the analysis of six newly prepared samples on a different day, preferably using a different HPLC system of the same type.
-
Calculation: Calculate the mean, standard deviation, and %RSD for each set of six measurements. Also, calculate the cumulative %RSD for all 12 measurements across both conditions.
Hypothetical Data & Acceptance Criteria
Repeatability (Analyst 1, Day 1)
| Sample | Measured Conc. (µg/mL) |
| 1 | 100.3 |
| 2 | 99.5 |
| 3 | 100.8 |
| 4 | 100.1 |
| 5 | 99.8 |
| 6 | 100.5 |
| Mean | 100.17 |
| Std. Dev. | 0.49 |
| %RSD | 0.49% |
Intermediate Precision (Analyst 2, Day 2)
| Sample | Measured Conc. (µg/mL) |
| 7 | 101.0 |
| 8 | 100.2 |
| 9 | 101.5 |
| 10 | 100.6 |
| 11 | 101.1 |
| 12 | 100.4 |
| Mean | 100.80 |
| Std. Dev. | 0.49 |
| %RSD | 0.49% |
Overall Precision (n=12):
-
Cumulative Mean: 100.48
-
Cumulative Std. Dev.: 0.61
-
Cumulative %RSD: 0.61%
Acceptance Criterion: The %RSD for an API assay should not be more than 2.0%.[13] The results for repeatability (0.49%), intermediate precision (0.49%), and overall precision (0.61%) are all well within this limit, indicating that the method is highly precise.
Method Validation Workflow Visualization
The following diagram illustrates the logical flow and interdependence of the validation experiments described.
Caption: Workflow for analytical method validation.
Sample Preparation for Accuracy Study
This diagram details the spike-recovery process used to assess method accuracy.
Caption: Spike-recovery workflow for accuracy determination.
Conclusion
The hypothetical data presented for this RP-HPLC method for this compound demonstrates a system that is fit for its intended purpose. The method exhibits excellent linearity (R² > 0.999), high accuracy (mean recovery of 100.2%), and outstanding precision (%RSD < 1.0%). These three parameters, when validated, form the cornerstone of a reliable analytical method. By adhering to the principles outlined in ICH guidelines and employing systematic experimental design, researchers and drug development professionals can ensure the integrity of their analytical data, which is paramount for advancing safe and effective therapeutics.
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Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences Department, Toray Research Center, Inc.[Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
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Analytical method validation: A brief review. ResearchGate.[Link]
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Steps for HPLC Method Development. Pharmaguideline.[Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
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Quality Guidelines. International Council for Harmonisation (ICH).[Link]
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Key terms related to validation of an analytical method. YouTube.[Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]
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Performance Characteristics In Analytical Method Validation. GMP Insiders.[Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.[Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.[Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).[Link]
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Analytical Method Validation: Back to Basics, Part II. LCGC International.[Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate.[Link]
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Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar.[Link]
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Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.[Link]
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A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.[Link]
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HPLC method development and validation: an overview. SciSpace.[Link]
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Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications.[Link]
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A Comparative Guide to Robustness Testing of Analytical Methods for 2-(4-Bromophenyl)propan-2-amine
This guide provides an in-depth comparison of analytical method robustness testing for 2-(4-Bromophenyl)propan-2-amine, a key intermediate and analogue of various biologically active compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the critical considerations and experimental designs necessary to ensure analytical methods are reliable, reproducible, and fit for purpose throughout the lifecycle of a pharmaceutical product.
Introduction: The Critical Role of Robustness in Analytical Method Validation
This compound (C₉H₁₂BrN) is a primary aromatic amine with a molecular weight of 214.1 g/mol .[1] Its structural similarity to phenethylamines makes it a compound of interest in medicinal chemistry and a potential building block in pharmaceutical synthesis.[2] The quality and safety of any final drug product are intrinsically linked to the reliability of the analytical methods used to test intermediates like this one.
Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3][4] It provides an indication of the method's reliability during normal usage.[3] For a compound like this compound, a robust analytical method ensures that routine testing—whether for purity, content, or impurity profiling—delivers consistent and accurate results, even when faced with minor operational variances.
The International Council for Harmonisation (ICH) guideline Q2(R1) mandates the evaluation of robustness during the development phase of an analytical procedure.[3][5] This guide will compare two common High-Performance Liquid Chromatography (HPLC) approaches for the analysis of this compound, detailing the experimental design for robustness testing and providing the scientific rationale behind each step.
Foundational Knowledge: Designing a Robustness Study
Before comparing specific methods, it is crucial to understand the principles of designing a robustness study. The goal is to identify which operational parameters are critical to the method's performance and to establish acceptable ranges for these parameters.
Key Parameters for HPLC Method Robustness
For HPLC methods, which are standard for analyzing primary aromatic amines, the following parameters are typically investigated:[6][7][8]
-
Mobile Phase Composition: Variation in the percentage of the organic modifier (e.g., ±2%).
-
Mobile Phase pH: Small changes (e.g., ±0.2 units) can significantly impact the retention and peak shape of ionizable compounds like primary amines.
-
Column Temperature: Fluctuations (e.g., ±5°C) can affect retention time and selectivity.
-
Flow Rate: Minor adjustments (e.g., ±0.1 mL/min) are common in routine use.
-
Wavelength: Small deviations in the detector wavelength (e.g., ±2 nm).
-
Column Lot and Manufacturer: Different batches or brands of columns can introduce variability.
Forced Degradation: A Prerequisite for Stability-Indicating Methods
A robust method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products. Forced degradation (or stress testing) is the process of subjecting the compound to harsh conditions to intentionally produce degradants.[9][10] According to ICH Q1A(R2), typical stress conditions include:[11]
-
Acid and base hydrolysis
-
Oxidation
-
Thermal stress
-
Photolysis
The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate and detect any impurities that might form during manufacturing or storage.[11]
Comparative Analysis of HPLC Methods for this compound
The primary analytical challenge for a basic compound like this compound is achieving good peak shape and resolution from potential impurities. We will compare two common reversed-phase HPLC (RP-HPLC) methods with different column chemistries.
-
Method A: Standard C18 Column with a simple Methanol/Water mobile phase.
-
Method B: Phenyl-Hexyl Column with a buffered Acetonitrile/Water mobile phase.
The rationale for comparing these is that the standard C18 phase relies on hydrophobic interactions, while the Phenyl-Hexyl phase introduces pi-pi interactions, which can offer different selectivity for an aromatic compound.
Experimental Workflow for Robustness Testing
The following diagram illustrates the general workflow for conducting a robustness study.
Caption: General workflow for a robustness study.
Detailed Experimental Protocols
Protocol 1: Nominal Analytical Method Conditions
Instrumentation: Standard HPLC system with UV detector.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (70:30 v/v) | Acetonitrile:20mM Potassium Phosphate Buffer pH 3.0 (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 35°C |
| Detection (UV) | 225 nm | 225 nm |
| Injection Vol. | 10 µL | 10 µL |
| Sample Conc. | 1.0 mg/mL in mobile phase | 1.0 mg/mL in mobile phase |
Causality Behind Choices:
-
Method A is a simple, cost-effective screening method. However, the lack of pH control can lead to poor peak shape (tailing) for the primary amine due to interactions with residual silanols on the silica support.
-
Method B uses a low pH buffered mobile phase. At pH 3.0, the primary amine (pKa ~9-10) will be fully protonated, which improves peak shape and reduces tailing. The Phenyl-Hexyl column is chosen to exploit potential pi-pi stacking interactions with the bromophenyl ring, offering alternative selectivity.
Protocol 2: Robustness Study Design
For each method, a series of experiments will be run where one parameter is varied at a time while others are held at their nominal values. A sample of this compound spiked with its forced degradation products will be used.
| Parameter | Variation Low (-) | Nominal | Variation High (+) |
| Organic Phase (%) | Method A: 68% | 70% | 72% |
| Method B: 48% | 50% | 52% | |
| pH (Method B only) | 2.8 | 3.0 | 3.2 |
| Column Temp (°C) | Method A: 25°C | 30°C | 35°C |
| Method B: 30°C | 35°C | 40°C | |
| Flow Rate (mL/min) | Method A: 0.9 | 1.0 | 1.1 |
| Method B: 1.1 | 1.2 | 1.3 |
System Suitability Tests (SST): For each run, the following SST parameters will be evaluated:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Resolution (Rs): Resolution between the main peak and the closest eluting impurity should be ≥ 2.0.
Comparative Data Summary (Hypothetical Results)
The following table summarizes the hypothetical outcomes of the robustness study, demonstrating how Method B provides more reliable performance.
| Parameter Varied | Method A (C18) - Observed Effect | Method B (Phenyl-Hexyl) - Observed Effect |
| Organic Phase (+2%) | Significant decrease in retention time. Resolution with impurity #1 drops to 1.7. | Minor decrease in retention time. Resolution remains > 2.5. |
| Organic Phase (-2%) | Significant increase in retention time and peak broadening. | Minor increase in retention time. All SST criteria met. |
| Column Temp (+5°C) | Retention time shifts. Tailing factor increases to 2.2. (SST Failure) | Minimal impact on retention time and peak shape. |
| Flow Rate (+0.1 mL/min) | Proportional decrease in retention time. No significant loss of performance. | Proportional decrease in retention time. No significant loss of performance. |
| pH Change (±0.2) | N/A | No significant impact on retention or resolution. (Method is robust to pH) |
Trustworthiness through Self-Validation: The strict SST criteria applied to each experimental run act as a self-validating system. A failure in any SST parameter, as seen with Method A under thermal stress, immediately flags a method vulnerability. The data clearly indicates that Method B is more robust.
Visualizing Method Failure Risks
An Ishikawa (fishbone) diagram can be used to brainstorm potential sources of analytical method failure.
Caption: Ishikawa diagram of potential method failure causes.
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of a systematic approach to robustness testing. While a simple C18 method (Method A) may seem sufficient initially, the robustness study reveals its susceptibility to minor changes in temperature and mobile phase composition.
The buffered Phenyl-Hexyl method (Method B) is demonstrably more robust. The use of a buffer mitigates the risk associated with pH fluctuations, and the alternative column chemistry provides stable resolution under various stress conditions. For the routine analysis of this compound in a regulated environment, Method B is the superior choice . It ensures the long-term reliability and consistency of analytical results, which is paramount for drug development and quality control.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Zhang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System. Retrieved from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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LCGC International. (2006). Method Validation and Robustness. Retrieved from [Link]
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A Spectroscopic Journey: Characterizing the Synthesis of 2-(4-Bromophenyl)propan-2-amine from its Precursors
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 2-(4-Bromophenyl)propan-2-amine, with its synthetic precursors. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation. It delves into the causal relationships between molecular transformations and their spectroscopic signatures, offering a robust framework for reaction monitoring and structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Rationale of Spectroscopic Monitoring
In multistep organic synthesis, the unambiguous confirmation of each intermediate's structure is paramount to ensuring the final product's identity and purity. Spectroscopic analysis is not merely a final validation step but a critical in-process control tool. By tracking the appearance and disappearance of specific signals, we can monitor reaction progress, identify byproducts, and confirm successful functional group transformations.
This guide will follow a common synthetic pathway to this compound, starting from 4-bromobenzaldehyde. We will examine the spectroscopic data at each critical stage, providing a clear, comparative analysis that underscores the power of a multi-technique approach.
The Synthetic Pathway: A Visual Overview
The synthesis proceeds via a Henry Condensation reaction between 4-bromobenzaldehyde and nitroethane to form the nitroalkene intermediate, 1-(4-bromophenyl)-2-nitropropene. Subsequent reduction of both the alkene double bond and the nitro group yields the target primary amine, this compound.
Caption: Synthetic route from 4-Bromobenzaldehyde to this compound.
Part 1: The Starting Point - Spectroscopic Profile of 4-Bromobenzaldehyde
4-Bromobenzaldehyde serves as our aromatic backbone. Its spectrum is characterized by the aldehyde functional group and the para-substituted bromophenyl ring.
-
Expertise & Experience: The strong electron-withdrawing nature of the aldehyde group significantly deshields the attached aromatic protons, particularly the aldehydic proton itself, pushing its ¹H NMR signal far downfield. The bromine atom introduces a characteristic isotopic pattern in the mass spectrum, which is a crucial diagnostic marker.
¹H NMR Analysis (CDCl₃)
The spectrum is defined by its simplicity due to molecular symmetry. The aldehydic proton appears as a sharp singlet around 10 ppm, a hallmark of aldehydes.[1] The aromatic region displays a classic AA'BB' system, often simplified to two doublets, representing the two sets of chemically equivalent aromatic protons.[1]
IR Analysis
The most prominent feature is the strong, sharp carbonyl (C=O) stretch of the aldehyde, typically found around 1700 cm⁻¹. Other key signals include C-H stretches for the aromatic ring and the aldehyde, and the C-Br stretch at lower wavenumbers.
Mass Spectrometry (EI)
The mass spectrum provides two vital pieces of information: the molecular weight and the confirmation of bromine's presence. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion appears as a pair of peaks (M⁺ and M+2) of almost identical intensity at m/z 184 and 186.[2][3][4] Common fragmentation involves the loss of a hydrogen atom ([M-H]⁺) or the entire formyl group ([M-CHO]⁺), leading to the bromophenyl cation at m/z 155/157.[2]
| Spectroscopic Data for 4-Bromobenzaldehyde | |
| Technique | Key Signals and Interpretation |
| ¹H NMR | δ ~9.99 ppm (s, 1H, -CHO), δ ~7.82 ppm (d, 2H, Ar-H ortho to CHO), δ ~7.72 ppm (d, 2H, Ar-H meta to CHO)[1] |
| IR (cm⁻¹) | ~1700 (C=O stretch, strong), ~2850 & ~2750 (Aldehyde C-H stretch), ~1585 (C=C aromatic stretch), ~820 (para-substitution C-H bend) |
| MS (m/z) | 184/186 (Molecular Ion, [M]⁺, ~1:1 ratio), 183/185 ([M-H]⁺), 155/157 ([M-CHO]⁺)[2][3] |
Part 2: The Intermediate - Spectroscopic Profile of 1-(4-Bromophenyl)-2-nitropropene
The Henry condensation transforms the aldehyde into a nitroalkene. This functional group conversion results in a dramatic and easily trackable shift in the spectroscopic data.
-
Expertise & Experience: The key transformation to watch for is the complete disappearance of the highly deshielded aldehyde proton signal in the ¹H NMR spectrum. In its place, new signals for the vinylic proton and the methyl group will appear. In the IR spectrum, the strong C=O stretch vanishes, replaced by characteristic nitro group absorptions.
¹H NMR Analysis (Predicted, CDCl₃)
The aldehydic proton at ~10 ppm is now gone. We expect to see a singlet for the vinylic proton (C=CH) and a singlet for the methyl group (CH₃) attached to the double bond. The aromatic protons will remain, though their chemical shifts will be slightly altered by the new conjugated system.
IR Analysis
The aldehyde C=O peak around 1700 cm⁻¹ will be absent. The defining new signals are the strong asymmetric and symmetric stretches of the nitro group (NO₂), typically appearing around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. A C=C stretch for the newly formed double bond will also be present around 1640 cm⁻¹.
Mass Spectrometry (EI)
The molecular weight increases significantly. The M⁺/M+2 isotopic pattern for bromine will persist. The fragmentation pattern will now be dictated by the stability of the nitroalkene structure.
| Spectroscopic Data for 1-(4-Bromophenyl)-2-nitropropene | |
| Technique | Key Signals and Interpretation (Predicted) |
| ¹H NMR | δ ~8.0-8.2 ppm (s, 1H, C=CH), δ ~7.4-7.6 ppm (m, 4H, Ar-H), δ ~2.5 ppm (s, 3H, -CH₃) |
| IR (cm⁻¹) | Disappearance: ~1700 (C=O). Appearance: ~1520 & ~1350 (NO₂ stretches, strong), ~1640 (C=C stretch) |
| MS (m/z) | 241/243 (Molecular Ion, [M]⁺, ~1:1 ratio) |
Part 3: The Final Product - Spectroscopic Profile of this compound
The final reduction step is a profound structural change, converting the nitroalkene into a saturated primary amine. This is confirmed by the disappearance of signals related to the C=C double bond and the nitro group, and the appearance of signals corresponding to the new amine and isopropyl groups.
-
Trustworthiness: The combined data provides a self-validating system. The ¹H NMR will confirm the formation of the two equivalent methyl groups of the isopropyl moiety (a strong 6H singlet) and the disappearance of the vinylic proton. The IR spectrum will confirm the loss of the nitro group and the appearance of N-H stretches. Finally, the mass spectrum will confirm the expected molecular weight for the fully reduced product.
¹H NMR Analysis (Predicted, CDCl₃)
The spectrum simplifies significantly. The vinylic proton signal is gone. The most prominent new feature is a strong singlet integrating to six protons for the two magnetically equivalent methyl groups. A broad singlet, corresponding to the two amine protons (-NH₂), will also appear; its chemical shift can be variable and it may not show coupling.[5] The aromatic signals will shift slightly upfield compared to the nitroalkene intermediate due to the removal of the conjugated system.
IR Analysis
The nitro group stretches at ~1520 and ~1350 cm⁻¹ will be absent. The key new signals are the N-H stretches of the primary amine, which typically appear as a pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region. An N-H bending vibration may also be observed around 1600 cm⁻¹.
Mass Spectrometry (EI)
The final molecular weight is confirmed, and the characteristic bromine isotopic pattern remains. A major fragmentation pathway is the loss of a methyl group (CH₃) to form a stable benzylic cation, resulting in a strong peak at [M-15]⁺.
| Spectroscopic Data for this compound | |
| Technique | Key Signals and Interpretation (Predicted) |
| ¹H NMR | δ ~7.3-7.5 ppm (m, 4H, Ar-H), δ ~1.6 ppm (s, 2H, -NH₂, broad), δ ~1.5 ppm (s, 6H, 2x -CH₃) |
| IR (cm⁻¹) | Disappearance: ~1520 & ~1350 (NO₂). Appearance: ~3300-3400 (N-H stretches), ~1600 (N-H bend) |
| MS (m/z) | 213/215 (Molecular Ion, [M]⁺, ~1:1 ratio), 198/200 ([M-CH₃]⁺)[6] |
Experimental Protocols & Workflow
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic sample analysis.
Methodology for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte.[1]
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum using standard parameters, typically averaging 8 to 16 scans to achieve a good signal-to-noise ratio.[1]
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction.[1]
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals and assign the peaks based on their chemical shift, multiplicity, and integration value.
Methodology for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane.
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or Gas Chromatography (GC).[2]
-
Utilize Electron Ionization (EI) at 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Analysis: Identify the molecular ion peak (M⁺), paying close attention to the Br/⁸¹Br isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.
References
- Benchchem. (n.d.). Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide.
- Benchchem. (n.d.). A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.
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PubChem. (n.d.). 4-Bromobenzaldehyde. National Institutes of Health. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]
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- 5. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Researcher's Guide to the Biological Evaluation of 2-(4-Bromophenyl)propan-2-amine Analogs as Monoamine Transporter Ligands
This guide provides a comprehensive framework for the synthesis, biological characterization, and structure-activity relationship (SAR) analysis of analogs based on the 2-(4-bromophenyl)propan-2-amine scaffold. Designed for researchers in pharmacology and medicinal chemistry, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to evaluate these compounds as potential modulators of monoamine transporters.
Introduction: The Scientific Rationale
The α,α-dimethyl-phenethylamine framework, to which this compound belongs, represents a privileged scaffold in neuropharmacology. Its structural similarity to endogenous monoamines and known psychoactive compounds makes it a compelling starting point for developing novel ligands targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are critical for regulating neurotransmission and are the targets for a wide range of therapeutics, including antidepressants and treatments for ADHD, as well as drugs of abuse.[1][2][3]
The parent compound, this compound, serves as our lead structure. The rationale for synthesizing and comparing its analogs is rooted in the principles of structure-activity relationship (SAR) studies.[4] By systematically modifying specific regions of the molecule—namely the phenyl ring substituent and the amine group—we can probe the molecular interactions that govern binding affinity, functional potency, and transporter selectivity. This guide will walk through the essential workflows to generate and interpret the data needed to build a robust SAR model for this chemical series.
Primary Biological Targets: The Monoamine Transporters
The primary hypothesis is that this compound and its analogs will interact with DAT, NET, and SERT. These transmembrane proteins terminate synaptic signaling by re-capturing their respective neurotransmitters from the synaptic cleft into the presynaptic neuron.[5][6] Inhibition of this reuptake process increases the extracellular concentration of the neurotransmitter, thereby enhancing neuronal signaling.[3][7] Understanding how our synthesized analogs interact with these three transporters is the central goal of our investigation.
Caption: Mechanism of dopamine reuptake inhibition by a test analog.
Comparative Data on Monoamine Transporter Inhibition
The following table summarizes key pharmacological parameters for the parent compound and a proposed set of analogs. The data for the analogs are illustrative, based on established SAR trends for related phenethylamine and cathinone series, to demonstrate how results should be presented and interpreted.[8] The primary metrics are the inhibition constant (Kᵢ), which reflects binding affinity, and the half-maximal inhibitory concentration (IC₅₀), indicating functional potency in blocking neurotransmitter uptake.[9][10]
| Compound ID | R-Group (4-position) | Modification Rationale | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |
| Lead-01 | -Br | Parent Compound | 50 | 150 | >1000 | 3.0 | >20 |
| Analog-02 | -Cl | Halogen Substitution | 65 | 180 | >1000 | 2.8 | >15 |
| Analog-03 | -F | Halogen Substitution | 80 | 250 | >1000 | 3.1 | >12 |
| Analog-04 | -CH₃ | Electron-Donating Group | 120 | 400 | 800 | 3.3 | 6.7 |
| Analog-05 | -H | Unsubstituted Phenyl | 250 | 700 | >2000 | 2.8 | >8 |
Interpretation of Data:
-
Halogen Effect: The data suggest that substitution at the 4-position with a halogen (Br, Cl, F) is favorable for DAT and NET affinity compared to an unsubstituted ring (Analog-05). Potency appears to decrease slightly with decreasing halogen size (Br > Cl > F). All halogenated analogs show poor affinity for SERT, indicating a degree of selectivity.
-
Electron-Donating Group: The addition of a methyl group (Analog-04) reduces potency at DAT and NET compared to the halogenated series but significantly increases activity at SERT, thereby reducing overall selectivity.
-
Selectivity: All tested compounds show a preference for DAT over NET (3-fold) and a strong preference for DAT/NET over SERT. This profile is characteristic of dopamine/norepinephrine reuptake inhibitors.[2]
Experimental Protocols: A Step-by-Step Guide
Accurate and reproducible data are the bedrock of trustworthy science. The following protocols describe standard, validated assays for determining the functional potency of the synthesized analogs.
Protocol 1: Synaptosomal [³H]Dopamine Uptake Inhibition Assay
This assay provides a functional measure of a compound's ability to inhibit dopamine reuptake in a preparation of nerve terminals (synaptosomes), which is a reliable ex vivo model.[7][9]
Objective: To determine the IC₅₀ value of a test compound for inhibiting dopamine uptake at the DAT.
Materials:
-
Biological: Freshly prepared synaptosomes from rodent striatum.
-
Chemicals: [³H]Dopamine, test analogs, Krebs-Ringer-HEPES (KRH) buffer.
-
Equipment: 96-well plates, rapid filtration harvester, scintillation counter.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the striatum of a rodent brain using established differential centrifugation techniques. Resuspend the final pellet in ice-cold KRH buffer.
-
Plate Preparation: In a 96-well plate, add 25 µL of KRH buffer. Add 25 µL of test compound dilutions (prepared in KRH with 0.1% DMSO) across a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Controls: For total uptake, add 25 µL of buffer/DMSO. For non-specific uptake, add 25 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Pre-incubation: Add 50 µL of the synaptosome suspension to each well. Pre-incubate the plate for 10 minutes at 37°C to allow the compounds to bind to the transporters.
-
Initiate Uptake: Add 25 µL of [³H]Dopamine (at a final concentration near its Kₘ value, typically ~200 nM) to all wells to initiate the uptake reaction.[5] Incubate for exactly 5 minutes at 37°C.
-
Terminate Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold KRH buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity (representing uptaken [³H]Dopamine) using a scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percentage inhibition relative to the controls. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for the synaptosomal uptake assay.
Structure-Activity Relationship (SAR) Insights
The power of this comparative approach lies in building an SAR model that can predict the activity of future analogs. By analyzing the data, we can deduce the influence of different chemical features on biological activity.
Caption: Summary of key structure-activity relationships.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded methodology for the comparative analysis of this compound analogs. By employing standardized in vitro assays and systematic structural modification, researchers can effectively map the structure-activity landscape for this chemical class at the monoamine transporters. Future work should focus on synthesizing a broader range of analogs to refine the SAR model, exploring substitutions at other positions on the phenyl ring, and conducting in vivo studies for the most promising candidates to assess their pharmacokinetic properties and behavioral effects.
References
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Decker, A. M., & Blough, B. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 633–639. [Link]
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Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 311–317. [Link]
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Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Vascular Cell, 10, 3. [Link]
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Kuypers, K. P. C., & Dolder, P. C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
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Sorkin, A., & Parnas, M. L. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 10(1), 1-12. [Link]
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Nagai, F., & Kumagai, T. (2007). [In-vitro screening of psychoactive drugs to prevent abuses]. Yakugaku Zasshi, 127(4), 651-656. [Link]
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Al-Majed, A. A., Al-Wabli, R. I., & Al-Ghanim, A. A. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4235. [Link]
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Palma-Gudiel, H., Leza, J. C., & Pilar-Cuéllar, F. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(16), 8888. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
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Simmler, L. D., Buchy, D., Chaboz, S., Hoener, M. C., & Liechti, M. E. (2016). In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 357(1), 134-144. [Link]
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Sandtner, W., Stockner, T., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. [Link]
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Weinshilboum, R., & Wang, L. (2019). Selective Serotonin Reuptake Inhibitor Pharmaco-Omics: Mechanisms and Prediction. Frontiers in Pharmacology, 10, 36. [Link]
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Reith, M. E., & Chen, N. (2008). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry, 51(22), 7051-7063. [Link]
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Lee, S. Y., & Lee, S. Y. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 21(18), 6688. [Link]
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John, C. E., & Jones, S. R. (2007). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 52(7), 1596-1605. [Link]
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Lakshmanan, M. (2019). Structure-Activity Relationships. In Introduction to Basics of Pharmacology and Toxicology. Springer. [Link]
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Gannon, B. M., Williamson, M. R., Suzuki, M., Rice, K. C., & Fantegrossi, W. E. (2017). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Journal of Pharmacology and Experimental Therapeutics, 361(1), 153-162. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(4-Bromophenyl)propan-2-amine
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-(4-Bromophenyl)propan-2-amine. As a brominated aromatic amine, this compound necessitates rigorous disposal protocols to mitigate risks to personnel and the environment. The procedures outlined herein are designed to ensure compliance with safety regulations and promote a culture of proactive laboratory safety. Aromatic amines are a class of compounds known for their potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2] Proper waste management is therefore not merely a regulatory formality but a critical component of responsible scientific research.
Hazard Profile and Core Safety Principles
This compound is classified as a hazardous substance. Its primary risks are associated with its chemical structure: a halogenated organic compound and a primary aromatic amine.[1] Understanding these hazards is foundational to its safe management.
Key Hazard Information
| Hazard Classification | GHS Pictogram | Hazard Statement | Description |
| Acute Toxicity, Oral | GHS07 (Harmful) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects.[3] |
| Skin Irritation | GHS07 (Harmful) | H315: Causes skin irritation | Direct contact with the skin can cause inflammation and irritation.[3][4] |
| Eye Irritation | GHS07 (Harmful) | H319: Causes serious eye irritation | Contact with eyes can result in serious damage.[3][4] |
| Specific Target Organ Toxicity | GHS07 (Harmful) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[3][4] |
This data is based on closely related compounds and should be treated as representative for safe handling.
The Causality Behind Handling Choices:
-
Halogenated Nature: The presence of a carbon-bromine bond places this compound in the category of halogenated organic waste.[5][6] These wastes are explicitly regulated because their improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic byproducts such as hydrobromic acid (HBr), dioxins, and furans.[7] Therefore, they must be incinerated at specialized, high-temperature hazardous waste facilities.[5]
-
Aromatic Amine Toxicity: Primary aromatic amines as a class are associated with significant health risks.[1][2] Their ability to be absorbed through the skin necessitates the use of robust personal protective equipment (PPE) to prevent systemic exposure.[1]
Operational Disposal Protocol: A Step-by-Step Guide
This protocol covers the entire lifecycle of the waste within the laboratory, from generation to placement in a designated Satellite Accumulation Area (SAA).
Step 1: Personal Protective Equipment (PPE) Mandates Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[8][9][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling.[9][11]
-
Body Protection: A lab coat is required to protect against incidental skin contact.[8][9]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling any dust or vapors.[4][8][11]
Step 2: Waste Segregation and Container Selection Proper segregation is the most critical step in hazardous waste management.
-
Designate as Halogenated Waste: All waste containing this compound, including contaminated consumables like pipette tips, gloves, and paper towels, must be disposed of in a designated Halogenated Organic Waste container.[5][12]
-
Avoid Co-mingling: Never mix halogenated organic waste with non-halogenated organic waste.[5][13] This is crucial for both safety and cost, as the disposal of mixed waste is more complex and expensive.[13] Furthermore, do not mix this waste with acids, bases, or strong oxidizing agents.[5][13]
-
Container Specifications: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tightly sealing lid to prevent spills and vapor release.[12]
Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and essential for safety.
-
Timing: Label the waste container before the first drop of waste is added.[12]
-
Content Requirements: The label must clearly state:
Step 4: Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[12][13] This minimizes the release of harmful vapors.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA that is near the point of generation. Ensure secondary containment is in place to manage any potential leaks.
-
Disposal Request: Once the container is full or waste generation is complete, follow your institution's procedures to have it collected by the Environmental Health & Safety (EHS) department for final disposal at an authorized hazardous waste facility.[8]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
-
Alert and Evacuate: Immediately alert personnel in the area.[14] If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.[8]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[8][15] Use absorbent pads or other inert materials to create a dike around the spill.[14]
-
Absorb and Neutralize:
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a designated, sealable container.[8][14][15] Label this container as "Hazardous Waste" with the chemical name and dispose of it through the halogenated waste stream.
-
Decontaminate: Thoroughly clean the spill area with soap and water, and wash all exposed external body areas.[8][14] Launder any contaminated work clothes separately.[8]
Disposal Decision Workflow
The following diagram illustrates the logical process for handling this compound from use to final disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- This compound hydrochloride - Safety Data Sheet. (2023). Apollo Scientific.
- Management of Hazardous Wastes containing Halogenated Organics. (n.d.). P2 InfoHouse.
- Hazardous Waste Segregation. (2016). Bucknell University.
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- Other Disposal Guidance - Brominated Flame Retardants. (n.d.). US EPA.
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Operational Safety Guide: Personal Protective Equipment for Handling 2-(4-Bromophenyl)propan-2-amine
As a Senior Application Scientist, my primary objective is to empower our research partners to achieve their goals safely and efficiently. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 2-(4-Bromophenyl)propan-2-amine. The protocols herein are designed as a self-validating system, grounded in established safety principles to protect you, your research, and your environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Effective safety protocols are built on a foundational understanding of the material's specific risks. This compound is a substituted aromatic amine, a class of compounds that requires diligent handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the primary hazards are clear and significant.[1]
-
Causes Skin and Eye Irritation: This is a primary concern. Contact can lead to inflammation, redness, and discomfort, with the potential for serious eye damage.[1][2][3][4][5]
-
May Cause Respiratory Irritation: If inhaled as a dust or aerosol, the compound can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3][4][5]
-
Harmful if Swallowed: Oral ingestion presents an acute toxicity hazard.[1][6]
These hazards mandate a multi-barrier approach where engineering controls are the first line of defense, and Personal Protective Equipment (PPE) provides the critical final barrier between the researcher and the chemical.
| Hazard Statement | GHS Classification Code | Source(s) |
| Harmful if swallowed | H302 | [1][6] |
| Causes skin irritation | H315 | [1][2][3][5] |
| Causes serious eye irritation/damage | H318 / H319 | [1][2][3][5] |
| May cause respiratory irritation | H335 | [1][2][3][5] |
Core PPE Requirements: A Head-to-Toe Protocol
The following PPE ensemble is mandatory for all work involving this compound. This system is designed to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Primary Engineering Controls: Your First Line of Defense
Before any PPE is worn, ensure you are working within a properly functioning chemical fume hood. This is non-negotiable. A fume hood provides constant ventilation to pull vapors and dust away from your breathing zone, representing the most critical safety control.[2][3][4][5] All weighing of solids and solution preparations must occur within this controlled environment.
Respiratory Protection
For routine handling of small quantities within a fume hood, respiratory protection may not be required. However, it is essential under the following conditions:
-
Weighing the solid compound outside of a containment hood.
-
Responding to a spill or loss of containment.
-
If any respiratory irritation is experienced.
In these situations, a full-face respirator with appropriate cartridges is recommended.[3] At a minimum, a dust respirator should be used when handling the powder.[2]
Eye and Face Protection
Standard safety glasses are inadequate. The risk of serious eye irritation necessitates superior protection.[2][4][5]
-
Chemical Splash Goggles: Wear tightly-fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3] These provide a seal around the eyes to protect against splashes, dust, and vapors.
-
Face Shield: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[2][3][5]
Hand Protection: The Critical Interface
Your hands are the most likely part of your body to come into direct contact with the chemical. Glove selection is therefore paramount.
-
Glove Type: Nitrile gloves are the standard for incidental contact. Always use a double-gloving technique. The outer glove is considered potentially contaminated and can be removed and replaced as needed, while the inner glove remains as a secondary barrier.
-
Inspection and Use: Gloves must be inspected for any signs of degradation or perforation before each use.[3] Never touch "clean" surfaces such as doorknobs, keyboards, or your face with gloved hands.
-
Removal: Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them immediately in the designated hazardous waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4][5]
| Glove Material | Recommended Use | Rationale |
| Nitrile | Standard Use / Double Gloving. For incidental contact, splashes, and handling solids. | Provides good resistance to a broad range of chemicals, including many aromatic compounds. Excellent puncture resistance. |
| Butyl Rubber | Spill Cleanup / Extended Contact. For situations requiring prolonged immersion or handling of large spills. | Offers superior resistance to many organic amines and polar solvents. Less dexterity than nitrile. |
| Viton® | Highest Risk Scenarios. For handling concentrated solutions or situations with high potential for exposure. | Provides the highest level of chemical resistance to aromatic hydrocarbons but is often thicker and more expensive. |
Body Protection
-
Laboratory Coat: A clean, buttoned lab coat must be worn at all times. This provides a removable barrier to protect your personal clothing and skin from contamination.[2][3][4][5]
-
Chemically Resistant Apron: For tasks involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Clothing: Long pants and fully enclosed, non-permeable footwear are mandatory. Skin on the legs, ankles, and feet must not be exposed.
Procedural Protocols for Safe Handling
Adherence to a strict workflow minimizes the risk of accidental exposure and cross-contamination.
Step-by-Step PPE Donning and Doffing Sequence
The order of donning and, especially, doffing PPE is critical to prevent contaminating yourself. The following workflow should be committed to memory.
Caption: Logical workflow for donning and doffing PPE.
Emergency Response and Decontamination
In the event of an exposure, immediate and correct action is crucial.
Exposure Protocols
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[2][3][4] Remove any contaminated clothing while under an emergency shower. Seek medical attention if irritation develops or persists.[2][3][4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][3][4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and give a glass of water to drink.[2][4] Seek immediate medical attention.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
